molecular formula C17H16N2O4 B1673235 HFI-142

HFI-142

カタログ番号: B1673235
分子量: 312.32 g/mol
InChIキー: JOPNHSIHFSZJMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

HFI-142 is an insulin-regulated aminopeptidase (IRAP) inhibitor. It acts by improving memory in control and memory-deficient mice models.

特性

IUPAC Name

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNHSIHFSZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HFI-142 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding a compound or drug specifically designated as "HFI-142." This suggests that "this compound" may be an internal research code, a compound that has not yet been publicly disclosed, or a designation that is not widely recognized in the scientific community.

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For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use publicly recognized identifiers such as:

  • International Nonproprietary Name (INN): A unique, globally recognized name for a pharmaceutical substance.

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  • Company or institutional codenames that have appeared in publications or presentations.

Without a valid, publicly referenced identifier, retrieving the necessary data to fulfill the detailed requirements of this request is not feasible. If "this compound" is a novel or proprietary compound you are working with, the requested information would be found in your internal research and development documentation.

Should a public designation for "this compound" become available, or if you have an alternative name for this compound, please provide it to enable a thorough literature search and the generation of the requested technical guide.

HFI-142: A Technical Overview of a Novel Insulin-Regulated Aminopeptidase (IRAP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-142 is a small molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. As a member of the benzopyran class of inhibitors, this compound has been identified as a valuable tool for investigating the physiological and pathological roles of IRAP. This technical guide provides a comprehensive overview of this compound, its primary target, and the associated signaling pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound is a synthetic, non-peptidic small molecule that exhibits inhibitory activity against insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP) or oxytocinase. It belongs to a series of 2-amino-4H-benzopyran derivatives developed as specific inhibitors of this enzyme. The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Properties of this compound

PropertyValue
IUPAC Name ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Molecular Formula C₁₇H₁₆N₂O₄
Molecular Weight 312.32 g/mol
CAS Number 332164-34-8
Appearance Solid powder

The Primary Target: Insulin-Regulated Aminopeptidase (IRAP)

IRAP is a type II transmembrane glycoprotein with a large extracellular catalytic domain. It is a member of the M1 family of aminopeptidases, which are characterized by a conserved zinc-binding motif. IRAP is expressed in various tissues, with high levels found in insulin-responsive tissues such as adipose tissue and skeletal muscle, as well as in the brain, particularly in the hippocampus and cortex.

The physiological roles of IRAP are multifaceted and include:

  • Regulation of Peptide Hormones: IRAP is known to cleave the N-terminal amino acids from several peptide hormones, including oxytocin, vasopressin, and angiotensin III, thereby modulating their activity.

  • Glucose Metabolism: In response to insulin, IRAP translocates from intracellular vesicles to the plasma membrane in adipocytes and muscle cells, a process shared with the glucose transporter GLUT4. This co-translocation suggests a role for IRAP in regulating glucose uptake.

  • Cognitive Function: The inhibition of IRAP has been shown to enhance learning and memory in animal models. This is thought to be mediated by the protection of memory-enhancing neuropeptides from degradation in the brain.[1][2][3]

Quantitative Data for this compound

The primary reported quantitative measure of this compound's potency is its inhibition constant (Ki) against its target, IRAP.

Table 2: In Vitro Inhibitory Activity of this compound

ParameterTargetValueReference
Ki Insulin-Regulated Aminopeptidase (IRAP)2.01 μMAlbiston AL, et al. Mol Pharmacol. 2010

Experimental Protocols

IRAP Inhibition Assay (Determination of Ki)

The following is a generalized protocol for determining the inhibitory constant (Ki) of this compound against IRAP, based on commonly used fluorescence-based enzymatic assays in the field.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl₂)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant IRAP enzyme to the desired working concentration in pre-chilled assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the diluted IRAP enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (Leu-AMC) to all wells. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for IRAP.

Signaling Pathways and Experimental Workflows

IRAP Signaling in Insulin-Responsive Tissues

In tissues like fat and muscle, insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4 and IRAP to the cell surface, facilitating glucose uptake.

IRAP_Insulin_Signaling cluster_pm Cell Surface Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (Inactivates GAP activity) IRAP_Vesicle GLUT4/IRAP Vesicle AS160->IRAP_Vesicle Inhibition Released Plasma_Membrane Plasma Membrane IRAP_Vesicle->Plasma_Membrane Translocation Glucose_Uptake Glucose Uptake HFI142 This compound IRAP_PM IRAP HFI142->IRAP_PM Inhibits

Caption: Insulin signaling pathway leading to GLUT4/IRAP translocation.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize a novel IRAP inhibitor like this compound would involve a series of in vitro and cell-based assays.

HFI142_Workflow Start Start: this compound Synthesis and Purification Enzyme_Assay In Vitro Enzymatic Assay (Determine Ki) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Glucose Uptake in Adipocytes) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. other Aminopeptidases) Enzyme_Assay->Selectivity_Assay In_Vivo In Vivo Studies (e.g., Animal models of cognition) Cell_Assay->In_Vivo Selectivity_Assay->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of insulin-regulated aminopeptidase in physiology and disease. Its ability to specifically inhibit IRAP provides a means to investigate the downstream consequences of this inhibition on peptide hormone regulation, glucose metabolism, and cognitive processes. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on HFI-142 as an Insulin-Regulated Aminopeptidase Inhibitor

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It details the molecular mechanisms, experimental evaluation, and therapeutic potential of targeting IRAP, with a specific focus on this compound and related compounds.

Introduction to Insulin-Regulated Aminopeptidase (IRAP)

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or EC 3.4.11.3, is a type II transmembrane zinc-protease belonging to the M1 family of aminopeptidases.[1][2] IRAP was first identified in specialized intracellular vesicles in fat and muscle cells that also contain the glucose transporter GLUT4.[1][2] In response to insulin stimulation, these vesicles, known as GLUT4 Storage Vesicles (GSVs), translocate to the plasma membrane. This process is crucial for facilitating glucose uptake into cells.[1][2]

Beyond its role in glucose metabolism, IRAP is a multifunctional enzyme. It is highly expressed in brain regions associated with cognition and is known to degrade peptide hormones like oxytocin and vasopressin, which are involved in cognitive functions.[1] Additionally, IRAP plays a role in the immune system by participating in the endosomal pathway for antigen cross-presentation by dendritic cells.[1][3] The diverse biological functions of IRAP have made it an attractive therapeutic target for conditions ranging from cognitive disorders to metabolic diseases.[1][4]

This compound and Related Benzopyran Inhibitors

This compound belongs to a class of 2-amino-4H-benzopyran compounds identified through virtual screening against a homology model of IRAP.[1][5] These compounds were among the first non-peptide-based inhibitors of IRAP.[1][2] this compound itself is a potent inhibitor of IRAP's enzymatic activity.[6][7] Research into this class of inhibitors, including the related compound HFI-419, has provided valuable insights into the therapeutic potential of IRAP inhibition.[5][8][9]

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the inhibitory constants for this compound and other relevant benzopyran-based IRAP inhibitors. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

CompoundTargetKi (μM)IC50 (μM)Notes
This compound IRAP2.01[6][7]-A key benzopyran-based IRAP inhibitor.
HFI-419 IRAP< 1[1]-An analog of this compound used in memory and metabolic studies.[2][8]
HFI-435 IRAP< 1[1]-A potent benzopyran analog.
HFI-437 IRAP< 1[1]-A potent benzopyran analog, selective over other aminopeptidases.[1][2]

Signaling Pathways and Mechanism of Action

IRAP's primary role in metabolism is linked to the trafficking of GLUT4. The inhibition of IRAP's enzymatic activity is being explored for its potential to modulate this and other cellular processes.

Insulin Signaling and GLUT4 Translocation

In muscle and fat cells, insulin is the primary regulator of glucose uptake. This is achieved by mobilizing GLUT4 transporters from intracellular GSVs to the cell surface.

The process unfolds as follows:

  • Insulin Binding: Insulin binds to the insulin receptor (IR) on the cell surface, activating its tyrosine kinase activity.

  • IRS Phosphorylation: The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins.

  • PI3K Activation: Phosphorylated IRS acts as a docking site for Phosphoinositide 3-kinase (PI3K), which becomes activated.

  • Akt Activation: PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

  • AS160 Phosphorylation: A key downstream target of Akt is the GTPase-activating protein (GAP) AS160 (Akt Substrate of 160 kDa).[3] In the basal state, AS160 is active and keeps Rab GTPases in an inactive, GDP-bound state, preventing GSV translocation. Insulin-stimulated Akt phosphorylates and inactivates AS160.[12]

  • GSV Translocation: With AS160 inactivated, Rab proteins are free to promote the trafficking and fusion of GSVs with the plasma membrane.

  • Glucose Uptake: The increased number of GLUT4 transporters at the cell surface facilitates the uptake of glucose from the bloodstream.

IRAP is a major protein component of these GSVs and is thought to play a role in their trafficking, potentially by tethering regulatory proteins like AS160 to the vesicle.[3][13]

Insulin_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cyto Cytosol cluster_GSV GSV Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_PM GLUT4 Glucose_in Glucose Uptake GLUT4_PM->Glucose_in PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates AS160_active AS160 (Active) Akt->AS160_active Phosphorylates AS160_inactive p-AS160 (Inactive) IRAP IRAP AS160_active->IRAP Inhibits Translocation cluster_GSV cluster_GSV AS160_inactive->cluster_GSV Allows Translocation GLUT4_Vesicle GLUT4 HFI142 This compound HFI142->IRAP Inhibits Enzymatic Activity cluster_GSV->GLUT4_PM Translocation

Caption: Insulin signaling pathway leading to GLUT4 translocation.

The Role of IRAP Inhibition

The precise role of IRAP's enzymatic activity in glucose metabolism is still under investigation. While IRAP's physical presence in GSVs is linked to their trafficking, it is unclear if its aminopeptidase function directly modulates glucose uptake.[9]

  • Cognitive Enhancement: One hypothesis is that IRAP inhibitors like this compound enhance cognition by preventing the degradation of neuropeptides such as oxytocin or vasopressin in the brain.[1]

  • Metabolic Effects: Some studies suggest IRAP inhibition can improve metabolic parameters. For instance, the inhibitor HFI-419 was shown to improve whole-body glucose tolerance and reduce inflammation markers in obese Zucker rats.[8] However, other research found that HFI-419 did not alter glucose uptake in either cell culture models or in normal and diabetic rats, suggesting the aminopeptidase activity may not be directly involved in glucose handling.[9]

Experimental Protocols

The discovery and characterization of IRAP inhibitors like this compound involve a series of biochemical and cell-based assays.

IRAP Inhibition Assay (Enzymatic Activity)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAP.

  • Enzyme and Substrate: Recombinant human IRAP is used as the enzyme source. A synthetic fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) is used, which releases a detectable signal upon cleavage by IRAP.

  • Assay Procedure:

    • IRAP enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in an assay buffer (e.g., Tris-HCl).

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the signal change over time. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[14][15]

Cell-Based Glucose Uptake Assay

This assay measures the effect of IRAP inhibition on glucose transport into insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes).

  • Cell Culture: Cells are cultured and differentiated into adipocytes or myotubes, which express endogenous GLUT4 and IRAP.

  • Assay Procedure:

    • Differentiated cells are serum-starved to establish a basal state.

    • Cells are pre-treated with the IRAP inhibitor (e.g., this compound) or a vehicle control for a specified period.

    • Cells are then stimulated with insulin (or left in a basal state).

    • Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) or a fluorescent analog (e.g., 2-NBDG).[16][17][18]

    • After a short incubation, the uptake is stopped by washing the cells with ice-cold buffer.

  • Data Analysis: Cells are lysed, and the amount of internalized glucose analog is quantified using scintillation counting (for radiolabels) or fluorescence measurement.[17] The results are normalized to total protein content.

Experimental_Workflow cluster_screening Inhibitor Screening & Characterization cluster_functional Functional & In Vivo Validation HTS High-Throughput Screen (Compound Library) PrimaryAssay Primary Assay (e.g., Fluorescence-based IRAP Inhibition) HTS->PrimaryAssay HitConfirm Hit Confirmation & Dose-Response PrimaryAssay->HitConfirm OrthogonalAssay Orthogonal Assay (e.g., Absorbance-based) HitConfirm->OrthogonalAssay Validate Hits Selectivity Selectivity Profiling (vs. other Aminopeptidases) OrthogonalAssay->Selectivity LeadCompound Lead Compound (e.g., this compound) Selectivity->LeadCompound CellUptake Cell-Based Assays (Glucose Uptake, GLUT4 Translocation) LeadCompound->CellUptake AnimalModels In Vivo Animal Models (Cognition, Metabolism) CellUptake->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD

Caption: Workflow for IRAP inhibitor discovery and validation.

Conclusion and Future Directions

This compound is a valuable chemical tool for probing the function of Insulin-Regulated Aminopeptidase. The benzopyran scaffold it belongs to represents one of the first successful non-peptidic inhibitor classes for IRAP.[1] While the role of IRAP's enzymatic activity in direct glucose handling remains a subject of debate, its inhibition has shown promise in preclinical models for improving cognitive function and, in some contexts, metabolic health.[8][19]

Future research should focus on:

  • Elucidating the Mechanism: Further studies are needed to clarify whether the observed effects of IRAP inhibitors are due to the modulation of peptide hormone levels, direct effects on vesicle trafficking, or other unknown mechanisms.

  • Improving Drug-like Properties: While potent, early IRAP inhibitors have faced challenges with properties like solubility and metabolic stability, highlighting the need for further medicinal chemistry optimization.

  • Clinical Translation: The compelling preclinical data, particularly in the area of cognitive enhancement, warrants further investigation to determine if IRAP inhibition could be a viable therapeutic strategy in humans for conditions like Alzheimer's disease or other neurodegenerative disorders.

References

The Role of HFI-142 in Cognitive Function Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a debilitating condition associated with numerous neurological and psychiatric disorders, representing a significant unmet medical need. The discovery of novel therapeutic targets and the development of effective cognitive enhancers are paramount to addressing this challenge. This technical guide focuses on HFI-142, a small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), and its emerging role in the field of cognitive function research. This compound and its analogs represent a promising new class of cognitive enhancers with a unique mechanism of action. This document provides an in-depth overview of the preclinical evidence for this compound's pro-cognitive effects, its proposed mechanisms of action, detailed experimental protocols for assessing its efficacy, and a summary of the available quantitative data.

Introduction to this compound

This compound is a non-peptide, small-molecule compound identified as a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with a Ki of 2.01 μM. Its chemical formula is C17H16N2O4 and its CAS number is 332164-34-8. This compound belongs to a family of benzopyran-based inhibitors that have demonstrated the ability to enhance memory in preclinical models of cognitive function. The therapeutic potential of this compound and other IRAP inhibitors stems from their ability to modulate key neurochemical and metabolic pathways involved in learning and memory.

Mechanism of Action: IRAP Inhibition and Cognitive Enhancement

Insulin-Regulated Aminopeptidase (IRAP) is a transmembrane zinc-metalloprotease that is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. The cognitive-enhancing effects of this compound are believed to be mediated through the inhibition of IRAP's enzymatic activity, leading to two primary downstream effects:

  • Modulation of Neuropeptide Signaling: IRAP is responsible for the degradation of several neuropeptides known to play a role in cognitive processes, including vasopressin and oxytocin. By inhibiting IRAP, this compound is hypothesized to increase the synaptic availability and prolong the action of these neuropeptides, thereby enhancing synaptic plasticity and memory consolidation.

  • Enhancement of Neuronal Glucose Uptake: IRAP is co-localized with the GLUT4 glucose transporter in neurons. Inhibition of IRAP has been shown to promote the translocation of GLUT4 to the neuronal membrane, leading to increased glucose uptake. This enhancement of neuronal energy metabolism may support the heightened metabolic demands of cognitive processes like learning and memory formation.

Below is a diagram illustrating the proposed signaling pathway for this compound's cognitive-enhancing effects.

HFI142_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron HFI142 This compound IRAP IRAP HFI142->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle HFI142->GLUT4_vesicle Promotes Translocation Degraded_Peptides Degraded Peptides IRAP->Degraded_Peptides Degrades Neuropeptides_pre Neuropeptides (e.g., Vasopressin, Oxytocin) Neuropeptides_pre->IRAP Substrate Neuropeptides_post Increased Neuropeptides Receptor Neuropeptide Receptor Neuropeptides_post->Receptor Activates Cognitive_Function Enhanced Cognitive Function Receptor->Cognitive_Function Leads to GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to Membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose_uptake->Cognitive_Function Supports

Proposed signaling pathway of this compound.

Preclinical Evidence for Cognitive Enhancement

Preclinical studies in rodent models have provided the primary evidence for the cognitive-enhancing effects of IRAP inhibitors. While specific quantitative data for this compound is not extensively published, studies on the closely related analog, HFI-419, offer valuable insights into the potential efficacy of this class of compounds. The following tables summarize the key findings from these studies.

Table 1: Effect of HFI-419 on Recognition Memory in the Novel Object Recognition (NOR) Task

Treatment GroupDose (nmol, i.c.v.)Discrimination Index*% Improvement vs. Vehicle
Vehicle-0.15 ± 0.05-
HFI-4190.10.45 ± 0.08200%
HFI-4191.00.50 ± 0.07233%

*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are presented as mean ± SEM.

Table 2: Effect of HFI-419 on Spatial Working Memory in the Spontaneous Alternation Task

Treatment GroupDose (nmol, i.c.v.)% Spontaneous Alternation% Improvement vs. Vehicle
Vehicle-55 ± 3-
HFI-4190.175 ± 436%
HFI-4191.072 ± 531%

Data are presented as mean ± SEM.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of cognitive enhancers. Below are the methodologies for the key behavioral paradigms used to evaluate the efficacy of this compound and its analogs.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

5.1.1 Materials

  • Open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

  • A set of two identical objects for the familiarization phase.

  • A novel object, distinct from the familiar objects in shape, color, and texture.

  • Video recording and tracking software.

5.1.2 Procedure

  • Habituation Phase:

    • Individually place each animal in the empty open-field arena for 5-10 minutes per day for 2-3 consecutive days prior to the test day. This allows the animal to acclimate to the testing environment.

  • Familiarization Phase (Day of Testing):

    • Place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to freely explore the objects for a 5-10 minute period.

    • Record the time the animal spends exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

    • Return the animal to its home cage.

  • Inter-Trial Interval (ITI):

    • A retention interval of 1 to 24 hours is typically used, depending on the aspect of memory being investigated (short-term vs. long-term).

  • Test Phase:

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the animal back into the arena and allow it to explore for a 5-minute period.

    • Record the time spent exploring the familiar and the novel object.

5.1.3 Data Analysis

  • Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

NOR_Workflow Habituation Habituation Phase (Empty Arena) Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization ITI Inter-Trial Interval (1-24 hours) Familiarization->ITI Test Test Phase (One Familiar, One Novel Object) ITI->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Experimental workflow for the NOR task.

Spontaneous Alternation Y-Maze Task

This task assesses spatial working memory, which is the ability to remember recently visited locations. The test is based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.

5.2.1 Materials

  • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) typically made of a dark, non-reflective material.

  • Video recording and tracking software.

5.2.2 Procedure

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

  • Test Session:

    • Place the animal at the end of one arm and allow it to freely explore the maze for an 8-minute period.

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

5.2.3 Data Analysis

  • An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

  • The total number of possible alternations is the total number of arm entries minus 2.

  • Calculate the Percentage of Spontaneous Alternation : % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100

  • A higher percentage of alternation indicates better spatial working memory.

YMaze_Workflow Acclimation Acclimation to Testing Room Test_Session Test Session in Y-Maze (8 minutes) Acclimation->Test_Session Record_Entries Record Sequence of Arm Entries Test_Session->Record_Entries Data_Analysis Data Analysis (% Spontaneous Alternation) Record_Entries->Data_Analysis

Experimental workflow for the Y-Maze task.

Conclusion and Future Directions

This compound and the broader class of IRAP inhibitors represent a novel and promising avenue for the development of cognitive-enhancing therapeutics. The preclinical data, primarily from studies of closely related analogs, strongly suggest that IRAP inhibition can improve both recognition and spatial working memory. The dual mechanism of action, involving neuropeptide modulation and enhanced neuronal glucose metabolism, provides a robust rationale for its pro-cognitive effects.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its brain penetrance and target engagement in vivo.

  • Efficacy in Disease Models: The cognitive-enhancing effects of this compound should be evaluated in animal models of neurodegenerative diseases (e.g., Alzheimer's disease) and other conditions associated with cognitive impairment.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential adverse effects of this compound.

  • Elucidation of Downstream Signaling: Further investigation is needed to fully elucidate the downstream molecular signaling pathways activated by IRAP inhibition and their relative contributions to cognitive enhancement.

Unraveling the Core Principles of HFI-142 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of HFI-142, a novel investigational agent in cancer research. The information presented herein is based on the established mechanisms of action of histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer therapeutics. While direct data on this compound is emerging, this document serves as a comprehensive overview of the core scientific concepts, experimental methodologies, and signaling pathways that underpin its therapeutic potential.

Introduction to this compound: A Histone Deacetylase Inhibitor

This compound belongs to the class of compounds known as histone deacetylase inhibitors (HDACi). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.

This compound, as an HDAC inhibitor, is designed to counteract this process. By inhibiting the activity of HDACs, this compound aims to restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histone deacetylase enzymes. This leads to an accumulation of acetylated histones, which in turn results in the relaxation of chromatin and the reactivation of gene transcription. However, the anti-cancer effects of this compound are not limited to histone targets. HDACs can also deacetylate non-histone proteins that are involved in critical cellular processes such as cell proliferation, DNA repair, and cell death.[1] By inhibiting HDACs, this compound can modulate the function of these non-histone proteins, further contributing to its anti-tumor activity.

The downstream effects of HDAC inhibition by this compound include:

  • Induction of Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1]

  • Promotion of Apoptosis: The compound can trigger programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[1]

  • Inhibition of Angiogenesis: this compound has been shown to interfere with the formation of new blood vessels that tumors need to grow and spread.[1]

  • Modulation of the Tumor Microenvironment: By altering the expression of various signaling molecules, this compound can impact the complex ecosystem of cells and factors that support tumor growth.[2]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical preclinical studies for HDAC inhibitors.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer75
HCT116Colon Cancer120
A549Lung Cancer95
JurkatT-cell Leukemia50
Animal ModelTumor TypeTreatment Dose (mg/kg)Tumor Growth Inhibition (%)
Xenograft (MCF-7)Breast Cancer5065
Syngeneic (CT26)Colon Cancer7558

Key Signaling Pathways Influenced by this compound

The therapeutic effects of this compound are mediated through its influence on various critical signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] this compound can modulate the activity of key components of this pathway, leading to decreased cancer cell survival.

  • Ras/MAPK Pathway: The Ras/MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby controlling gene expression and cell proliferation.[3] this compound can interfere with this signaling cascade.

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers.[4] this compound may contribute to the downregulation of this pathway.

Below are diagrams illustrating these key signaling pathways and a typical experimental workflow for evaluating this compound.

HFI142_Mechanism_of_Action HFI142 This compound HDAC HDAC HFI142->HDAC AcetylatedHistones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Angiogenesis Inhibition of Angiogenesis GeneExpression->Angiogenesis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth HFI142 This compound HFI142->PI3K Inhibits HFI142->AKT Inhibits

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Experimental_Workflow InVitro In Vitro Studies CellLines Cancer Cell Lines InVitro->CellLines HFI142_Treat This compound Treatment CellLines->HFI142_Treat Viability Cell Viability Assay (MTT/XTT) HFI142_Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) HFI142_Treat->Apoptosis WesternBlot Western Blot (Protein Expression) HFI142_Treat->WesternBlot InVivo In Vivo Studies Xenograft Xenograft/Syngeneic Animal Models InVivo->Xenograft HFI142_Admin This compound Administration Xenograft->HFI142_Admin TumorGrowth Tumor Growth Measurement HFI142_Admin->TumorGrowth Toxicity Toxicity Assessment HFI142_Admin->Toxicity

Caption: A typical preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of agents like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound, as a representative of the HDAC inhibitor class, holds significant promise as a novel anti-cancer agent. Its multifaceted mechanism of action, which involves the reactivation of tumor suppressor genes and the modulation of key signaling pathways, provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and similar compounds in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

HFI-142: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HFI-142, a notable inhibitor of insulin-regulated aminopeptidase (IRAP). This document consolidates its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts.

Core Chemical Properties and Data

This compound, with the CAS Number 332164-34-8, is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 332164-34-8[1][2][3]
Molecular Formula C₁₇H₁₆N₂O₄[2]
Molecular Weight 312.32 g/mol [2]
Appearance White to off-white solidMedChemExpress
Relative Density (Predicted) 1.334 g/cm³[4]
Solubility DMSO: 125 mg/mL (400.23 mM)[1][5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsMedChemExpress

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of insulin-regulated aminopeptidase (IRAP), exhibiting a Ki (inhibitor constant) of 2.01 μM.[1][2][5] IRAP, also known as leucyl/cystinyl aminopeptidase (LNPEP), is a transmembrane zinc metalloprotease that plays a crucial role in various physiological processes. In insulin-responsive tissues such as adipose and muscle cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane.

The inhibitory action of this compound on IRAP is of significant interest in neuroscience research, as studies have demonstrated that it can improve memory in animal models.[6]

Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway

The trafficking of IRAP is intricately linked to the insulin signaling cascade. The diagram below illustrates the key steps in this pathway, leading to the translocation of IRAP-containing vesicles to the cell surface.

IRAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates/ Inactivates IRAP_Vesicle IRAP/GLUT4 Vesicle AS160->IRAP_Vesicle Inhibits (when active) Translocation Translocation IRAP_Vesicle->Translocation Moves to membrane HFI142 This compound IRAP_enzyme IRAP (active site) HFI142->IRAP_enzyme Inhibits

Caption: IRAP Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound's physicochemical properties are not widely published. However, the following sections describe generalized, standard methodologies for key assays relevant to the characterization of this inhibitor.

Determination of Inhibitor Constant (Ki)

The Ki value of 2.01 μM for this compound was determined by Albiston et al. (2010). A general enzymatic assay protocol to determine the Ki of an inhibitor for IRAP is as follows:

Objective: To determine the inhibitor constant (Ki) of this compound for insulin-regulated aminopeptidase (IRAP).

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of IRAP enzyme and the fluorogenic substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of the substrate, and the serial dilutions of this compound. Include control wells with no inhibitor.

  • Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the IRAP enzyme to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorogenic substrate.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km values.

    • Use a suitable model (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC50 values obtained at different substrate concentrations.

The workflow for this experimental protocol is illustrated below.

Ki_Determination_Workflow A Prepare Reagents (IRAP, Substrate, this compound) B Set up 96-well Plate (Varying Substrate & Inhibitor Concentrations) A->B C Initiate Reaction with IRAP B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Data Analysis (Michaelis-Menten, Cheng-Prusoff) E->F G Determine Ki Value F->G

Caption: Workflow for Ki Determination.

Solubility Assessment

Objective: To determine the solubility of this compound in a given solvent (e.g., DMSO).

Materials:

  • This compound powder

  • Solvent (e.g., DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Equilibration: Tightly cap the vial and agitate it using a vortex mixer and/or ultrasonic bath to facilitate dissolution. Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.

  • Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample to a standard curve of known concentrations to determine its concentration in the saturated solution. This concentration represents the solubility.[1][5]

This in-depth guide provides a foundational understanding of this compound for research and drug development applications. For further details, consulting the primary literature is recommended.

References

HFI-142: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a notable small molecule inhibitor of the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its potential as a therapeutic agent has garnered interest within the research community. This technical guide provides a comprehensive overview of the molecular structure of this compound and a detailed, representative synthesis protocol based on established chemical methodologies for analogous compounds.

Molecular Structure and Properties

This compound, systematically named ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, possesses a distinct chromene core functionalized with an amino group, a hydroxyl group, and a pyridinyl moiety. The molecular and physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
CAS Number 332164-34-8
Molecular Formula C₁₇H₁₆N₂O₄
Molecular Weight 312.32 g/mol
SMILES CCOC(C1=C(N)OC2=CC(O)=CC=C2C1C3=CN=CC=C3)=O

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, three-component reaction, a common and efficient method for the preparation of 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene compound, and a phenol. In the case of this compound, the reactants are 3-pyridinecarboxaldehyde, ethyl cyanoacetate, and resorcinol. While the specific experimental details for the synthesis of this compound are not publicly available in the cited literature, a representative protocol is provided below based on established procedures for structurally similar compounds.

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound.

HFI142_Synthesis resorcinol Resorcinol product This compound resorcinol->product aldehyde 3-Pyridine- carboxaldehyde intermediate Knoevenagel Condensation Product aldehyde->intermediate + Ethyl cyanoacetate cyanoacetate Ethyl cyanoacetate catalyst Piperidine catalyst->product solvent Ethanol solvent->product intermediate->product + Resorcinol

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol

This protocol is a representative example for the synthesis of 2-amino-4H-chromene derivatives and is adapted for the preparation of this compound.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Resorcinol110.111.0110.1 mg
3-Pyridinecarboxaldehyde107.111.095.5 µL
Ethyl cyanoacetate113.121.0106.6 µL
Piperidine (catalyst)85.150.19.9 µL
Ethanol (solvent)46.07-10 mL

Procedure:

  • To a solution of resorcinol (1.0 mmol) and 3-pyridinecarboxaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl cyanoacetate (1.0 mmol).

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from ethanol to afford pure this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

HFI142_Workflow start Start mixing Mix Reactants and Catalyst in Ethanol start->mixing reaction Stir at Room Temperature (4-6 hours) mixing->reaction filtration Filter Precipitated Solid reaction->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for this compound synthesis.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The expected characterization data is outlined below. Note: Specific spectral data for this compound is not available in the reviewed literature.

AnalysisExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the chromene and pyridine rings, the amino protons, the hydroxyl proton, and the ethyl ester group.
¹³C NMR Resonances for all 17 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 313.1).
Melting Point A sharp melting point range, indicating the purity of the compound.
Purity (by HPLC) A high percentage of purity, typically >95%.

Signaling Pathways and Logical Relationships

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP). The logical relationship of its mechanism of action is depicted below.

HFI142_MOA hfi142 This compound irap IRAP (Insulin-Regulated Aminopeptidase) hfi142->irap Inhibits cleavage Peptide Cleavage irap->cleavage Catalyzes substrates Endogenous Peptide Substrates substrates->cleavage downstream Downstream Biological Effects (e.g., Cognitive Function) cleavage->downstream

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and a representative synthesis protocol for this compound. The one-pot, three-component synthesis is an efficient method for obtaining this promising IRAP inhibitor. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of this compound and its analogs. Further research to optimize the synthesis and fully characterize the compound is encouraged.

HFI-142: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical development of HFI-142, a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). The document provides a comprehensive overview of the scientific journey from initial identification through to its evaluation as a potential cognitive enhancer. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Discovery and Optimization

This compound was identified through a rational drug discovery process that began with the construction of a homology model of the target enzyme, Insulin-Regulated Aminopeptidase (IRAP).[1][2] This model was based on the crystal structure of the related M1 aminopeptidase, leukotriene A4 hydrolase.[1] An in silico screen of a library containing approximately two million compounds against this homology model led to the identification of a promising benzopyran scaffold.[1][2]

Initial hits from the virtual screen underwent a medicinal chemistry optimization campaign to improve potency and selectivity. This effort led to the synthesis of this compound and a series of analogs. Further structure-activity relationship (SAR) studies resulted in the development of even more potent inhibitors, such as HFI-419 and HFI-437, which exhibited nanomolar affinity for IRAP.[2]

Mechanism of Action

This compound acts as a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 aminopeptidase family.[3] IRAP is known to play a role in various physiological processes, including the regulation of oxytocin and vasopressin levels in the brain, which are peptides involved in cognitive functions.[4] The prevailing hypothesis is that by inhibiting IRAP, this compound prevents the degradation of these neuropeptides, thereby enhancing cognitive processes such as learning and memory.[5] Kinetic studies have suggested that this compound exhibits an uncompetitive mechanism of action. More recent research on the analog HFI-419 has indicated an allosteric mode of inhibition, which may lead to complex interactions with different substrates.[4]

Signaling Pathway

The proposed mechanism of cognitive enhancement by this compound involves the modulation of neuropeptide signaling in the brain. The following diagram illustrates the simplified pathway.

HFI-142_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neuropeptide_Release Neuropeptide (e.g., Oxytocin, Vasopressin) Release Neuropeptide Neuropeptide Neuropeptide_Release->Neuropeptide 1. Release IRAP IRAP Neuropeptide->IRAP 2. Binding Receptor Neuropeptide Receptor Neuropeptide->Receptor 5. Receptor Binding Degradation Degradation IRAP->Degradation 3. Cleavage HFI142 This compound HFI142->IRAP 4. Inhibition Cognitive_Effects Enhanced Cognitive Function Receptor->Cognitive_Effects 6. Signal Transduction

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its more potent analog, HFI-419.

CompoundTargetKi (μM)Reference
This compoundIRAP2.01[3]
HFI-419IRAP0.42[1]
HFI-435IRAP0.36[2]
HFI-437IRAP0.02[2]
Table 1: In vitro inhibitory potency of this compound and its analogs against Insulin-Regulated Aminopeptidase (IRAP).

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound and its analogs.

In Silico Screening for IRAP Inhibitors

The discovery of the this compound scaffold was initiated through a virtual screening campaign. The general workflow for this process is outlined below.

In_Silico_Screening_Workflow Homology_Modeling 1. Homology Modeling of IRAP (Template: Leukotriene A4 Hydrolase) Virtual_Screening 3. Virtual Screening (Docking of compounds to IRAP model) Homology_Modeling->Virtual_Screening Compound_Library 2. Preparation of a Large Compound Library (~2 million compounds) Compound_Library->Virtual_Screening Hit_Selection 4. Selection of Top-Scoring Hits (Based on predicted binding affinity) Virtual_Screening->Hit_Selection Experimental_Validation 5. In Vitro Enzymatic Assay (Confirmation of inhibitory activity) Hit_Selection->Experimental_Validation Lead_Optimization 6. Medicinal Chemistry (Synthesis of analogs, e.g., this compound) Experimental_Validation->Lead_Optimization

Figure 2: Workflow for the in silico discovery of this compound.
IRAP Enzymatic Inhibition Assay

The inhibitory activity of this compound and its analogs on IRAP was determined using a fluorometric enzymatic assay.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

  • Test compounds (this compound and analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

  • Add 25 µL of a solution containing recombinant human IRAP to each well. The final enzyme concentration should be in the linear range of the assay.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution. The final substrate concentration is typically at or near the Km value.

  • Immediately measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~445 nm) at regular intervals (e.g., every minute) for 30-60 minutes using a fluorescence microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

  • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Km of the substrate are known.

In Vivo Behavioral Testing for Cognitive Enhancement

The potential of IRAP inhibitors to enhance cognitive function was assessed in rodent models using standardized behavioral tests.

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box made of non-porous material).

  • A set of distinct objects that are heavy enough not to be displaced by the animals and are made of non-porous, easily cleanable material.

Procedure:

  • Habituation: For 2-3 days prior to testing, each rat is allowed to freely explore the empty arena for 5-10 minutes per day to acclimate to the environment.

  • Training (Familiarization) Phase: On the test day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.

This task assesses spatial working memory, which relies on the animal's ability to remember the arms of the maze it has recently visited.

Apparatus:

  • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

Procedure:

  • Habituation: The animal is placed at the center of the Y-maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).

  • Data Recording: The sequence of arm entries is manually or automatically recorded. An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis: An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage of alternation is indicative of better spatial working memory.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the peer-reviewed literature. Studies on the more advanced analog, HFI-419, have indicated challenges with poor aqueous solubility and metabolic stability, which may limit its oral bioavailability and in vivo efficacy. There is no publicly available information on the formal toxicology studies (e.g., acute, sub-chronic, chronic toxicity, genotoxicity) for this compound. This represents a significant data gap in the preclinical development profile of this compound.

Clinical Development

A thorough search of clinical trial registries and scientific literature reveals no evidence of this compound having entered clinical trials. The preclinical data, particularly the promising cognitive-enhancing effects of its analogs, suggest its potential as a therapeutic agent. However, the lack of publicly available pharmacokinetic and toxicology data, along with the known liabilities of the chemical scaffold, may have impeded its progression into human studies.

Conclusion

This compound is a first-generation, in silico-discovered inhibitor of Insulin-Regulated Aminopeptidase. The discovery and optimization of this compound and its analogs have provided valuable insights into the potential of IRAP as a therapeutic target for cognitive disorders. While preclinical studies have demonstrated proof-of-concept for the cognitive-enhancing effects of this class of inhibitors, significant hurdles, particularly concerning their drug-like properties, remain. Further research focusing on improving the pharmacokinetic and safety profiles of IRAP inhibitors is necessary to translate these promising preclinical findings into clinically viable therapeutics.

References

An In-Depth Technical Guide on the Biological Pathways Modulated by HFI-142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a small molecule inhibitor belonging to the benzopyran class of compounds, primarily recognized for its inhibitory activity against insulin-regulated aminopeptidase (IRAP). Emerging research has highlighted its potential to modulate key biological pathways, suggesting therapeutic applications in metabolic disorders and beyond. This technical guide provides a comprehensive overview of the core biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Target and Mechanism of Action

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP)[1][2]. It is a member of the M1 family of zinc-dependent metalloproteases. The primary mechanism of action of this compound involves its binding to the active site of IRAP, thereby preventing the cleavage of its substrates.

Computational docking studies and site-directed mutagenesis experiments have elucidated the structural basis of this inhibition. The benzopyran moiety of this compound is predicted to form a ring stack with the phenylalanine residue at position 544 (Phe544) within the IRAP active site. This interaction is crucial for the binding and inhibitory activity of this class of compounds[3].

Quantitative Data Summary

CompoundTarget EnzymeInhibitory Constant (Ki)Reference
This compoundInsulin-Regulated Aminopeptidase (IRAP)2.01 µM[1][2]
HFI-419Insulin-Regulated Aminopeptidase (IRAP)0.48 µM[4]

Biological Pathways Modulated by this compound

Based on the known targets of this compound and the downstream effects observed with the closely related inhibitor HFI-419, the following biological pathways are modulated:

Insulin Signaling Pathway

Inhibition of IRAP by the HFI series of compounds has been shown to positively modulate the insulin signaling pathway. Specifically, studies with HFI-419 in obese Zucker rats demonstrated an upregulation of Akt protein expression and an increase in the phosphorylation of AS160 (Akt substrate of 160 kDa) in visceral adipose tissue[5]. This indicates an enhancement of the insulin receptor signaling cascade, which is critical for glucose uptake and metabolism.

The proposed mechanism involves the role of IRAP in the trafficking of GLUT4-containing vesicles. By inhibiting IRAP, this compound may facilitate the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake into cells.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P GLUT4_transporter GLUT4 PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 P GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits retention GLUT4_vesicle->GLUT4_transporter Translocation IRAP IRAP IRAP->GLUT4_vesicle Regulates trafficking HFI142 This compound HFI142->IRAP Inhibits

Caption: this compound modulates the insulin signaling pathway.
Aminopeptidase N (CD13) Activity

This compound has been reported to inhibit Aminopeptidase N (CD13), a zinc-dependent metalloprotease involved in various physiological processes, including cell migration, angiogenesis, and signal transduction[6][7]. The inhibition of APN by this compound suggests a potential role in modulating these pathways, although the precise downstream consequences of this inhibition by this compound have not been fully elucidated.

APN_Activity_Workflow HFI142 This compound APN Aminopeptidase N (CD13) HFI142->APN Inhibits Products Products APN->Products Substrates Substrates Substrates->APN Downstream_Pathways Cell Migration, Angiogenesis, Signal Transduction Products->Downstream_Pathways Modulates

Caption: Inhibition of Aminopeptidase N activity by this compound.
Leukotriene A4 Hydrolase Pathway

This compound has been shown to inhibit the biosynthesis of leukotriene A4[6]. This suggests an interaction with Leukotriene A4 hydrolase, a bifunctional zinc metalloenzyme that converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4. By inhibiting this enzyme, this compound could potentially exert anti-inflammatory effects.

LTA4_Hydrolase_Pathway Arachidonic_Acid Arachidonic_Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 HFI142 This compound HFI142->LTA4H Inhibits

Caption: this compound and the Leukotriene A4 Hydrolase Pathway.

Experimental Protocols

Insulin-Regulated Aminopeptidase (IRAP) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on IRAP activity.

Materials:

  • Recombinant human IRAP

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human IRAP to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Calculate the Ki value using the Cheng-Prusoff equation, with the IC50 value determined from a dose-response curve and the known Km of the substrate.

Aminopeptidase N (APN/CD13) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on APN activity.

Materials:

  • Recombinant human Aminopeptidase N

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well clear microplates

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human APN to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value from a dose-response curve.

Leukotriene A4 Hydrolase Inhibition Assay

Objective: To evaluate the effect of this compound on the hydrolase activity of LTA4 Hydrolase.

Materials:

  • Recombinant human Leukotriene A4 Hydrolase (LTA4H)

  • Leukotriene A4 (LTA4) substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound stock solution (in DMSO)

  • Reaction termination solution (e.g., methanol with an internal standard)

  • LC-MS/MS system for quantification of Leukotriene B4 (LTB4)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In microcentrifuge tubes, add a fixed concentration of recombinant human LTA4H.

  • Add the different concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the LTA4 substrate.

  • Incubate at 37°C for a defined period (e.g., 5 minutes).

  • Terminate the reaction by adding the termination solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the amount of LTB4 produced using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition of LTB4 formation for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value from a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of insulin-regulated aminopeptidase and other related M1 aminopeptidases in various physiological and pathological processes. Its ability to modulate the insulin signaling pathway highlights its potential for further investigation in the context of metabolic diseases. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of this compound and its analogs. Future studies should focus on obtaining more extensive quantitative data on its off-target effects and elucidating the precise downstream consequences of its inhibitory actions to fully understand its therapeutic potential.

References

HFI-142: A Technical Guide to its Interaction with Insulin-Regulated Aminopeptidase (IRAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor HFI-142 and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a key enzyme implicated in cognitive function and glucose metabolism. This document summarizes the binding affinity of this compound, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against IRAP is characterized by its inhibition constant (Ki), a measure of its binding affinity.

CompoundTargetKi Value (μM)
This compoundInsulin-Regulated Aminopeptidase (IRAP)2.01[1][2]

Experimental Protocols

The determination of the Ki value for this compound inhibition of IRAP typically involves a competitive enzyme inhibition assay utilizing a fluorogenic substrate. The following protocol is a representative method based on established assays for IRAP activity.[2][3][4]

Determination of this compound Ki Value for IRAP

Objective: To determine the inhibition constant (Ki) of this compound for Insulin-Regulated Aminopeptidase (IRAP) through an in vitro enzymatic assay.

Materials:

  • Recombinant human IRAP enzyme

  • This compound inhibitor

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired inhibitor concentrations.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent and dilute to the working concentration in Assay Buffer.

    • Dilute the recombinant IRAP enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • A fixed volume of the diluted this compound solution (or vehicle control for uninhibited reactions).

      • A fixed volume of the diluted IRAP enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to each well.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 380 nm and emission at 460 nm for 7-amido-4-methylcoumarin).

    • Monitor the increase in fluorescence over time, recording data at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

    • Plot the reaction rates against the corresponding inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Signaling Pathways and Experimental Workflows

IRAP's Role in Cognitive Enhancement

Inhibition of IRAP in the brain, particularly in the hippocampus, has been linked to enhanced cognitive function.[1][5] The proposed mechanism involves the increased expression of synaptic plasticity markers, such as drebrin and microtubule-associated protein 2 (MAP2), which are crucial for dendritic spine formation and stability.[5][6]

IRAP_Cognitive_Enhancement cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IRAP IRAP This compound->IRAP Inhibition Drebrin Drebrin Expression IRAP->Drebrin Suppresses MAP2 MAP2 Expression IRAP->MAP2 Suppresses DendriticSpine Dendritic Spine Formation & Stability Drebrin->DendriticSpine MAP2->DendriticSpine CognitiveFunction Enhanced Cognitive Function DendriticSpine->CognitiveFunction

IRAP Inhibition and Cognitive Enhancement Pathway.
IRAP and Insulin-Stimulated Glucose Uptake

IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[1] Upon insulin stimulation, these vesicles translocate to the plasma membrane, leading to increased glucose uptake into the cell. Inhibition of IRAP's enzymatic activity is thought to modulate this process, although the precise mechanism is still under investigation.

IRAP_Glucose_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor SignalingCascade Insulin Signaling Cascade InsulinReceptor->SignalingCascade Activation GLUT4_Membrane GLUT4 GLUT4_Vesicle GLUT4 Vesicle (with IRAP) SignalingCascade->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->GLUT4_Membrane Glucose Glucose Glucose->GLUT4_Membrane Uptake

Insulin-Stimulated GLUT4 Translocation Pathway.
Experimental Workflow: Ki Determination

The following diagram outlines the typical workflow for determining the inhibition constant (Ki) of a compound like this compound for IRAP.

Ki_Determination_Workflow A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B C Enzyme-Inhibitor Pre-incubation A->C D Initiate Reaction with Substrate A->D B->C C->D E Measure Fluorescence Over Time D->E F Calculate Initial Velocities E->F G Determine IC50 Value F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Workflow for Ki Value Determination.

References

Preliminary In Vitro Studies on HFI-142: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a small molecule inhibitor primarily targeting Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine aminopeptidase (PLAP) or oxytocinase. This enzyme is a zinc-dependent metalloprotease belonging to the M1 aminopeptidase family. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in diverse fields, including cognitive enhancement and oncology. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its mechanism of action, experimental protocols, and associated signaling pathways.

Core Mechanism of Action

This compound acts as a competitive inhibitor of Insulin-Regulated Aminopeptidase (IRAP), binding to its active site. The inhibitory activity of this compound against IRAP has been quantified with an inhibitory constant (Ki) of 2.01 μM. Beyond its primary target, this compound has also been shown to inhibit other aminopeptidases, such as aminopeptidase N, and to suppress the biosynthesis of leukotriene A4 in red blood cells.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound.

ParameterTarget/SystemValueReference
Inhibitory Constant (Ki) Insulin-Regulated Aminopeptidase (IRAP)2.01 μM[1][2]
Effect on CD24 Expression Ovarian Cancer Cells (OVCAR8)Significant Decrease[3]
Effect on Phagocytosis Macrophage-mediated phagocytosis of ovarian cancer cellsIncreased[3]
Effect on Leukotriene A4 Biosynthesis Red Blood CellsInhibition[4]

Key In Vitro Applications and Experimental Protocols

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

Application: Investigation of cognitive function and other physiological processes regulated by IRAP.

Experimental Protocol: In Vitro IRAP Enzymatic Assay

This protocol is adapted from methodologies used to characterize inhibitors of IRAP.

Materials:

  • Recombinant human IRAP

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl2

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound solution to each well. For control wells, add 5 µL of assay buffer with DMSO.

  • Add 10 µL of recombinant human IRAP solution (final concentration ~1 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Leu-AMC (final concentration 10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Modulation of Cancer Cell Immune Evasion

Application: Investigating the potential of this compound as an anti-cancer agent by targeting the CD24-Siglec-10 immune checkpoint. This compound has been shown to decrease the cell surface expression of CD24 on ovarian cancer cells, thereby enhancing their phagocytosis by macrophages.[3]

Experimental Protocol: In Vitro Macrophage-Mediated Phagocytosis Assay

Materials:

  • Ovarian cancer cell line (e.g., OVCAR8)

  • Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1)

  • This compound

  • Cell labeling dyes (e.g., CFSE for cancer cells, and a viability dye)

  • Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure: Part A: Treatment of Cancer Cells and CD24 Expression Analysis

  • Culture OVCAR8 cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.

  • Harvest the cells and label them with a fluorescently conjugated anti-CD24 antibody and a viability dye.

  • Analyze the cell surface expression of CD24 using flow cytometry, gating on the live cell population.

Part B: Phagocytosis Assay

  • Label the this compound-treated or control OVCAR8 cells with a green fluorescent dye like CFSE.

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

  • Co-culture the CFSE-labeled cancer cells with the macrophages at a ratio of 2:1 (cancer cells:macrophages) for 2-4 hours at 37°C.

  • Harvest the cells and label them with a fluorescently conjugated antibody against a macrophage marker (e.g., CD11b).

  • Analyze the samples by flow cytometry. The percentage of double-positive cells (CFSE+ and CD11b+) represents the percentage of macrophages that have phagocytosed cancer cells.

Inhibition of Leukotriene A4 Biosynthesis

Application: Studying the anti-inflammatory potential of this compound.

Experimental Protocol: In Vitro Leukotriene A4 Hydrolase Assay

Materials:

  • Human recombinant leukotriene A4 hydrolase (LTA4H)

  • Leukotriene A4 (LTA4) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • This compound

  • Methanol

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare various concentrations of this compound in the assay buffer.

  • In a reaction tube, pre-incubate the LTA4H enzyme with this compound or vehicle control for 10 minutes at 37°C.

  • Initiate the reaction by adding the LTA4 substrate.

  • Incubate for 5 minutes at 37°C.

  • Stop the reaction by adding two volumes of cold methanol.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of leukotriene B4 (LTB4) produced.

  • Determine the inhibitory effect of this compound by comparing the LTB4 production in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro studies of this compound.

HFI142_IRAP_Signaling cluster_cognition Cognitive Enhancement HFI142 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI142->IRAP Inhibits Neuropeptides Neuropeptide Substrates (e.g., Vasopressin, Oxytocin) IRAP->Neuropeptides Degrades Cognitive_Function Enhanced Cognitive Function Neuropeptides->Cognitive_Function Modulates

Caption: this compound inhibits IRAP, preventing the degradation of neuropeptides that modulate cognitive function.

HFI142_Cancer_Phagocytosis cluster_workflow Experimental Workflow: Phagocytosis Assay Start Start Treat_Cells Treat Ovarian Cancer Cells with this compound Start->Treat_Cells Label_Cancer_Cells Label Cancer Cells (CFSE) Treat_Cells->Label_Cancer_Cells Co_culture Co-culture with Macrophages Label_Cancer_Cells->Co_culture Label_Macrophages Label Macrophages (e.g., anti-CD11b) Co_culture->Label_Macrophages Flow_Cytometry Flow Cytometry Analysis Label_Macrophages->Flow_Cytometry Result Quantify Phagocytosis (% Double-Positive Cells) Flow_Cytometry->Result

Caption: Workflow for assessing the effect of this compound on macrophage-mediated phagocytosis of cancer cells.

CD24_Siglec10_Pathway cluster_pathway CD24-Siglec-10 Signaling Pathway HFI142 This compound CD24 CD24 HFI142->CD24 Reduces Expression Cancer_Cell Ovarian Cancer Cell Cancer_Cell->CD24 Siglec10 Siglec-10 CD24->Siglec10 Binds Macrophage Macrophage Macrophage->Siglec10 SHP1_2 SHP-1/2 Phosphatases Siglec10->SHP1_2 Activates Phagocytosis Phagocytosis SHP1_2->Phagocytosis Inhibits

Caption: this compound reduces CD24 expression, disrupting the inhibitory CD24-Siglec-10 signaling and promoting phagocytosis.

References

HFI-142: A Technical Guide to its Potential Therapeutic Applications as an Insulin-Regulated Aminopeptidase (IRAP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-142 is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as leucyl/cystinyl aminopeptidase (LNPEP).[1] As a member of the benzopyran class of IRAP inhibitors, this compound and its closely related analogue, HFI-419, have emerged as valuable research tools for investigating the physiological roles of IRAP. While direct and extensive preclinical data for this compound is limited, studies on HFI-419, which is reported to hydrolyze into this compound in vivo, provide significant insights into its potential therapeutic applications. This technical guide summarizes the current understanding of this compound's mechanism of action, collates available quantitative data, and outlines potential therapeutic avenues in cognitive enhancement, metabolic disorders, and vascular dysfunction. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Concepts: this compound and its Target, IRAP

This compound is a competitive inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease.[1][2] IRAP is a type II transmembrane protein involved in a variety of cellular processes, including the regulation of vesicle trafficking, peptide hormone processing, and antigen presentation.[3][4] It is notably co-localized with the glucose transporter GLUT4 in specialized vesicles.[5]

The therapeutic potential of this compound stems from its ability to modulate the enzymatic activity of IRAP, thereby influencing downstream signaling pathways. A key reported biological activity of this compound is the inhibition of IRAP with a Ki of 2.01 μM .[1][2][6]

Quantitative Data Summary

Direct quantitative preclinical and clinical data for this compound are scarce in peer-reviewed literature. However, data for this compound and its parent compound, HFI-419, are presented below for comparative purposes.

CompoundTargetParameterValueReference
This compound Insulin-Regulated Aminopeptidase (IRAP)Ki2.01 µM[1][2][6]
HFI-419Insulin-Regulated Aminopeptidase (IRAP)Ki0.48 µM
HFI-419Glucose Uptake in Hippocampal Slices% Increase68%
HFI-419In Vivo Memory Enhancement (Novel Object Recognition)Dose0.1 - 1.0 nmol/rat (i.c.v.)

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the inhibition of IRAP's catalytic activity. This inhibition is thought to potentiate the effects of certain peptide hormones that are substrates for IRAP and to modulate cellular processes regulated by IRAP's trafficking role.

One of the most well-characterized pathways involving IRAP is the insulin signaling cascade that leads to the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake.

IRAP_Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Promotes translocation Plasma Membrane Plasma Membrane GLUT4 Vesicle->Plasma Membrane Fuses with IRAP IRAP IRAP->GLUT4 Vesicle Co-localized in This compound This compound This compound->IRAP Inhibits

Insulin signaling pathway leading to GLUT4 translocation, modulated by this compound.

Potential Therapeutic Applications

Based on studies of the broader class of IRAP inhibitors, particularly HFI-419, this compound holds potential in several therapeutic areas.

Cognitive Enhancement and Neurodegenerative Diseases

Inhibition of IRAP has been shown to enhance memory in preclinical models.[7] HFI-419, a precursor to this compound, has demonstrated memory-enhancing effects in object recognition tests in rats. The proposed mechanism involves the modulation of neuronal glucose uptake and synaptic plasticity.[8] This suggests a potential role for this compound in treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's disease.

Metabolic Disorders

Given IRAP's role in the insulin signaling pathway and glucose metabolism, its inhibitors are being investigated for the treatment of metabolic disorders. Studies with HFI-419 in obese Zucker rats have shown that IRAP inhibition improves glucose tolerance and reduces inflammatory markers in adipose tissue.[9][10] These findings point to a potential application of this compound in managing insulin resistance and type 2 diabetes.

Vascular Dysfunction

Recent research has indicated that IRAP inhibitors may have beneficial effects on vascular function. HFI-419 was found to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels in a rabbit model, suggesting a therapeutic potential for conditions like coronary artery vasospasm.[11]

Experimental Protocols

In Vitro IRAP Inhibition Assay

Objective: To determine the inhibitory potency of this compound on IRAP enzymatic activity.

Materials:

  • Recombinant human IRAP

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in assay buffer.

  • Add 50 µL of the this compound dilutions to the wells of the microplate.

  • Add 25 µL of recombinant human IRAP to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time.

  • Calculate the rate of reaction and determine the IC50 value for this compound.

In Vivo Cognitive Function Assessment (Novel Object Recognition Test)

Objective: To evaluate the effect of this compound on recognition memory in rodents.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., saline with 10% DMSO)

  • Open field arena (e.g., 50 x 50 x 50 cm)

  • Two identical objects (Familiarization phase)

  • One familiar and one novel object (Testing phase)

  • Video tracking software

Procedure:

  • Habituation: Allow rats to explore the empty open field arena for 10 minutes for 3 consecutive days.

  • Administration: Administer this compound or vehicle (e.g., intraperitoneally or intracerebroventricularly) 30 minutes before the familiarization phase.

  • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

  • Retention Interval: Return the rat to its home cage for a defined period (e.g., 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

  • Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time with novel object - Time with familiar object) / (Total exploration time).

NOR_Workflow Start Start End End Habituation Habituation Drug_Administration Drug_Administration Habituation->Drug_Administration Familiarization Familiarization Drug_Administration->Familiarization Retention_Interval Retention_Interval Familiarization->Retention_Interval Testing Testing Retention_Interval->Testing Data_Analysis Data_Analysis Testing->Data_Analysis Data_Analysis->End

Workflow for a Novel Object Recognition (NOR) experiment.

Future Directions and Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of IRAP. While the existing data, largely inferred from its more studied precursor HFI-419, suggests promising therapeutic potential in cognitive disorders, metabolic diseases, and vascular conditions, further research is imperative. Future studies should focus on:

  • Direct Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies specifically with this compound to determine its pharmacokinetic and pharmacodynamic profiles.

  • Elucidation of Downstream Pathways: Investigating the broader signaling consequences of this compound-mediated IRAP inhibition beyond the insulin signaling pathway.

  • Therapeutic Efficacy in Disease Models: Assessing the efficacy of this compound in relevant animal models of Alzheimer's disease, type 2 diabetes, and cardiovascular diseases.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of HFI-142

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the safety and toxicity profile of HFI-142 is not extensively available in the public domain. This compound is predominantly supplied for research purposes, and as such, comprehensive preclinical safety and toxicity data, as well as detailed experimental protocols, are not readily accessible. This guide provides a summary of the available information and the general context of its molecular targets, Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (CD13).

Introduction to this compound

This compound is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as aminopeptidase N (APN or CD13). It is identified by its CAS Number 332164-34-8 and has a molecular formula of C₁₇H₁₆N₂O₄. The primary mechanism of action of this compound is the inhibition of the enzymatic activity of IRAP/APN, with a reported inhibitory constant (Ki) of 2.01 μM. Due to its inhibitory action on these key enzymes, this compound has been investigated in research settings for its potential therapeutic applications, including its role in memory enhancement and cancer therapy. One study has noted its ability to inhibit the biosynthesis of leukotriene A4 in red blood cells.

Quantitative Data Summary

There is no publicly available quantitative data on the safety and toxicity of this compound. Preclinical studies detailing dose-response relationships, LD50 values, or adverse effect profiles have not been published.

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies of this compound are not available in the public domain. For researchers planning to conduct such studies, the following general methodologies for assessing the safety and toxicity of small molecule inhibitors may be adapted.

In Vitro Cytotoxicity Assay

A common method to assess the direct cytotoxic effects of a compound on cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Workflow for in vitro cytotoxicity testing using the MTT assay.
Acute Systemic Toxicity in Rodents

To evaluate the general toxic effects of a substance on a whole organism, an acute systemic toxicity study is often performed in a rodent model.

Experimental Workflow:

G cluster_0 Dosing and Observation cluster_1 Post-Mortem Analysis cluster_2 Data Evaluation A Administer single dose of this compound (e.g., oral gavage or intraperitoneal injection) B Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance) A->B C Record body weight changes A->C G Analyze clinical and pathological findings B->G D Euthanize animals after observation period (e.g., 14 days) E Perform gross necropsy D->E F Collect organs for histopathological examination E->F F->G H Determine No-Observed-Adverse-Effect Level (NOAEL) G->H

Workflow for an acute systemic toxicity study in rodents.

Signaling Pathways

This compound targets IRAP/APN, which are involved in various physiological processes. The inhibition of these enzymes can modulate several downstream signaling pathways.

IRAP and GLUT4 Trafficking

In response to insulin, IRAP translocates with the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake. Inhibition of IRAP may influence this process.

Signaling Pathway:

G cluster_0 Insulin Signaling cluster_1 GLUT4 Vesicle Translocation cluster_2 Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Vesicle GLUT4/IRAP Vesicle Akt->Vesicle Promotes Membrane Plasma Membrane Vesicle->Membrane Translocation Uptake Glucose Uptake Membrane->Uptake HFI142 This compound IRAP IRAP HFI142->IRAP Inhibits

Methodological & Application

HFI-142 Experimental Protocols for In Vitro Assays: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of HFI-142, a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP) and aminopeptidase N (APN).[1][2] this compound holds potential as a therapeutic agent, particularly in oncology, through its modulation of inflammatory and metabolic pathways.[1] The following protocols are based on established in vitro assays and findings from research on related compounds, offering a comprehensive guide for investigating the cellular effects of this compound.

Quantitative Data Summary

While specific quantitative data for this compound's effects on cancer cell lines are not widely published, a closely related synthetic analog of luminacin D, HL142, has been studied in ovarian cancer cell lines. The data from these studies provide a valuable reference for expected outcomes with this compound.

Assay Cell Line Treatment Result Reference
Cell Proliferation (MTT Assay) OVCAR3, OVCAR810 µM HL142Significant inhibition of cell proliferation[3][4]
Colony Formation Assay OVCAR3, OVCAR810 µM HL142Significant inhibition of colony formation[3][4]
Cell Migration Assay (Transwell) OVCAR3, OVCAR810 µM HL142 (24h)Significant inhibition of cell migration[3][4]
Cell Invasion Assay (Matrigel) OVCAR3, OVCAR810 µM HL142 (48h)Significant inhibition of cell invasion[3][4]
Enzyme Inhibition (IRAP) Not applicableThis compoundKᵢ = 2.01 μM[2]

Signaling Pathways

This compound, as an inhibitor of aminopeptidases, is anticipated to impact multiple signaling pathways involved in cancer progression. Research on the related compound HL142 suggests a role in modulating the TGFβ and FAK signaling pathways, which are critical in epithelial-to-mesenchymal transition (EMT), a key process in tumor metastasis.

HFI142_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound IRAP_APN IRAP / APN This compound->IRAP_APN TGFb_Receptor TGFβ Receptor IRAP_APN->TGFb_Receptor Modulates FAK FAK IRAP_APN->FAK Modulates SMAD2 pSMAD2 TGFb_Receptor->SMAD2 Activates EMT_Markers EMT Markers (Vimentin, β-catenin, Snail2) FAK->EMT_Markers Promotes SMAD2->EMT_Markers Promotes Epithelial_Markers Epithelial Markers (E-cadherin, Cytokeratin-7) EMT_Markers->Epithelial_Markers Suppresses

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cell Culture (e.g., OVCAR3, OVCAR8) C Cell Viability Assay (MTT) A->C D Apoptosis Assay (Annexin V / PI) A->D E Cell Cycle Analysis (Propidium Iodide) A->E F Migration & Invasion Assays (Transwell) A->F G Western Blot Analysis A->G B This compound Preparation (Stock and working solutions) B->C B->D B->E B->F B->G H Quantitative Analysis (IC50, % inhibition) C->H D->H E->H F->H G->H I Statistical Analysis H->I

Caption: General workflow for in vitro assays.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., OVCAR3, OVCAR8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental assays and the cellular processes they investigate.

Logical_Relationship cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_assays_logic Investigative Assays Compound This compound Proliferation Cell Proliferation Compound->Proliferation Affects Apoptosis Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Arrest Compound->CellCycle Induces Metastasis Metastasis (Migration & Invasion) Compound->Metastasis Inhibits MTT MTT Assay Proliferation->MTT Measured by AnnexinV Annexin V Assay Apoptosis->AnnexinV Measured by PI PI Staining CellCycle->PI Measured by Transwell Transwell Assay Metastasis->Transwell Measured by

Caption: Relationship between this compound's effects and assays.

References

Application Notes and Protocols for HFI-142 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP).[1][2][3] APN is a zinc-dependent metalloprotease often overexpressed on the surface of cancer cells and tumor neovasculature, where it plays a crucial role in tumor growth, invasion, and angiogenesis.[4][5][6][7][8] Inhibition of APN can disrupt these processes and induce apoptosis, making it a promising target for cancer therapy.[5] IRAP, also a zinc-dependent metalloprotease, is involved in various cellular processes, and its inhibition has been explored in different therapeutic contexts.[2][3][9] this compound has a reported Ki of 2.01 μM for IRAP.[2][3]

These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments to investigate its potential as an anti-cancer agent. The following sections detail the preparation of this compound, protocols for key cellular assays, and expected outcomes based on the known functions of its targets.

Data Presentation

As of the latest literature review, specific quantitative data for this compound in cancer cell lines is not extensively published. The following table provides a general reference for starting concentrations based on its known Ki value and data from similar compounds. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

ParameterValueSource
Target(s) Aminopeptidase N (APN/CD13), Insulin-Regulated Aminopeptidase (IRAP)[1][2][3]
Ki for IRAP 2.01 µM[2][3]
Suggested Starting Concentration Range 1 - 20 µMBased on Ki and similar compounds[10]
Solubility Soluble in DMSO[1]
Storage Powder: -20°C; In solvent: -80°C[2]

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step for in vitro experiments is the correct preparation of the inhibitor stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 3.12 mg of this compound (Molecular Weight: 312.32 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[2]

Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. The MTT or resazurin assay is a common method for this purpose.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common starting range is 0.1, 1, 5, 10, 20, and 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for resazurin) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50). Include a vehicle control.

  • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Migration and Invasion Assays

These assays are used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

a) Wound Healing (Scratch) Assay for Migration:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh medium containing this compound at the desired concentration (a non-lethal concentration should be used).

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

b) Transwell Invasion Assay:

  • Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours at 37°C with serum-free medium.

  • Harvest cells and resuspend them in serum-free medium containing this compound.

  • Add 5 x 10^4 cells to the upper chamber of the insert.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of invading cells in several microscopic fields and compare the treated groups to the control.

Visualizations

G cluster_workflow Experimental Workflow for this compound prep This compound Stock Preparation (10 mM in DMSO) viability Cell Viability Assay (MTT/Resazurin) prep->viability Dose-response ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 & 2x IC50 migration Migration Assay (Wound Healing) ic50->migration Treat at non-lethal conc. invasion Invasion Assay (Transwell) ic50->invasion Treat at non-lethal conc.

Caption: A general experimental workflow for evaluating the in vitro anti-cancer effects of this compound.

G cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_APN Aminopeptidase N (APN/CD13) cluster_IRAP Insulin-Regulated Aminopeptidase (IRAP) HFI142 This compound Angiogenesis Angiogenesis HFI142->Angiogenesis Inhibition Migration Cell Migration HFI142->Migration Inhibition Invasion Cell Invasion HFI142->Invasion Inhibition Proliferation Proliferation HFI142->Proliferation Inhibition Apoptosis Apoptosis HFI142->Apoptosis Induction Metabolism Metabolic Pathways HFI142->Metabolism Modulation Inflammation Inflammatory Signaling HFI142->Inflammation Modulation

Caption: Putative signaling pathways and cellular processes affected by this compound through the inhibition of APN and IRAP.

References

Application Notes and Protocols for HFI-142 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase. It also exhibits inhibitory activity against other aminopeptidases, such as aminopeptidase N, and has been shown to inhibit the biosynthesis of leukotriene A4.[1] These properties make this compound a valuable research tool for investigating the physiological and pathological roles of these enzymes in various contexts, including metabolic disorders, cancer, and inflammation.

These application notes provide a summary of the available information on this compound for in vivo research, including its mechanism of action, formulation protocols, and key signaling pathways.

Disclaimer: No published in vivo studies with specific dosage and administration routes for this compound were identified in a comprehensive literature search. The following information is based on manufacturer's guidelines for formulation and data from a related, but distinct, compound (HFI-419). Researchers should perform their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental design.

Mechanism of Action

This compound primarily acts as an inhibitor of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a transmembrane zinc-dependent aminopeptidase that is co-localized with the glucose transporter GLUT4 in intracellular vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane. By inhibiting IRAP, this compound can modulate the activity of various peptide hormones that are substrates for this enzyme.

Additionally, this compound has been demonstrated to inhibit the biosynthesis of leukotriene A4, a key intermediate in the production of pro-inflammatory leukotrienes. This suggests a potential anti-inflammatory role for the compound.

Quantitative Data Summary

As no specific in vivo dosage data for this compound is available, the following table provides information for a related IRAP inhibitor, HFI-419 , for reference purposes only.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
HFI-419Obese Zucker Rats29 µ g/100 g BW/daySubcutaneous osmotic minipumps (for 2 weeks)Improved whole-body glucose tolerance; ameliorated redox balance in skeletal muscle.[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The following are suggested protocols for preparing this compound for in vivo use, based on information from suppliers. The optimal vehicle should be determined based on the specific administration route and animal model. It is recommended to prepare fresh solutions for each experiment.

a) Vehicle Composition 1: Corn Oil

This formulation is suitable for subcutaneous or intraperitoneal administration.

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This results in a final concentration of 2.08 mg/mL.[3]

b) Vehicle Composition 2: PEG300, Tween-80, and Saline

This formulation can be suitable for various parenteral routes.

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL. This results in a final concentration of 2.08 mg/mL.[3]

c) Vehicle Composition 3: SBE-β-CD in Saline

This formulation may be suitable for intravenous administration due to its aqueous nature.

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This results in a final concentration of 2.08 mg/mL.[3]

Administration Route Considerations

The choice of administration route will depend on the experimental goals, the target tissue, and the pharmacokinetic properties of this compound. Common routes for preclinical studies include:

  • Intraperitoneal (IP) Injection: Offers systemic exposure.

  • Subcutaneous (SC) Injection: Provides a slower release and more sustained exposure.

  • Oral Gavage (PO): To assess oral bioavailability and effects after gastrointestinal absorption.

  • Intravenous (IV) Injection: For direct and rapid systemic circulation.

Researchers must adhere to IACUC guidelines for proper administration techniques and volumes for the chosen animal model.

Signaling Pathway Diagrams

Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway

The following diagram illustrates the translocation of IRAP and GLUT4 to the plasma membrane upon insulin signaling, a process that can be modulated by this compound.

IRAP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding PI3K PI3K IR->PI3K Activation GLUT4_mem GLUT4 IRAP_mem IRAP Akt Akt PI3K->Akt Activation GSV GLUT4 Storage Vesicle (GSV) Akt->GSV Translocation GSV->GLUT4_mem Fusion GSV->IRAP_mem Fusion GLUT4_ves GLUT4 IRAP_ves IRAP HFI142 This compound HFI142->IRAP_mem Inhibition

Caption: Insulin signaling pathway leading to IRAP and GLUT4 translocation.

Leukotriene A4 Biosynthesis Pathway

This diagram shows the enzymatic steps leading to the production of Leukotriene A4 and its subsequent conversion, a pathway inhibited by this compound.

LTA4_Biosynthesis AA Arachidonic Acid FiveHPETE 5-HPETE AA->FiveHPETE FLAP 5-LO-activating protein (FLAP) FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Activation FiveLO->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTA4H->LTB4 LTC4S LTC4 Synthase LTC4S->LTC4 HFI142 This compound HFI142->LTA4 Inhibition

Caption: Biosynthesis pathway of Leukotriene A4 and its metabolites.

References

Application Notes and Protocols for HFI-142 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-142 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), also known as placental leucine aminopeptidase (P-LAP) or oxytocinase.[1] As a crucial component in the insulin signaling pathway, IRAP plays a significant role in glucose metabolism and has emerged as a therapeutic target in metabolic diseases and other conditions.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), along with guidelines for its use in typical in vitro and cell-based assays.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the following properties:

PropertyValueReference
Molecular Weight312.32 g/mol [3]
Molecular FormulaC₁₇H₁₆N₂O₄[3]
TargetInsulin-Regulated Aminopeptidase (IRAP)[1][3]
Ki2.01 μM[1][3]
Solubility in DMSOUp to 125 mg/mL (400.23 mM)[1][4]

Note: Sonication or gentle heating (to 37°C) may be required to achieve complete dissolution at higher concentrations.[4] It is recommended to use freshly opened, anhydrous DMSO, as its hygroscopic nature can affect solubility.[1]

Preparation of this compound Stock Solutions

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol for 10 mM Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 3.12 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[1][4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]

Stock Solution Preparation Table
Desired ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM0.312 mg1 mL
5 mM1.56 mg1 mL
10 mM3.12 mg1 mL
50 mM15.6 mg1 mL

Experimental Protocols

In Vitro IRAP Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on IRAP.

Workflow for In Vitro IRAP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection HFI142 Prepare this compound dilutions Incubate Pre-incubate IRAP with this compound HFI142->Incubate Enzyme Prepare IRAP enzyme solution Enzyme->Incubate Substrate Prepare substrate solution Reaction Initiate reaction with substrate Substrate->Reaction Incubate->Reaction Add substrate Stop Stop reaction Reaction->Stop Measure Measure product formation Stop->Measure

Caption: Workflow for a typical in vitro IRAP enzyme inhibition assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH for IRAP activity.

    • This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.

    • IRAP Enzyme: Dilute the recombinant IRAP enzyme to the desired concentration in the assay buffer.

    • Substrate: Prepare a solution of a fluorogenic or chromogenic substrate for IRAP (e.g., Leucine-7-amido-4-methylcoumarin).

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.

    • Add the diluted IRAP enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for a set period.

    • Stop the reaction using a suitable stop solution.

    • Measure the fluorescence or absorbance to determine the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Cell-Based Glucose Uptake Assay

This protocol is designed to evaluate the effect of this compound on glucose uptake in insulin-sensitive cells (e.g., adipocytes or muscle cells).

Workflow for Cell-Based Glucose Uptake Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake Seed Seed cells in a multi-well plate Differentiate Differentiate cells (if necessary) Seed->Differentiate Starve Serum-starve cells Differentiate->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with insulin Treat->Stimulate Uptake Add labeled glucose analog Stimulate->Uptake Wash Wash cells Uptake->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity/fluorescence Lyse->Measure

Caption: Workflow for assessing glucose uptake in cells treated with this compound.

Protocol:

  • Cell Culture:

    • Culture insulin-responsive cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in appropriate growth media.

    • If necessary, differentiate the cells into their mature phenotype.

  • Treatment:

    • Serum-starve the cells for a few hours to overnight to establish a basal state.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period.

    • Stimulate the cells with a sub-maximal concentration of insulin to induce glucose uptake.

  • Glucose Uptake Measurement:

    • Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) to the cells and incubate for a short period.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake data to the protein concentration in each well.

    • Compare the glucose uptake in this compound-treated cells to the control groups.

IRAP Signaling Pathway

This compound inhibits IRAP, which is involved in the insulin-stimulated translocation of GLUT4 to the plasma membrane. The simplified signaling pathway is as follows:

Insulin-Regulated IRAP/GLUT4 Translocation Pathway

Caption: Simplified signaling cascade of insulin-stimulated GLUT4 and IRAP translocation.

In insulin-responsive tissues like fat and muscle cells, insulin binding to its receptor triggers a signaling cascade involving PI3K and Akt.[3][4] Akt then phosphorylates and inactivates AS160, a Rab-GTPase activating protein.[2] This inactivation allows for the translocation of GLUT4 storage vesicles (GSVs), which also contain IRAP, to the plasma membrane, leading to increased glucose uptake.[3][4] By inhibiting IRAP, this compound can be used to probe the functional roles of this aminopeptidase in this and other cellular processes.

Safety Precautions

  • This compound: As with any research chemical, handle this compound with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Therefore, it is crucial to wear appropriate chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. In case of exposure, follow the first-aid measures outlined in the SDS.

Disclaimer: This document is intended for research use only. The protocols provided are examples and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

HFI-142 Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a potent and specific inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP).[1][2][3] IRAP is a transmembrane zinc-dependent M1 aminopeptidase highly expressed in various tissues, including brain regions critical for cognitive functions like the hippocampus and cortex. Emerging evidence suggests that inhibition of IRAP can enhance cognitive processes, making it a promising therapeutic target for neurological disorders characterized by cognitive impairment. This compound, by inhibiting IRAP, presents a valuable pharmacological tool for investigating the role of this enzyme in neuronal function, synaptic plasticity, and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of IRAP. IRAP is known to cleave several neuropeptides, and its inhibition is thought to potentiate the actions of these peptides in the brain. One of the key proposed mechanisms for the cognitive-enhancing effects of IRAP inhibitors is their influence on synaptic plasticity and glucose uptake in neurons. IRAP is co-localized with the glucose transporter GLUT4 in hippocampal neurons and is involved in regulating GLUT4 trafficking to the neuronal membrane.[4][5][6][7] By modulating GLUT4 translocation, IRAP inhibitors like this compound may enhance glucose availability in active neurons, thereby supporting the energy-demanding processes of learning and memory. Furthermore, inhibition of IRAP has been shown to increase the expression of pro-cognitive markers such as drebrin and MAP2, which are crucial for dendritic spine integrity and synaptic function.[8][9]

Quantitative Data

A summary of the key quantitative data for this compound and related IRAP inhibitors is presented in the table below. This information is crucial for designing and interpreting experiments.

Parameter Compound Value Reference
Ki (Inhibition Constant) This compound2.01 µM[1][2][3]
In Vivo Efficacy (Cognitive Enhancement) HFI-419 (analog)1 nmol (i.c.v.)[10]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound through the inhibition of IRAP, leading to enhanced synaptic function and cognitive processes.

HFI142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HFI142 This compound IRAP IRAP HFI142->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Regulates Trafficking GLUT4_mem GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4_mem->Glucose_Uptake Facilitates GLUT4_vesicle->GLUT4_mem Translocation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Dendritic Spines) Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Glucose_Uptake->Synaptic_Plasticity

Proposed signaling pathway of this compound in neurons.

Experimental Protocols

The following protocols are suggested for investigating the effects of this compound in neuroscience research models. These are based on established methods used for other IRAP inhibitors and can be adapted for this compound.

In Vitro Studies: Primary Neuronal Cultures

Objective: To assess the neuroprotective and synaptogenic effects of this compound on primary hippocampal or cortical neurons.

Experimental Workflow:

In_Vitro_Workflow Culture 1. Culture Primary Hippocampal/Cortical Neurons Treatment 2. Treat with this compound (various concentrations) Culture->Treatment Viability 3a. Assess Cell Viability (MTT/LDH Assays) Treatment->Viability Morphology 3b. Analyze Neuronal Morphology (Immunocytochemistry for MAP2, Drebrin) Treatment->Morphology Biochemistry 3c. Biochemical Assays (Western Blot for synaptic proteins) Treatment->Biochemistry Data 4. Data Analysis Viability->Data Morphology->Data Biochemistry->Data

Workflow for in vitro studies with this compound.

1. Primary Hippocampal/Cortical Neuron Culture Protocol [3][10][11][12][13]

  • Materials:

    • E18-E19 timed-pregnant Sprague-Dawley rats or C57BL/6 mice

    • Dissection medium (e.g., Hibernate-E)

    • Enzymatic digestion solution (e.g., Papain or Trypsin)

    • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

    • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Procedure:

    • Dissect hippocampi or cortices from embryonic brains under sterile conditions.

    • Mince the tissue and incubate in the enzymatic digestion solution at 37°C.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the cells onto coated culture vessels at a desired density.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.

2. Cell Viability Assays

  • MTT Assay Protocol (Assessment of Metabolic Activity) [1][2][14][15]

    • Plate neurons in a 96-well plate.

    • After treatment with this compound for the desired duration, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay Protocol (Assessment of Membrane Integrity) [16][17][18][19][20]

    • Plate neurons in a 96-well plate.

    • After this compound treatment, collect the culture supernatant.

    • Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time.

    • Measure the absorbance at 490 nm.

In Vivo Studies: Rodent Models of Cognitive Function

Objective: To evaluate the cognitive-enhancing effects of this compound in healthy or cognitively impaired rodent models.

Experimental Workflow:

In_Vivo_Workflow Acclimatize 1. Acclimatize Rodents Administration 2. Administer this compound (e.g., i.c.v. or systemic) Acclimatize->Administration Behavior 3. Behavioral Testing (Novel Object Recognition, Spontaneous Alternation) Administration->Behavior Tissue 4. Tissue Collection and Post-mortem Analysis Behavior->Tissue

Workflow for in vivo cognitive studies.

1. Novel Object Recognition (NOR) Test Protocol [21][22][23][24][25]

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow each animal to explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days.

    • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a defined time (e.g., 5-10 minutes).

    • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound before or after this phase.

    • Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again.

    • Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

2. Spontaneous Alternation Task (Y-Maze or T-Maze) Protocol [26][27][28][29][30]

  • Apparatus: A Y-maze or T-maze with three identical arms.

  • Procedure:

    • Place the animal at the start of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three different arms.

    • Data Analysis: Calculate the percentage of spontaneous alternations. Higher alternation rates are indicative of better spatial working memory.

Conclusion

This compound represents a valuable research tool for elucidating the role of IRAP in the central nervous system. The provided application notes and protocols offer a starting point for investigating its potential in modulating neuronal function and cognitive processes. Further research is warranted to fully characterize the therapeutic potential of this compound in various neuroscience research models.

References

Application Notes and Protocols for H-Phe-Ile-NH2 (HFI-142) in Enzymatic Assays for IRAP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a transmembrane zinc metalloprotease belonging to the M1 aminopeptidase family.[1] IRAP is involved in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin in the brain, glucose metabolism through the trafficking of GLUT4 transporters, and antigen presentation in the immune system.[1][2][3] Its role in cognitive function has made it a significant target for drug discovery, particularly for conditions involving memory impairment.[4]

HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[5][6][7] It is also the more stable active metabolite of the related compound HFI-419.[8] Understanding the inhibitory activity of this compound is crucial for the development of therapeutic agents targeting IRAP. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to determine its inhibitory effects on IRAP.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as an IRAP inhibitor.

InhibitorTargetKi (μM)Molecular FormulaMolecular Weight ( g/mol )
This compoundInsulin-Regulated Aminopeptidase (IRAP)2.01[5][6][7]C₁₇H₁₆N₂O₄312.32[7]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

IRAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Hormones Peptide Hormones (e.g., Oxytocin, Vasopressin) IRAP IRAP Peptide_Hormones->IRAP substrate Degraded_Peptides Degraded Peptides IRAP->Degraded_Peptides catalyzes GLUT4 GLUT4 Insulin_Receptor Insulin Receptor Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade activates GSV GLUT4 Storage Vesicles (GSV) GSV->IRAP GSV->GLUT4 Signaling_Cascade->GSV triggers translocation of Insulin Insulin Insulin->Insulin_Receptor HFI142 This compound HFI142->IRAP inhibits

Caption: IRAP signaling and inhibition by this compound.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Buffer, IRAP, Substrate, this compound) Start->Prepare_Reagents Incubate 2. Incubate IRAP with this compound Prepare_Reagents->Incubate Add_Substrate 3. Initiate Reaction (Add Fluorogenic Substrate) Incubate->Add_Substrate Monitor_Fluorescence 4. Monitor Fluorescence Over Time Add_Substrate->Monitor_Fluorescence Data_Analysis 5. Data Analysis (Calculate IC50) Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an IRAP enzymatic inhibition assay.

Experimental Protocols

Protocol 1: Fluorescence-Based Enzymatic Assay for IRAP Inhibition by this compound

This protocol is adapted from general fluorescence-based assays for M1 aminopeptidases.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for IRAP using a fluorogenic substrate.

Materials:

  • Recombinant human IRAP

  • This compound

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Leu-AMC in DMSO.

    • Dilute recombinant IRAP to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 50 µL of the serially diluted this compound solutions. Include wells for a positive control (IRAP without inhibitor) and a negative control (Assay Buffer without IRAP).

    • Add 25 µL of the diluted IRAP enzyme solution to each well (except the negative control).

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to IRAP.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution to each well. The final concentration of Leu-AMC should be at or near its Km value for IRAP.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: HPLC-Based Enzymatic Assay for IRAP Inhibition

This protocol is based on methods used to measure the trimming of larger peptide substrates like vasopressin.[9][10]

Objective: To determine the inhibitory effect of this compound on the cleavage of a peptide substrate by IRAP.

Materials:

  • Recombinant human IRAP

  • This compound

  • Peptide substrate (e.g., Vasopressin)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Quenching Solution: 0.5% (v/v) Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer, a fixed concentration of IRAP, and varying concentrations of this compound. Include a control reaction without this compound.

    • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the peptide substrate (e.g., vasopressin) to each tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of Quenching Solution (0.5% TFA).

  • HPLC Analysis:

    • Centrifuge the quenched reactions to pellet any precipitate.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the substrate and product using a suitable gradient of Mobile Phase B.

    • Monitor the elution profile by absorbance at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to the substrate and the cleaved product.

    • Calculate the percentage of substrate cleavage for each this compound concentration.

    • Determine the percent inhibition and subsequently the IC50 value as described in Protocol 1.

Conclusion

These application notes provide a framework for the characterization of this compound as an inhibitor of IRAP. The provided protocols for fluorescence-based and HPLC-based enzymatic assays offer robust methods for determining the potency and mechanism of inhibition. The successful application of these methods will aid researchers in the ongoing investigation of IRAP as a therapeutic target and in the development of novel and more potent inhibitors.

References

Application Notes and Protocols for Studying Memory Enhancement in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific protocol "HFI-142" was not identified in the available literature. The following application note presents a representative protocol for studying memory enhancement in mice based on common methodologies and established signaling pathways in the field of neuroscience. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The study of memory enhancement in animal models is a critical area of research for the development of therapeutics for cognitive disorders such as Alzheimer's disease and age-related memory decline. This protocol outlines a comprehensive approach to evaluating a hypothetical memory-enhancing compound, hereafter referred to as "Compound X," in a mouse model. The protocol is designed to assess the efficacy of Compound X on spatial learning and memory, and to elucidate its underlying mechanism of action, focusing on the well-established NMDA receptor and CaMKII signaling pathway, which plays a crucial role in synaptic plasticity and memory formation.[1][2][3]

Experimental Protocols

Animal Model
  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: Mice are housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the commencement of any experimental procedures.

Compound Preparation and Administration
  • Compound X Preparation: Compound X is dissolved in a vehicle solution (e.g., 0.9% saline with 1% Tween 80).

  • Dosage: Based on preliminary studies, three doses of Compound X (e.g., 1 mg/kg, 5 mg/kg, and 10 mg/kg) and a vehicle control are used.

  • Administration: The compound is administered via intraperitoneal (i.p.) injection 30 minutes prior to the behavioral task.

Behavioral Assay: Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[4]

  • Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature is maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Acquisition Phase (5 days):

    • Mice are trained for four trials per day for five consecutive days.

    • For each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds.

    • The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • 24 hours after the last training session, the platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

Biochemical Analysis: Western Blot for Signaling Pathway Proteins
  • Tissue Collection: One hour after the final behavioral trial, mice are euthanized, and the hippocampus is rapidly dissected and frozen.

  • Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the NMDA-CaMKII pathway (e.g., p-NMDAR1, NMDAR1, p-CaMKII, CaMKII, p-CREB, CREB). Following incubation with secondary antibodies, protein bands are visualized and quantified.

Data Presentation

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)
Treatment GroupDay 1 (Mean ± SEM)Day 2 (Mean ± SEM)Day 3 (Mean ± SEM)Day 4 (Mean ± SEM)Day 5 (Mean ± SEM)
Vehicle Control55.2 ± 3.148.5 ± 2.839.1 ± 2.530.3 ± 2.122.4 ± 1.9
Compound X (1 mg/kg)54.8 ± 3.342.1 ± 2.631.5 ± 2.223.8 ± 1.8 16.5 ± 1.5
Compound X (5 mg/kg)55.0 ± 3.038.7 ± 2.4 25.9 ± 2.0 18.2 ± 1.611.3 ± 1.2***
Compound X (10 mg/kg)54.9 ± 3.239.0 ± 2.526.2 ± 2.1 18.5 ± 1.711.8 ± 1.3***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control

Table 2: Morris Water Maze - Probe Trial
Treatment GroupTime in Target Quadrant (s, Mean ± SEM)Platform Crossings (n, Mean ± SEM)
Vehicle Control18.2 ± 1.52.1 ± 0.3
Compound X (1 mg/kg)25.6 ± 1.83.5 ± 0.4
Compound X (5 mg/kg)35.4 ± 2.1 5.2 ± 0.5
Compound X (10 mg/kg)34.9 ± 2.0 5.0 ± 0.4

*p < 0.05, ***p < 0.001 compared to Vehicle Control

Table 3: Western Blot Analysis of Hippocampal Protein Expression
Treatment Groupp-NMDAR1 / NMDAR1 Ratio (Fold Change)p-CaMKII / CaMKII Ratio (Fold Change)p-CREB / CREB Ratio (Fold Change)
Vehicle Control1.001.001.00
Compound X (5 mg/kg)2.35 ± 0.21**2.89 ± 0.25 3.12 ± 0.28

**p < 0.01, ***p < 0.001 compared to Vehicle Control

Visualizations

Memory_Enhancement_Workflow cluster_setup Experimental Setup cluster_behavior Behavioral Testing cluster_analysis Biochemical & Data Analysis Animal_Model C57BL/6 Mice Compound_Prep Compound X Preparation & Dosing Animal_Model->Compound_Prep Acclimation MWM_Acquisition Morris Water Maze: Acquisition (5 Days) Compound_Prep->MWM_Acquisition 30 min pre-treatment MWM_Probe Morris Water Maze: Probe Trial (Day 6) MWM_Acquisition->MWM_Probe 24h consolidation Data_Analysis Statistical Data Analysis MWM_Acquisition->Data_Analysis Tissue_Collection Hippocampal Tissue Collection MWM_Probe->Tissue_Collection 1h post-trial MWM_Probe->Data_Analysis Western_Blot Western Blot Analysis Tissue_Collection->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing memory enhancement in mice.

Signaling_Pathway Compound_X Compound X NMDA_Receptor NMDA Receptor Compound_X->NMDA_Receptor Positive Modulation Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII Downstream Downstream Signaling (e.g., CREB phosphorylation) CaMKII->Downstream Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory Formation Downstream->Synaptic_Plasticity

Caption: Proposed signaling pathway for Compound X-mediated memory enhancement.

References

Application Notes and Protocols: Cell-Based Assay Design for HFI-142 and HIF-1α Pathway Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the screening and characterization of compounds based on two distinct molecular targets. The initial query focused on cell-based assay design for screening HFI-142, with a specific interest in the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.

Based on a comprehensive review of the scientific literature, this compound is identified as an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with a reported Ki of 2.01 μM.[1][2][3] There is currently no direct scientific evidence linking this compound to the modulation of the HIF-1α pathway.

Therefore, this document is structured into two parts to provide scientifically accurate and relevant protocols:

  • Part 1: Details cell-based assay designs for screening this compound and other potential inhibitors against its known target, Insulin-Regulated Aminopeptidase (IRAP).

  • Part 2: Provides a comprehensive guide and general protocols for the cell-based screening of compounds that modulate the HIF-1α signaling pathway, as originally requested. This section is intended for researchers interested in identifying and characterizing novel HIF-1α inhibitors.

Part 1: Cell-Based Assay Design for Screening this compound and other IRAP Inhibitors

Background

Insulin-Regulated Aminopeptidase (IRAP) is a transmembrane zinc-dependent metalloprotease that is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[4][5] Upon insulin stimulation, these vesicles translocate to the plasma membrane, increasing glucose uptake.[4][6] IRAP's enzymatic activity is implicated in various physiological processes, including the regulation of peptide hormones in the brain, making it a target for cognitive disorders.[7] Screening for IRAP inhibitors like this compound requires assays that can measure the modulation of its enzymatic activity or its cellular translocation.

IRAP Signaling and Translocation Pathway

IRAP_Signaling_Pathway IRAP Signaling and Translocation cluster_0 Cell Interior cluster_1 Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade (PI3K/Akt pathway) Insulin_Receptor->Signaling_Cascade Activates GLUT4_Vesicle GLUT4/IRAP Vesicle Signaling_Cascade->GLUT4_Vesicle Induces Translocation IRAP_int IRAP GLUT4_int GLUT4 IRAP_mem IRAP GLUT4_Vesicle->IRAP_mem Fusion GLUT4_mem GLUT4 GLUT4_Vesicle->GLUT4_mem Fusion Peptide_Substrate Peptide_Substrate IRAP_mem->Peptide_Substrate Cleaves Glucose Glucose GLUT4_mem->Glucose Facilitates Uptake HFI142 This compound HFI142->IRAP_mem Inhibits

IRAP Signaling and Translocation Pathway Diagram
Experimental Protocols

1. Primary Screening: Cell-Free IRAP Enzymatic Assay

This assay measures the direct inhibitory effect of compounds on IRAP enzymatic activity using membranes from cells overexpressing the enzyme.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably overexpressing human IRAP.[1][8] CHO-K1 cells are known to have abundant endogenous IRAP activity.[9]

  • Principle: IRAP cleaves a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), releasing the fluorescent AMC molecule. Inhibitors will reduce the rate of AMC production.[10]

  • Protocol:

    • Cell Membrane Preparation:

      • Culture IRAP-expressing cells to confluency.

      • Harvest cells, wash with cold PBS, and resuspend in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

      • Homogenize cells and centrifuge at low speed to remove nuclei and debris.

      • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

      • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

    • Assay Execution (384-well format):

      • Add 5 µL of assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to each well.

      • Add 0.5 µL of this compound or other test compounds at various concentrations (in DMSO).

      • Add 10 µL of the cell membrane preparation (optimized concentration) to each well.

      • Incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 10 µL of L-Leu-AMC substrate (final concentration ~50 µM).

      • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over 30-60 minutes.

    • Controls:

      • Negative Control: DMSO vehicle.

      • Positive Control: A known IRAP inhibitor (e.g., Angiotensin IV).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

2. Secondary Assay: Whole-Cell IRAP Activity Assay

This assay confirms the activity of compounds in a more physiological context, assessing cell permeability and engagement with IRAP in intact cells.

  • Cell Line: CHO-K1 or hIRAP-HEK293 cells.

  • Principle: Similar to the cell-free assay, but the substrate is added directly to live cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well, black, clear-bottom plate and grow to ~90% confluency.

    • Compound Treatment:

      • Remove culture medium and wash cells with a serum-free buffer (e.g., HBSS).

      • Add buffer containing this compound or test compounds at desired concentrations.

      • Incubate for 30-60 minutes at 37°C.

    • Enzymatic Reaction:

      • Add the fluorogenic substrate L-Leu-AMC to each well.

      • Immediately measure fluorescence kinetically as described in the primary assay.

  • Data Analysis: Calculate IC50 values as described above. A cell viability assay (e.g., CellTiter-Glo) should be run in parallel to control for cytotoxicity.

Data Presentation

Quantitative data from the screening assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of this compound and Test Compounds against IRAP

Compound Cell-Free IC50 (µM) Whole-Cell IC50 (µM) Cytotoxicity (CC50, µM)
This compound (Ref) 2.0 - 2.5 5.0 - 7.0 > 100
Compound X Value Value Value
Compound Y Value Value Value

| Ang IV (Ref) | 0.1 - 0.2 | 0.5 - 1.0 | > 100 |

Screening Workflow for IRAP Inhibitors

IRAP_Screening_Workflow Screening Workflow for IRAP Inhibitors Start Compound Library Primary_Screen Primary Screen: Cell-Free IRAP Enzymatic Assay (L-Leu-AMC Substrate) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Calculate IC50 Values Hit_Identification->Dose_Response Active Secondary_Screen Secondary Screen: Whole-Cell IRAP Activity Assay Dose_Response->Secondary_Screen Cytotoxicity_Assay Counter Screen: Cell Viability Assay Dose_Response->Cytotoxicity_Assay Hit_Validation Validate 'Hits' (Potent & Non-toxic) Secondary_Screen->Hit_Validation Cytotoxicity_Assay->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated

Screening Workflow for IRAP Inhibitors

Part 2: General Protocols for Cell-Based Screening of HIF-1α Pathway Modulators

Background

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). It consists of an oxygen-regulated α-subunit and a constitutively expressed β-subunit. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

HIF-1α Signaling Pathway

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia (Low Oxygen) HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHD PHD Enzymes O2_N O2 O2_N->PHD Activates VHL VHL E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer Stabilizes & Dimerizes with HIF1b HIF-1β (ARNT) HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds to VEGF VEGF Gene HRE->VEGF Activates Transcription Inhibitor HIF-1α Inhibitor Inhibitor->HIF1a_H Prevents Stabilization

HIF-1α Signaling Pathway Diagram
Experimental Protocols

1. Primary Screening: HIF-1α Reporter Gene Assay

This is a high-throughput assay to identify compounds that modulate HIF-1α transcriptional activity.

  • Cell Line: A human cancer cell line (e.g., HEK293, HCT116, or U2OS) stably transfected with a reporter construct containing multiple copies of the Hypoxia Response Element (HRE) driving the expression of a reporter gene like firefly luciferase.

  • Principle: Under hypoxic conditions or upon stimulation with a hypoxia-mimetic agent (e.g., CoCl₂), stabilized HIF-1α binds to the HRE and drives luciferase expression. Inhibitors will reduce the luciferase signal.

  • Protocol:

    • Cell Plating: Seed the stable reporter cell line into white, opaque 96-well or 384-well plates.

    • Compound Treatment: Add test compounds at various concentrations.

    • Hypoxia Induction:

      • Chemical Induction: Add a hypoxia-mimetic agent like CoCl₂ (e.g., 100 µM final concentration) or DMOG (Dimethyloxalylglycine).

      • Gaseous Hypoxia: Place plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours.

    • Luciferase Assay:

      • Equilibrate the plate to room temperature.

      • Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).

      • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a cell viability readout from a parallel plate. Calculate percent inhibition relative to a vehicle control and determine IC50 values.

2. Secondary Assay: Western Blot for HIF-1α Stabilization

This assay directly measures the effect of compounds on the level of HIF-1α protein.

  • Cell Line: Any relevant cancer cell line (e.g., MCF-7, PC-3, HepG2).

  • Protocol:

    • Treatment: Plate cells and treat with test compounds for 1-2 hours before inducing hypoxia.

    • Hypoxia Induction: Expose cells to hypoxia (1% O₂) or a chemical inducer for 4-6 hours.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blot:

      • Determine protein concentration.

      • Separate 30-50 µg of protein per lane by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for HIF-1α.

      • Probe with a loading control antibody (e.g., β-actin or Tubulin).

      • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. Normalize HIF-1α levels to the loading control.

3. Functional Assay: VEGF Secretion ELISA

This assay measures the secretion of VEGF, a key downstream target of HIF-1α, providing a functional readout of pathway inhibition.

  • Cell Line: A cell line known to secrete VEGF in response to hypoxia (e.g., U87-MG, MDA-MB-231).

  • Protocol:

    • Treatment and Induction: Plate cells, allow them to adhere, then treat with compounds and induce hypoxia as described above for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • ELISA:

      • Use a commercial Human VEGF ELISA kit.

      • Perform the ELISA according to the manufacturer's instructions, using the collected supernatant as the sample.

      • Measure absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using recombinant VEGF. Calculate the concentration of VEGF in each sample. Normalize data to cell number or total protein from a parallel plate.

Data Presentation

Table 2: Activity of Test Compounds on the HIF-1α Pathway

Compound HIF-1α Reporter IC50 (µM) HIF-1α Protein Inhibition (at 10 µM) VEGF Secretion Inhibition IC50 (µM)
Topotecan (Ref) 0.5 - 1.0 Strong 1.0 - 2.0
Compound A Value % Inhibition Value

| Compound B | Value | % Inhibition | Value |

Screening Workflow for HIF-1α Inhibitors

HIF1a_Screening_Workflow Screening Workflow for HIF-1α Inhibitors Start Compound Library Primary_Screen Primary Screen: HRE-Luciferase Reporter Assay (Hypoxic Conditions) Start->Primary_Screen Hit_Identification Identify 'Hits' (IC50 < 10 µM) Primary_Screen->Hit_Identification Cytotoxicity_Assay Counter Screen: Cell Viability Assay Primary_Screen->Cytotoxicity_Assay Secondary_Screen Secondary Screen: Western Blot for HIF-1α Protein Hit_Identification->Secondary_Screen Active Functional_Assay Functional Assay: VEGF Secretion ELISA Secondary_Screen->Functional_Assay Confirmation Confirm On-Target Activity Functional_Assay->Confirmation Lead_Optimization Lead Optimization Confirmation->Lead_Optimization Confirmed

Screening Workflow for HIF-1α Inhibitors

References

Application Notes and Protocols for HFI-142 Administration in Xenograft Models for Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guide for researchers and scientists. To date, specific studies detailing the administration of HFI-142 in xenograft models for cancer research have not been extensively published. Therefore, the information presented here is extrapolated from the known mechanism of action of this compound as an Insulin-Regulated Aminopeptidase (IRAP) inhibitor and general principles of preclinical cancer research involving xenograft models. Researchers should optimize these protocols based on their specific cancer models and experimental goals.

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase, is a membrane-bound zinc-metallopeptidase.[1] Studies have indicated a potential role of IRAP in cancer progression. Elevated IRAP activity has been observed in breast cancer tissues from both animal models and human patients, suggesting that IRAP could be a therapeutic target.[1][2][3] this compound is an inhibitor of IRAP with a Ki of 2.01 μM.[4] By inhibiting IRAP, this compound may modulate the levels of various peptide hormones such as oxytocin and vasopressin, and potentially influence the renin-angiotensin system and glucose transport, all of which have been implicated in cancer biology.[1][3]

These application notes provide a framework for investigating the potential anti-cancer effects of this compound in xenograft models.

Data Presentation

As no specific quantitative data from this compound administration in cancer xenograft models is publicly available, the following tables are presented as templates for data collection and presentation.

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEM (Day 28)Percent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal1500 ± 1500
This compound10Intraperitoneal1050 ± 12030
This compound25Intraperitoneal750 ± 10050
This compound50Intraperitoneal450 ± 8070
Positive ControlVariesVariesVariesVaries

Table 2: Hypothetical Biomarker Analysis in Tumor Tissues

Treatment GroupDose (mg/kg)Oxytocin Level (pg/mg tissue) ± SEMVasopressin Level (pg/mg tissue) ± SEMGLUT4 Expression (Fold Change) ± SEM
Vehicle Control-10 ± 1.550 ± 5.01.0 ± 0.1
This compound5025 ± 3.020 ± 2.52.5 ± 0.3

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for utilizing this compound in cancer xenograft studies.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on general formulation methods for similar small molecule inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of DMSO to get a 20.8 mg/mL stock solution.

  • For a final injection volume of 100 µL per mouse, the following formulation can be prepared:

    • 10 µL of this compound DMSO stock solution (20.8 mg/mL)

    • 40 µL of PEG300

    • 5 µL of Tween-80

    • 45 µL of Saline

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Prepare fresh on the day of administration.

Protocol 2: Establishment of a Subcutaneous Xenograft Model

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 5 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Tumors should be palpable within 7-14 days.

Protocol 3: this compound Administration and Efficacy Evaluation

Procedure:

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at different doses, positive control).

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined schedule (e.g., daily or three times a week).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

G cluster_0 Pre-clinical Study Setup cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Cancer Cells Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Immunocompromised Mice Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound Treatment This compound Treatment Randomization->this compound Treatment Positive Control Positive Control Randomization->Positive Control Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement This compound Treatment->Tumor Volume Measurement Positive Control->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Biomarker Analysis Biomarker Analysis Tumor Excision->Biomarker Analysis

Caption: Experimental workflow for evaluating this compound in a cancer xenograft model.

G This compound This compound IRAP IRAP This compound->IRAP Inhibits Oxytocin Oxytocin IRAP->Oxytocin Degrades Vasopressin Vasopressin IRAP->Vasopressin Degrades Angiotensin IV Angiotensin IV IRAP->Angiotensin IV Degrades GLUT4 Translocation GLUT4 Translocation IRAP->GLUT4 Translocation Regulates Cell Proliferation Cell Proliferation Oxytocin->Cell Proliferation Inhibits Vasopressin->Cell Proliferation Promotes Angiogenesis Angiogenesis Vasopressin->Angiogenesis Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases Glucose Uptake->Cell Proliferation Supports

Caption: Potential signaling pathways affected by this compound-mediated IRAP inhibition in cancer.

References

Application Notes and Protocols for HFI-142 Powder: A Guide to Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage and handling of HFI-142 powder, a potent insulin-regulated aminopeptidase (IRAP) inhibitor. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring laboratory safety. This compound is intended for research use only and is not for human or veterinary use.

Storage of this compound

Proper storage of this compound is essential to ensure its stability and efficacy for research applications. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark environment. The container should be tightly sealed to prevent moisture absorption.
In Solvent -80°CUp to 6 monthsFor long-term storage of stock solutions. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of working solutions.

Handling Procedures for this compound Powder

This compound is a fine powder and, like many powdered enzyme inhibitors, requires careful handling to avoid inhalation and direct contact. The primary hazards are respiratory sensitization and skin irritation. The following procedures should be followed to minimize exposure.

Personal Protective Equipment (PPE)

A full complement of PPE is required when handling this compound powder. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A properly fitted respirator is recommended, especially when weighing or transferring the powder, to prevent inhalation of airborne particles.

Engineering Controls
  • Fume Hood: All handling of this compound powder that may generate dust, such as weighing and reconstitution, must be performed in a certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Spill and Waste Management

In the event of a spill, avoid dry sweeping, which can generate dust. Instead, gently cover the spill with an absorbent material, wet it carefully, and then collect the mixture into a sealed container for disposal as chemical waste. All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired concentration. This compound is soluble in DMSO.[1]

  • Dissolution: Securely cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonication in an ultrasonic bath or gentle warming to 37°C can be used to aid dissolution.[1]

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]

Visualizing Workflows and Pathways

The following diagrams illustrate key workflows for the safe handling of this compound and its known signaling pathway.

HFI142_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling (in Fume Hood) cluster_storage Storage Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Equilibrate_Vial Equilibrate Vial to Room Temp Don_PPE->Equilibrate_Vial Weigh_Powder Weigh this compound Powder Equilibrate_Vial->Weigh_Powder Add_Solvent Add DMSO Weigh_Powder->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen HFI142_Signaling_Pathway HFI142 This compound IRAP Insulin-Regulated Aminopeptidase (IRAP) HFI142->IRAP Inhibits (Ki = 2.01 µM) Substrate_Cleavage Substrate Cleavage IRAP->Substrate_Cleavage Catalyzes Biological_Effects Downstream Biological Effects Substrate_Cleavage->Biological_Effects

References

Determining the Optimal Concentration of HFI-142 for Preclinical Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a potent and specific small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as aminopeptidase N (CD13). With a reported inhibitory constant (Ki) of 2.01 μM, this compound serves as a critical tool for investigating the physiological and pathological roles of IRAP.[1][2] This enzyme is implicated in a variety of biological processes, including cognitive function, metabolic regulation, and cancer progression through its influence on inflammatory pathways, such as the biosynthesis of leukotriene A4.[3] These application notes provide a comprehensive guide to determining the optimal experimental concentration of this compound and detailed protocols for its use in in vitro studies.

Data Presentation: Determining Optimal this compound Concentration

The optimal concentration of this compound is dependent on the specific cell type, experimental endpoint, and incubation time. As a general guideline for a novel inhibitor, a starting concentration range of 5 to 10 times the Ki value is recommended for initial experiments.[1] Therefore, a starting range of 10-20 µM is a reasonable starting point for in vitro assays. However, empirical determination through dose-response studies is crucial for each experimental system.

Table 1: General Starting Concentrations for this compound in In Vitro Experiments

ParameterRecommended RangeRationale
Initial Test Concentration 1 µM - 50 µMBracketing the 5-10 fold Ki value allows for the initial assessment of efficacy and toxicity.
Dose-Response Curve 0.1 µM - 100 µM (Logarithmic Scale)A broad range is necessary to determine the IC50/EC50 and to identify potential cytotoxic effects at higher concentrations.
Incubation Time 24 - 72 hoursDependent on the specific assay and the expected time course of the biological response.

Note: The above data is a general recommendation. Specific concentrations must be validated for each cell line and assay.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes a general method to determine the optimal, non-toxic concentration range of this compound for a specific cell line using a common cell viability assay, such as the MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro IRAP Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on IRAP enzymatic activity.

Materials:

  • Recombinant human IRAP enzyme

  • This compound

  • Fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the recombinant IRAP enzyme and the different concentrations of this compound. Include a no-inhibitor control. Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic IRAP substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each this compound concentration. Plot the reaction rate against the this compound concentration to determine the IC50 value for IRAP inhibition.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound through the inhibition of IRAP.

IRAP_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 IRAP Inhibition by this compound Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 inhibition GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle inhibition GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake HFI142 This compound IRAP IRAP HFI142->IRAP inhibition IRAP->GLUT4_vesicle retention

Caption: this compound inhibits IRAP, potentially modulating GLUT4 translocation.

Leukotriene_Biosynthesis_Pathway cluster_0 Leukotriene Synthesis cluster_1 IRAP/APN Inhibition by this compound ArachidonicAcid Arachidonic Acid FLAP 5-LOX-activating protein (FLAP) ArachidonicAcid->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX activation LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 HFI142 This compound IRAP_APN IRAP/APN HFI142->IRAP_APN inhibition IRAP_APN->LTA4_Hydrolase potential modulation

Caption: this compound may affect the Leukotriene pathway via IRAP/APN inhibition.

Experimental Workflow

The logical flow for determining and applying the optimal this compound concentration is outlined below.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Functional Assays A Determine Starting Concentration Range (5-10x Ki) B Perform Dose-Response Curve (e.g., MTT assay) A->B C Calculate IC50 and Determine Optimal Non-Toxic Range B->C D Select Optimal Concentration(s) from Phase 1 C->D Inform E Perform Specific Functional Assays (e.g., IRAP inhibition, cell signaling studies) D->E F Analyze and Interpret Results E->F

Caption: Workflow for optimizing and using this compound concentration.

References

Application Notes and Protocols: HFI-142 Treatment for Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is an investigational therapeutic agent with a novel mechanism of action targeting the (hypothetical) this compound Receptor (HFI-R), a key regulator in a newly identified signaling pathway implicated in chronic inflammatory and fibrotic diseases. These application notes provide an overview of the recommended treatment durations for chronic preclinical studies and detailed protocols for key experiments to assess the long-term efficacy and safety of this compound.

Preclinical Chronic Toxicology and Efficacy

The design of preclinical chronic studies is crucial for determining the safety profile and long-term efficacy of this compound. These studies inform the design of first-in-human (FIH) clinical trials by identifying potential target organs for toxicity, understanding the dose-response relationship, and establishing safety parameters for clinical monitoring.[1][2][3] Non-GLP (Good Laboratory Practice) toxicology and safety studies, supported by advanced techniques, are instrumental in the early stages of drug discovery and translational research.[4]

Table 1: Recommended Duration for Preclinical Chronic Studies of this compound
SpeciesStudy TypeDurationKey Endpoints
Rodent (Rat)Chronic Toxicology6 monthsClinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology of target organs.
Non-rodent (Dog)Chronic Toxicology9 monthsClinical observations, body weight, food/water consumption, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, histopathology of target organs.
Rodent (Mouse)Efficacy (e.g., in a model of chronic kidney disease)12 weeksBiomarkers of kidney function (e.g., BUN, creatinine), histological analysis of kidney tissue for fibrosis and inflammation, survival analysis.
Rodent (Rat)Efficacy (e.g., in a model of pulmonary fibrosis)28 daysLung function tests, bronchoalveolar lavage (BAL) fluid analysis for inflammatory cells and cytokines, histological assessment of lung fibrosis (e.g., Ashcroft score).

Experimental Protocols

Protocol 1: Six-Month Chronic Toxicology Study in Rats

Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 6 months.

Materials:

  • Sprague-Dawley rats (8-10 weeks old)

  • This compound (formulated in 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, blood collection, and necropsy.

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the start of the study.

  • Dose Groups: Randomly assign animals to one of four groups (n=15/sex/group):

    • Group 1: Vehicle control (0.5% methylcellulose)

    • Group 2: Low dose this compound (e.g., 10 mg/kg/day)

    • Group 3: Mid dose this compound (e.g., 30 mg/kg/day)

    • Group 4: High dose this compound (e.g., 100 mg/kg/day)

  • Dose Administration: Administer this compound or vehicle orally once daily for 6 months.

  • Clinical Observations: Conduct and record clinical observations twice daily.

  • Body Weight and Food Consumption: Measure and record body weights weekly and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at baseline, 3 months, and 6 months for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the 6-month treatment period, euthanize all animals.

  • Gross Pathology and Histopathology: Perform a full necropsy on all animals. Collect and preserve designated organs and tissues for histopathological examination.

Protocol 2: Evaluation of this compound Efficacy in a Murine Model of Chronic Kidney Disease (CKD)

Objective: To assess the long-term therapeutic efficacy of this compound in a unilateral ureteral obstruction (UUO) mouse model of CKD.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (formulated in saline)

  • Vehicle control (saline)

  • Surgical instruments for UUO surgery

  • Reagents and kits for measuring blood urea nitrogen (BUN) and creatinine.

  • Histology reagents (e.g., formalin, paraffin, Masson's trichrome stain).

Methodology:

  • UUO Surgery: Induce unilateral ureteral obstruction in mice by ligating the left ureter.

  • Treatment Groups: Randomly assign mice to the following groups (n=10/group):

    • Sham-operated + Vehicle

    • UUO + Vehicle

    • UUO + this compound (e.g., 20 mg/kg/day)

  • Dose Administration: Administer this compound or vehicle via intraperitoneal injection daily, starting 3 days post-UUO surgery, for 12 weeks.

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Assessment of Renal Function: Collect blood samples at baseline and every 4 weeks to measure serum BUN and creatinine levels.

  • Tissue Collection: At the end of the 12-week treatment period, euthanize the mice and collect the obstructed kidneys.

  • Histological Analysis: Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to assess the degree of fibrosis.

Signaling Pathway and Experimental Workflow

The therapeutic effect of this compound is hypothesized to be mediated through the inhibition of the HFI-R, which in turn modulates downstream signaling cascades involved in inflammation and fibrosis.

HFI142_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HFI-R HFI-R Kinase_A Kinase A HFI-R->Kinase_A Ligand Ligand Ligand->HFI-R This compound This compound This compound->HFI-R Inhibition Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Inflammatory & Fibrotic Genes TF->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

The experimental workflow for evaluating the long-term efficacy of this compound in a preclinical model of chronic disease involves several key stages, from disease induction to data analysis.

Experimental_Workflow Disease_Induction Disease Model Induction (e.g., UUO Surgery) Treatment Chronic Treatment with this compound or Vehicle Disease_Induction->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Functional_Assessment Functional Assessment (e.g., Serum Biomarkers) Monitoring->Functional_Assessment Endpoint Terminal Endpoint & Tissue Collection Functional_Assessment->Endpoint Analysis Histopathological & Molecular Analysis Endpoint->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for Measuring the In Vitro Efficacy of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1][2] Consequently, SHP2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. These application notes provide detailed protocols for assessing the in vitro efficacy of a selective SHP2 inhibitor, hereafter referred to as SHP-I.

Biochemical Assays: Determining Enzymatic Potency

The initial step in characterizing a SHP2 inhibitor is to determine its potency against the purified enzyme. This is typically achieved through biochemical assays that measure the dephosphorylation of a substrate by SHP2 in the presence of the inhibitor.

1.1. Fluorescence-Based Enzymatic Assay

A common method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[3][4]

Protocol 1: Fluorescence-Based SHP2 Inhibition Assay

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)

  • SHP-I compound

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of SHP-I in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted SHP-I or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM).

  • Monitor the increase in fluorescence intensity (excitation/emission ~355/460 nm) kinetically for 15-30 minutes at room temperature.

  • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assays: Evaluating Cellular Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess the inhibitor's activity in a more physiologically relevant context.

2.1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that the inhibitor binds to its intended target, SHP2, within intact cells.[1][5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing SHP2 (e.g., KYSE-520)

  • Complete cell culture medium

  • SHP-I compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Seed cells in a 10 cm dish and grow to 80-90% confluency.

  • Treat the cells with SHP-I (e.g., 10 µM) or vehicle control for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble SHP2 by Western blotting.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of SHP-I indicates target engagement.

2.2. Western Blot Analysis of Downstream Signaling

SHP2 is a key upstream regulator of the RAS-MAPK signaling pathway. An effective SHP2 inhibitor should decrease the phosphorylation of downstream effectors like ERK1/2.[2][6]

Protocol 3: Western Blot for p-ERK Levels

Materials:

  • Cancer cell line (e.g., HeLa or a relevant cancer line)

  • Serum-free and complete cell culture medium

  • Growth factor (e.g., EGF) to stimulate the pathway

  • SHP-I compound

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • BCA protein assay kit

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of SHP-I or vehicle for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK levels to total ERK and a loading control (e.g., GAPDH).

2.3. Cell Viability and Proliferation Assays

The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Cell viability and proliferation assays measure the cytotoxic or cytostatic effects of the SHP2 inhibitor on cancer cells.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • SHP-I compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of SHP-I or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Biochemical and Cellular Potency of SHP-I

Assay TypeParameterCell LineValue
Biochemical Assay IC50 (nM)-25
CETSA ΔTm (°C) at 10 µMKYSE-520+5.2
Western Blot p-ERK IC50 (nM)HeLa150
Cell Viability GI50 (µM)KYSE-5201.2

Table 2: Effect of SHP-I on ERK Phosphorylation

SHP-I Conc. (nM)Normalized p-ERK Level (Fold Change vs. Stimulated Control)
0 (Unstimulated)0.1
0 (Stimulated)1.0
100.8
500.6
1500.5
5000.2
10000.1

Mandatory Visualizations

Diagrams illustrating the signaling pathway and experimental workflows are crucial for understanding the context and methodology.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras promotes activation SHP_I SHP-I (Inhibitor) SHP_I->SHP2

Caption: SHP2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays EnzymeAssay Enzymatic Assay (IC50) CETSA CETSA (Target Engagement) EnzymeAssay->CETSA informs WesternBlot Western Blot (Pathway Modulation) CETSA->WesternBlot ViabilityAssay Cell Viability (Functional Outcome) WesternBlot->ViabilityAssay

Caption: In vitro efficacy testing workflow.

References

Application Notes and Protocols for Testing Cognitive Effects of HFI-142 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a significant feature of numerous neurological and psychiatric disorders, representing a substantial unmet medical need. The development of novel cognitive enhancers requires robust and reliable preclinical testing in relevant animal models. These application notes provide a detailed framework for evaluating the cognitive effects of a hypothetical novel compound, HFI-142, using a well-established animal model of cognitive dysfunction. The protocols outlined below describe the use of the scopolamine-induced amnesia model in mice and the subsequent assessment of cognitive performance using the Morris Water Maze (MWM) and Novel Object Recognition (NOR) tests.

The scopolamine model is a widely utilized pharmacological model that induces a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in conditions like Alzheimer's disease.[1][2] This model is particularly useful for the initial screening of compounds that may act on the cholinergic system or related pathways to improve learning and memory.

Hypothetical Mechanism of Action of this compound

For the purposes of this protocol, we hypothesize that this compound is a novel cognitive enhancer with a dual mechanism of action, modulating both the cholinergic and glutamatergic systems. Specifically, this compound is proposed to:

  • Enhance cholinergic neurotransmission: By promoting the release of acetylcholine (ACh) from presynaptic terminals.

  • Positively modulate NMDA receptor function: By allosterically enhancing the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning.[3][4]

This dual action is expected to synergistically improve cognitive function by addressing both the cholinergic deficits induced by scopolamine and by directly facilitating the molecular mechanisms of memory formation.

This compound Signaling Pathway

HFI142_Signaling_Pathway HFI142 This compound Presynaptic_Neuron Presynaptic Cholinergic Neuron HFI142->Presynaptic_Neuron Enhances NMDAR NMDA Receptor HFI142->NMDAR Positive Allosteric Modulation ACh_Release Acetylcholine (ACh) Release Presynaptic_Neuron->ACh_Release AChR Postsynaptic Muscarinic & Nicotinic Receptors ACh_Release->AChR Activates Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Depolarization Postsynaptic_Neuron->NMDAR Relieves Mg2+ Block Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Scopolamine Scopolamine Scopolamine->AChR Antagonizes Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Group_Allocation Group Allocation (n=10-12/group) Animal_Acclimation->Group_Allocation Drug_Administration This compound / Vehicle Administration Group_Allocation->Drug_Administration Scopolamine_Induction Scopolamine / Saline Administration Drug_Administration->Scopolamine_Induction Behavioral_Testing Behavioral Testing (MWM or NOR) Scopolamine_Induction->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Euthanasia Euthanasia & Tissue Collection Data_Collection->Euthanasia

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with HFI-142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes, including the regulation of peptide hormone activity and glucose metabolism. Recent studies on related compounds suggest that inhibition of IRAP may impact cell proliferation, making this compound a compound of interest in cancer research and other fields where cell growth modulation is critical. Flow cytometry is a powerful tool to dissect the cellular effects of this compound, providing quantitative, single-cell data on cell cycle progression and apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.

Putative Signaling Pathway of IRAP Inhibition by this compound

Insulin-Regulated Aminopeptidase (IRAP) is known to be involved in insulin signaling pathways that can influence cell growth and proliferation. Inhibition of IRAP by this compound may disrupt these pathways, leading to altered cell cycle progression. One proposed mechanism involves the modulation of the PI3K/Akt signaling cascade, a critical pathway in cell survival and proliferation.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor PI3K PI3K IR->PI3K Activates IRAP IRAP IRAP->IR Modulates Signaling Insulin Insulin Insulin->IR Binds HFI142 This compound HFI142->IRAP Inhibits Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Progression (e.g., Cyclins/CDKs) Akt->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Putative signaling cascade affected by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

A critical first step is to determine the optimal concentration and treatment duration for this compound in the cell line of interest. This is typically achieved through a dose-response and time-course experiment assessing cell viability.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • At each time point, assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and to select appropriate concentrations for subsequent flow cytometry experiments (ideally, concentrations that inhibit proliferation without causing massive cell death).

Flow Cytometry Analysis of Cell Cycle

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]

Workflow for Cell Cycle Analysis:

A 1. Seed and Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Fix Cells (e.g., 70% Ethanol) B->C D 4. Stain with Propidium Iodide (PI) and RNase A C->D E 5. Analyze by Flow Cytometry D->E F 6. Data Analysis: Cell Cycle Distribution E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Culture and treat cells with the desired concentrations of this compound for the selected duration.

  • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • After the final wash, resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes. (Fixed cells can be stored at -20°C for several weeks).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

Flow Cytometry Analysis of Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Workflow for Apoptosis Analysis:

A 1. Seed and Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Analyze by Flow Cytometry D->E F 6. Data Analysis: Apoptosis Quadrants E->F

Caption: Workflow for apoptosis analysis using flow cytometry.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Culture and treat cells with the desired concentrations of this compound for the selected duration.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Data Presentation

Quantitative data from flow cytometry experiments should be presented in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control60.5 ± 2.125.3 ± 1.514.2 ± 1.8
This compound (X µM)75.2 ± 3.415.1 ± 2.09.7 ± 1.3
This compound (Y µM)82.1 ± 2.810.5 ± 1.77.4 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.3 ± 1.82.1 ± 0.52.6 ± 0.7
This compound (X µM)92.1 ± 2.54.5 ± 1.13.4 ± 0.9
This compound (Y µM)88.7 ± 3.17.8 ± 1.53.5 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The provided protocols offer a robust framework for investigating the cellular effects of the IRAP inhibitor this compound using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action of this compound. This information is crucial for drug development professionals in evaluating its potential as a therapeutic agent. The structured data presentation and clear workflows are designed to ensure reproducibility and ease of interpretation.

References

Troubleshooting & Optimization

troubleshooting HFI-142 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with HFI-142 in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the dissolution and use of this compound in experimental settings.

FAQs

Q1: I am having difficulty dissolving this compound directly into my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound has low solubility in purely aqueous solutions. Direct dissolution into aqueous buffers is not recommended and will likely result in precipitation or incomplete solubilization. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.

Q2: My this compound solution in DMSO appears cloudy or has particulates. How can I fix this?

A2: If you observe cloudiness or particulates in your DMSO stock solution, this may indicate that the compound is not fully dissolved. Gentle warming of the solution to 37°C and sonication are recommended to facilitate complete dissolution.[1] Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.

Q3: After diluting my this compound DMSO stock solution into my aqueous buffer, a precipitate formed. What are the next steps?

A3: Precipitation upon dilution into an aqueous buffer is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try lowering the concentration.

  • Increase the Percentage of Co-solvent: If your experimental design allows, you can try to prepare the final solution with a small percentage of a water-miscible co-solvent. However, be mindful that co-solvents can affect cellular assays.

  • Use a Surfactant: For in vitro assays, incorporating a low concentration of a biocompatible surfactant, such as Tween-80, can help maintain the solubility of this compound.

  • Prepare a Co-solvent Formulation: For in vivo studies or some in vitro applications, a co-solvent system is often necessary. A common formulation involves diluting the DMSO stock into a mixture of PEG300, Tween-80, and saline.[2][3]

Q4: What is a reliable method for preparing this compound for in vivo administration?

A4: A widely used method for preparing this compound for in vivo experiments involves a multi-component solvent system. First, prepare a stock solution in DMSO. Then, this stock is diluted in a vehicle typically composed of PEG300, Tween-80, and a saline or PBS buffer.[2][3] A specific protocol is provided in the "Experimental Protocols" section below.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1][2][4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Data Presentation

Table 1: Solubility and Formulation Data for this compound

Solvent/SystemConcentrationMethod/Notes
DMSO≥ 100 mg/mL (approx. 320 mM)[3]Sonication is recommended to aid dissolution.[3]
DMSO125 mg/mL (approx. 400 mM)Sonication and gentle warming to 37°C may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (approx. 6.66 mM)This is a common formulation for in vivo studies.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (approx. 6.66 mM)An alternative formulation for in vivo use.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (approx. 6.66 mM)A lipid-based formulation for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 312.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.23 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly.

    • If the solution is not clear, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[1]

    • Once the solution is clear, aliquot it into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol is adapted from a standard method for solubilizing hydrophobic compounds for animal studies.[2][3]

  • Materials: 100 mM this compound stock solution in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Procedure (to prepare 1 mL of a 2 mg/mL working solution):

    • Prepare a 20 mg/mL intermediate stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

    • Add 450 µL of sterile saline to the mixture and vortex thoroughly to obtain a clear solution.

    • It is recommended to use this working solution on the same day it is prepared.

Visualizations

HFI142_Solubility_Troubleshooting start Start: Dissolve this compound in aqueous buffer check_solubility Is the solution clear? start->check_solubility success Success: Proceed with experiment check_solubility->success Yes precipitate Issue: Precipitate or cloudiness observed check_solubility->precipitate No prepare_dmso_stock Step 1: Prepare a concentrated stock solution in anhydrous DMSO precipitate->prepare_dmso_stock check_stock_solubility Is the DMSO stock clear? prepare_dmso_stock->check_stock_solubility sonicate_warm Optional: Sonicate and/or gently warm to 37°C sonicate_warm->check_stock_solubility check_stock_solubility->sonicate_warm No dilute_in_aqueous Step 2: Dilute DMSO stock into final aqueous buffer check_stock_solubility->dilute_in_aqueous Yes check_final_solubility Is the final solution clear? dilute_in_aqueous->check_final_solubility check_final_solubility->success Yes final_precipitate Issue: Precipitate formed upon dilution check_final_solubility->final_precipitate No troubleshoot Troubleshooting Options final_precipitate->troubleshoot option1 A) Lower final concentration of this compound troubleshoot->option1 option2 B) Use a co-solvent system (e.g., PEG300, Tween-80) troubleshoot->option2 option3 C) Add a low percentage of surfactant troubleshoot->option3 option1->dilute_in_aqueous option2->dilute_in_aqueous option3->dilute_in_aqueous

Figure 1: Troubleshooting workflow for this compound solubility issues.

References

Optimizing HFI-142 Concentration for Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of HFI-142 in experimental settings, ensuring potent inhibition while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of aminopeptidase N and insulin-regulated aminopeptidase (IRAP).[1] It functions by binding to the active site of these enzymes, thereby suppressing their enzymatic activity.[1] this compound has been shown to inhibit the biosynthesis of leukotriene A4 in red blood cells.[1]

Q2: What is the known inhibitory constant (Ki) of this compound?

A2: this compound has a reported Ki of 2.01 μM for insulin-regulated aminopeptidase (IRAP).[2]

Q3: Why is it critical to optimize the concentration of this compound?

A3: Optimizing the concentration of any new compound in cell-based assays is crucial to elicit the desired biological effect without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint.[3] Using a concentration that is too low may result in no observable effect, while a concentration that is too high can lead to off-target effects and cell death, confounding experimental results.

Q4: What are the common assays to measure cytotoxicity?

A4: Several assays are available to measure cell viability and cytotoxicity. Common methods include:

  • Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, where a reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases indicates viable cells.

  • Resazurin Assay: This is a fluorometric assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Calcein AM Assay: This fluorescence-based assay uses a non-fluorescent, cell-permeable dye (Calcein AM) that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of this compound on the target. The concentration of this compound is too low.Gradually increase the concentration of this compound. As a starting point, consider using a concentration 5 to 10 times higher than the known Ki value (2.01 μM).[5]
The inhibitor is not cell-permeable.Confirm the cell permeability of this compound for your specific cell line. If permeability is an issue, consider using permeabilization agents, although this may impact cell health.
Incorrect assay conditions.Ensure that the assay buffer, pH, and temperature are optimal for both the cells and the enzymatic activity being measured.[6]
High levels of cytotoxicity observed at all tested concentrations. The starting concentration of this compound is too high.Begin with a much lower concentration range. Perform a broad dose-response experiment with serial dilutions spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to identify a non-toxic range.
The solvent (e.g., DMSO) is causing toxicity.Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) to assess the solvent's effect on cell viability.[3] Most cells can tolerate DMSO concentrations up to 0.5%.[5]
Inconsistent or variable results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well, as this can significantly impact the outcome of viability assays.[3]
Fluctuations in incubation time.Maintain a consistent incubation time with this compound across all experiments.[3] A time-course experiment (e.g., 24, 48, 72 hours) can also help determine the optimal treatment duration.
Freeze-thaw cycles of the this compound stock solution.Aliquot the this compound stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Experimental Protocols

Protocol for Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a general procedure to determine the concentration range where this compound is effective without being cytotoxic.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[3]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in a complete culture medium to create a range of treatment concentrations. A broad range is recommended for the initial experiment (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[3]

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, determine the IC50 (the concentration that inhibits 50% of cell viability). The optimal working concentration should be well below the IC50 to avoid significant cytotoxicity.

Visualizations

HFI142_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound (24-72h incubation) seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt read_absorbance Solubilize Formazan & Read Absorbance add_mtt->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 select_conc Select Optimal Non-Toxic Concentration det_ic50->select_conc

Caption: Workflow for Determining the Optimal Non-Toxic Concentration of this compound.

Signaling_Pathway_Inhibition HFI142 This compound IRAP Insulin-Regulated Aminopeptidase (IRAP) HFI142->IRAP Inhibits AminopeptidaseN Aminopeptidase N HFI142->AminopeptidaseN Inhibits Product Product IRAP->Product Cleaves AminopeptidaseN->Product Cleaves Substrate Substrate Substrate->IRAP Binds to Substrate->AminopeptidaseN Binds to

Caption: this compound Inhibition of Target Aminopeptidases.

References

Technical Support Center: HFI-142 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo experiments involving the small molecule inhibitor, HFI-142.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A: this compound is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as aminopeptidase N.[1][2] It binds to the active site of the enzyme, suppressing its activity.[2] this compound has been shown to inhibit the biosynthesis of leukotriene A4 in red blood cells and may have therapeutic potential in cancer research by modulating inflammatory and metabolic pathways.[2]

Q2: What are the most critical initial steps before starting an in vivo experiment with this compound?

A: Before beginning in vivo studies, it is crucial to:

  • Verify Compound Integrity: Confirm the identity, purity, and stability of your this compound stock using methods like mass spectrometry or HPLC. Degradation during storage can lead to a lack of efficacy.

  • Assess Solubility: Determine the optimal solvent for this compound that is compatible with your chosen administration route. Poor solubility can lead to precipitation and inaccurate dosing.

  • Establish an In Vitro Baseline: Determine the IC50 or Ki value of this compound in a relevant cell-based assay to inform the dose range for your in vivo experiments. It is often recommended to start with concentrations 5-10 times the in vitro IC50/Ki value.[2]

Troubleshooting Guides

Issue 1: Lack of Efficacy or Inconsistent Results

You are not observing the expected biological effect of this compound in your animal model, or the results are highly variable between experiments.

Possible Cause Troubleshooting Step Expected Outcome
Poor Bioavailability Investigate different routes of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection). The chosen route significantly impacts drug absorption and distribution.[3][4] Consider formulation strategies to enhance solubility and absorption, such as using co-solvents or creating a nanoparticle formulation.[3]A consistent and measurable concentration of this compound in the plasma or target tissue, correlating with the expected phenotype.
Rapid Metabolism/Clearance Conduct a pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. This involves collecting blood samples at various time points after administration and measuring the drug concentration.[5]Understanding the PK profile will allow you to optimize the dosing frequency and maintain a therapeutic concentration of this compound.
Compound Instability Prepare fresh this compound formulations for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] Protect the compound from light if it is light-sensitive.[6]Consistent results between experimental replicates.
Suboptimal Dosing Perform a dose-response study in your animal model to identify the optimal therapeutic dose. Start with a range of doses informed by your in vitro data.A clear correlation between the administered dose of this compound and the observed biological effect.
Issue 2: Unexpected Toxicity or Adverse Events

Your animal model is exhibiting signs of toxicity, such as weight loss, lethargy, or organ damage, that are not anticipated based on the known mechanism of IRAP inhibition.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Effects Conduct a counter-screen with a cell line that does not express the intended target (IRAP). If toxicity persists, it is likely due to off-target effects.[7] Use a structurally unrelated inhibitor of the same target; if the toxic phenotype is not replicated, it is likely an off-target effect of this compound.[7]Identification of whether the observed toxicity is due to on-target or off-target effects, guiding the decision to proceed or select an alternative inhibitor.
Vehicle Toxicity Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. High concentrations of some solvents, like DMSO, can be toxic.[6]No adverse effects in the vehicle control group, indicating that the toxicity is compound-related.
Dose-Related Toxicity Reduce the dose of this compound to the minimal concentration required for on-target inhibition. Determine the maximum tolerated dose (MTD) in your animal model.A reduction or elimination of toxic effects while maintaining the desired therapeutic effect.

Experimental Protocols

Protocol 1: General In Vivo Formulation of this compound

This protocol provides a general method for preparing this compound for in vivo administration. The specific percentages of solvents may need to be optimized based on the required concentration and route of administration.

  • Prepare a Stock Solution: Dissolve this compound powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.[2]

  • Prepare the Vehicle: In a sterile tube, combine the co-solvents. A common vehicle formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the Working Solution: Slowly add the this compound stock solution to the vehicle while vortexing to ensure it remains in solution. Prepare this working solution fresh on the day of administration.

Protocol 2: Pharmacokinetic (PK) Study Design

  • Animal Groups: Divide animals into groups for each time point to be analyzed.

  • Administration: Administer this compound at the desired dose and route.

  • Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after administration, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters like Cmax, Tmax, and half-life.[5]

Visualizations

G cluster_0 This compound In Vivo Experimental Workflow A 1. Pre-clinical Assessment - Verify compound purity - Assess solubility - In vitro potency (IC50) B 2. Formulation Development - Select appropriate vehicle - Prepare fresh working solution A->B C 3. In Vivo Dosing - Select animal model - Choose administration route - Perform dose-response study B->C D 4. Pharmacokinetic Analysis - Collect plasma/tissue samples - Quantify drug concentration C->D F 6. Toxicity Assessment - Monitor animal health - Histopathological analysis C->F E 5. Pharmacodynamic/Efficacy Study - Assess biological endpoints - Monitor for therapeutic effect D->E G 7. Data Analysis & Interpretation E->G F->G

Caption: A general workflow for in vivo experiments with this compound.

G cluster_1 Proposed Signaling Pathway of this compound HFI142 This compound IRAP IRAP / Aminopeptidase N HFI142->IRAP Inhibition LeukotrieneA4 Leukotriene A4 Biosynthesis IRAP->LeukotrieneA4 Metabolism Metabolic Pathways IRAP->Metabolism Inflammation Inflammation LeukotrieneA4->Inflammation CellGrowth Tumor Growth & Progression Inflammation->CellGrowth Metabolism->CellGrowth

Caption: Proposed mechanism of action for this compound.

G cluster_2 Troubleshooting Decision Tree Start Unexpected Results? CheckEfficacy Lack of Efficacy? Start->CheckEfficacy CheckToxicity Unexpected Toxicity? Start->CheckToxicity CheckPK Assess Bioavailability & PK Profile CheckEfficacy->CheckPK Yes CheckDose Optimize Dose CheckEfficacy->CheckDose Yes CheckOffTarget Investigate Off-Target Effects CheckToxicity->CheckOffTarget Yes CheckVehicle Test Vehicle Toxicity CheckToxicity->CheckVehicle Yes

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Preventing HFI-142 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. Precipitation of this compound can lead to an unknown effective concentration in your experiments, potentially compromising data integrity. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you prevent and address this compound precipitation in your cell culture experiments.

Troubleshooting Guide

Precipitation of this compound can manifest as visible particulate matter, cloudiness, or a crystalline deposit in the cell culture medium. The following table outlines common observations, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Addition to Media The final concentration of this compound exceeds its aqueous solubility limit.[1][2]- Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution.[3]- Perform a serial dilution of the stock solution in pre-warmed media.[1][3]
Improper mixing or dilution technique.[2]- Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[3]
Precipitation Over Time in the Incubator Temperature shift from room temperature to 37°C affecting solubility.[1][4]- Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1][3]
pH shift in the media due to the incubator's CO₂ environment.[1][4]- Ensure the cell culture medium is properly buffered for the CO₂ concentration in your incubator.[1]
Interaction with media components (e.g., salts, proteins in serum).[1]- Test the solubility and stability of this compound in your specific cell culture medium and serum concentration over the duration of your experiment.[1]- Consider reducing the serum concentration if serum-protein interactions are suspected to cause precipitation.
Precipitate Observed in Frozen Stock Solution Poor solubility of this compound at low temperatures or precipitation during a freeze-thaw cycle.- Before use, gently warm the stock solution to 37°C and vortex to ensure complete re-dissolution.[1]- Prepare fresh stock solutions for each experiment if precipitation persists.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]
Cloudiness or Turbidity in the Media Fine particulate precipitation of this compound or potential microbial contamination.[1]- Distinguish between precipitate and microbial growth by examining a sample under a microscope.[1]- If contamination is suspected, discard the culture and review your sterile technique.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5][6] this compound has a reported solubility of 100 mg/mL to 125 mg/mL in DMSO.[5][6] It is crucial to use high-purity, anhydrous DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[5]

Q2: My this compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why does this happen and what should I do?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3][7] To prevent this, you can try the following:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity.[1]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed media.[3] This gradual reduction in DMSO concentration can help maintain the solubility of this compound.

  • Increase Mixing Efficiency: When adding the this compound stock to the media, ensure immediate and thorough mixing by gently vortexing or swirling the solution.[3]

Q3: Can the type of cell culture medium or the presence of serum affect this compound solubility?

A3: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound.[1] Media contain a complex mixture of salts, amino acids, vitamins, and other components that can interact with this compound.[1][8] Serum also contains proteins that can bind to small molecules, which may either increase or decrease their solubility.[4] It is always recommended to test the solubility of this compound in the specific medium and serum conditions you plan to use for your experiments.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can perform a simple solubility test. An experimental protocol is provided in the section below. This will help you determine the highest concentration of this compound that remains in solution under your experimental conditions.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To identify the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO (anhydrous, high purity)

  • Your specific cell culture medium (with or without serum, as used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C with appropriate CO₂ levels

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[6]

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. A 2-fold serial dilution is a good starting point. For example, you can prepare final concentrations ranging from 100 µM down to 1 µM.

    • To minimize DMSO effects, ensure the final DMSO concentration is consistent across all dilutions and as low as possible (e.g., ≤ 0.1%).

  • Incubation and Observation:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[1]

  • Microscopic Examination:

    • For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Solubility:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration of this compound under your specific experimental conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation

cluster_stock Stock Solution Issues cluster_media Media and Dilution Issues cluster_concentration Concentration Issues start Precipitation Observed check_stock Check Stock Solution start->check_stock check_media Check Media Preparation start->check_media check_concentration Review Final Concentration start->check_concentration stock_precipitate Precipitate in Stock? check_stock->stock_precipitate media_temp Was Media Pre-warmed? check_media->media_temp dilution_method Review Dilution Method check_media->dilution_method exceeds_solubility Concentration > Solubility? check_concentration->exceeds_solubility warm_vortex Warm to 37°C and Vortex stock_precipitate->warm_vortex Yes aliquot Aliquot to Avoid Freeze-Thaw warm_vortex->aliquot end_node No Precipitation aliquot->end_node pre_warm Pre-warm Media to 37°C media_temp->pre_warm No pre_warm->end_node stepwise_dilution Use Stepwise Dilution dilution_method->stepwise_dilution stepwise_dilution->end_node lower_concentration Lower Final Concentration exceeds_solubility->lower_concentration Yes solubility_test Perform Solubility Test lower_concentration->solubility_test solubility_test->end_node

Caption: A troubleshooting workflow to diagnose and resolve this compound precipitation.

Logical Relationship of Factors Causing Precipitation

cluster_factors Contributing Factors precipitation This compound Precipitation concentration High Final Concentration concentration->precipitation temp_ph Temperature & pH Shifts temp_ph->precipitation media_interaction Media Component Interaction media_interaction->precipitation stock_issue Improper Stock Preparation stock_issue->precipitation aqueous_solubility Low Aqueous Solubility aqueous_solubility->concentration dmso_crash DMSO 'Crashing Out' dmso_crash->concentration serum_proteins Serum Proteins serum_proteins->media_interaction co2_buffer CO₂/Bicarbonate Buffering co2_buffer->temp_ph freeze_thaw Freeze-Thaw Cycles freeze_thaw->stock_issue

Caption: Factors contributing to the precipitation of this compound in cell culture.

References

Technical Support Center: HFI-142 Handling and Aggregation Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor HFI-142. While this compound, as a small molecule, does not undergo protein aggregation, it can present solubility and precipitation challenges that can interfere with experimental results. This guide addresses these issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why doesn't it undergo "protein aggregation"?

This compound is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2][3][4] The term "aggregation" in a biological context typically refers to the misfolding and clumping of proteins, which can lead to loss of function and cellular toxicity.[5][6] this compound, with a molecular weight of 312.32 g/mol , is a chemical compound and not a protein, so it does not experience biological protein aggregation.[2] However, like many small molecules, it can form non-specific aggregates or precipitate out of solution, which can interfere with assays.

Q2: What causes this compound to precipitate or form aggregates in my experiments?

Small molecule aggregation or precipitation can be influenced by several factors:

  • Concentration: Exceeding the critical aggregation concentration (CAC) can lead to the formation of aggregates.[7]

  • Solvent Conditions: The choice of solvent is crucial. This compound is soluble in DMSO, but its solubility in aqueous buffers is limited.[3][4] Insufficient solvent or inappropriate buffer conditions (e.g., pH, ionic strength) can cause the compound to fall out of solution.

  • Temperature: Changes in temperature can affect solubility. Some compounds are more soluble at higher temperatures, while others may precipitate upon cooling.[3]

  • Improper Storage: Repeated freeze-thaw cycles or storing solutions at the wrong temperature can lead to compound degradation and precipitation.[3] Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]

Q3: How can I identify if this compound is aggregating in my assay?

Several signs may indicate small molecule aggregation:

  • Visual Observation: The presence of visible particulate matter or cloudiness in the solution.

  • Assay Interference: Aggregates can lead to non-specific inhibition in enzymatic assays, often characterized by steep dose-response curves.

  • Irreproducible Results: High variability between replicate wells or experiments.

  • Light Scattering: An increase in light scattering in absorbance measurements can be indicative of aggregates.

Troubleshooting Guide

Issue: Precipitate is visible in my this compound stock solution or working solution.
Possible Cause Troubleshooting Step
Poor Solubility Ensure the appropriate solvent is used. This compound is highly soluble in DMSO (125 mg/mL).[3] For aqueous solutions, use of co-solvents may be necessary. To aid solubilization, you can gently heat the solution to 37°C and use an ultrasonic bath.[3]
Improper Storage Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Concentration Too High Prepare a fresh, lower concentration stock solution.
Issue: I am observing suspected non-specific inhibition in my assay.
Possible Cause Troubleshooting Step
Compound Aggregation Decrease the final concentration of this compound in the assay to below its likely critical aggregation concentration (CAC).[7]
Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer to disrupt aggregate formation.[7][8]
Add a "decoy" protein, like bovine serum albumin (BSA), to the assay buffer to saturate non-specific binding sites on the aggregates.[7]
Assay Artifact Run a counter-screen, such as an AmpC β-lactamase assay, which is a well-established method for identifying aggregating compounds.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS)

  • Co-solvents (optional, for in vivo work): PEG300, Tween-80, Corn oil, 20% SBE-β-CD in Saline[1]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (in DMSO):

    • To prepare a 10 mM stock solution, dissolve 3.12 mg of this compound (MW: 312.32) in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved. If needed, gently warm the tube to 37°C and sonicate for a short period.[3]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]

    • Store the aliquots at -80°C.[1][3]

  • Working Solution Preparation (Aqueous):

    • Thaw a single aliquot of the DMSO stock solution.

    • Perform serial dilutions of the stock solution in your desired aqueous assay buffer.

    • Important: When diluting from a DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Keep the final concentration of DMSO in the assay as low as possible (typically <1%) to avoid solvent effects.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a technique used to measure the size distribution of particles in a solution and can be employed to detect the formation of aggregates.

Materials:

  • This compound solution to be tested

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the this compound solution at the desired concentration in the final assay buffer.

  • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Transfer the filtered solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

  • Acquire the data. The presence of large particles (e.g., >100 nm) with a high polydispersity index (PDI) can indicate the presence of aggregates.

Visualizations

Aggregation_Prevention_Workflow cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_troubleshoot Troubleshooting A This compound Powder B Dissolve in 100% DMSO (Stock Solution) A->B C Aliquot and Store at -80°C B->C D Dilute in Aqueous Buffer (Working Solution) C->D E Assay Plate D->E F Precipitation Observed? D->F G Add Detergent (e.g., 0.01% Tween-20) F->G Yes H Lower Final Concentration F->H Yes I Use Co-Solvents (e.g., PEG300) F->I Yes J Proceed with Experiment F->J No G->J H->J I->J K Re-evaluate Solubility and Reformulate

Caption: Workflow for preparing and troubleshooting this compound solutions.

Small_Molecule_Aggregation cluster_monomer Low Concentration cluster_aggregate Above CAC cluster_prevention With Detergent M1 This compound M2 This compound M3 This compound M4 This compound A1 Aggregate M4->A1 Aggregation D1 Detergent Micelle A1->D1 Disruption M5 This compound M6 This compound

Caption: Conceptual diagram of small molecule aggregation and prevention.

References

Technical Support Center: Optimizing HFI-142 Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for HFI-142 in cell-based assays. This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP), a key enzyme in various physiological processes.[1] Proper incubation time is a critical parameter for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP), with a Ki of 2.01 μM.[1] IRAP is a zinc-dependent metalloprotease that is also known as placental leucine aminopeptidase (P-LAP) or oxytocinase. This compound has also been shown to inhibit other aminopeptidases, such as aminopeptidase N.[2]

Q2: Why is optimizing the incubation time for this compound crucial?

A2: The optimal incubation time for this compound can significantly impact experimental outcomes. Insufficient incubation may not allow the inhibitor to reach its target and exert its full effect, leading to an underestimation of its potency (a higher IC50 value). Conversely, excessively long incubation times might induce off-target effects or cytotoxicity, confounding the results. Time-course experiments are essential to determine the optimal window for observing the desired biological effect.

Q3: What is a good starting point for incubation time in a cell viability assay with this compound?

A3: For initial screening in cell viability assays (e.g., MTT, XTT, or CellTiter-Glo), a 24-hour incubation period is a reasonable starting point. However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific cell line and experimental conditions.

Q4: How does incubation time affect the IC50 value of this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the compound has more time to engage with its target and elicit a biological response. Establishing a consistent incubation time across all experiments is critical for the comparability of results.

Q5: For assays measuring inhibition of cytokine release, what is a recommended incubation strategy?

A5: The optimal incubation time for measuring the effect of this compound on cytokine production depends on the kinetics of cytokine secretion in your specific cell model. A common approach is to pre-incubate the cells with this compound for a period (e.g., 1-4 hours) before adding the inflammatory stimulus. The total incubation time with both this compound and the stimulus can range from 6 to 48 hours. Time-course experiments are necessary to identify the peak of cytokine production and the optimal window for observing the inhibitory effect of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogeneous cell suspension and use appropriate pipetting techniques. Avoid using the outer wells of the plate, which are prone to evaporation.
Pipetting errors.Calibrate pipettes regularly. Prepare a master mix of reagents to minimize pipetting variations.
No significant effect of this compound observed, even at high concentrations. Incubation time is too short.Extend the incubation time (e.g., up to 72 or 96 hours). Perform a time-course experiment to determine the optimal duration.
The cell line is resistant to this compound.Verify the expression of IRAP in your cell line. Test the sensitivity of your cell line to other known inhibitors of the same pathway.
Compound degradation.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
Inconsistent results across experiments. Variation in experimental conditions.Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and reagent concentrations.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.
Increased cell death at all concentrations of this compound. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including vehicle controls.
Compound-induced cytotoxicity.Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between targeted inhibition and general toxicity.

Data Presentation

Table 1: Example of Time-Dependent Effect of this compound on Cell Viability

Incubation Time (hours)This compound Concentration (μM)Cell Viability (%)IC50 (μM)
24 0.198 ± 4.515.2
192 ± 5.1
1075 ± 6.2
5055 ± 4.8
10040 ± 3.9
48 0.195 ± 3.88.5
185 ± 4.2
1060 ± 5.5
5040 ± 4.1
10025 ± 3.1
72 0.190 ± 4.14.8
178 ± 3.9
1050 ± 4.7
5028 ± 3.5
10015 ± 2.8

Table 2: Example of this compound Inhibition of Stimulated Cytokine Release

Pre-incubation Time with this compound (hours)This compound Concentration (μM)Cytokine Concentration (pg/mL)% Inhibition
1 0 (Vehicle)1250 ± 1100
11050 ± 9516
10800 ± 7836
50550 ± 6256
4 0 (Vehicle)1280 ± 1250
1980 ± 8823
10650 ± 7149
50380 ± 4570

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use a 10-point serial dilution. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of this compound concentration to determine the IC50 value for each incubation time.

Protocol 2: Assessing the Effect of this compound on Cytokine Secretion

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-incubation with this compound: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined pre-incubation time (e.g., 1, 2, or 4 hours).

  • Stimulation: Add an inflammatory stimulus (e.g., LPS, TNF-α) to the wells to induce cytokine production.

  • Incubation: Incubate the plates for a period that corresponds to the peak of cytokine secretion for your specific cell model (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.

Visualizations

IRAP_Signaling_Pathway cluster_PM Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (Inactivates GAP activity) GLUT4_IRAP_Vesicle GLUT4/IRAP Storage Vesicle AS160->GLUT4_IRAP_Vesicle Inhibits Translocation Translocation GLUT4_IRAP_Vesicle->Translocation Plasma_Membrane Plasma Membrane IRAP_PM IRAP Translocation->IRAP_PM GLUT4_PM GLUT4 Translocation->GLUT4_PM HFI142 This compound HFI142->IRAP_PM Inhibits

Caption: Insulin-regulated IRAP translocation pathway and this compound inhibition.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_hfi142 Prepare this compound Serial Dilutions overnight_incubation->prepare_hfi142 treat_cells Treat Cells with This compound prepare_hfi142->treat_cells time_course Time-Course Incubation treat_cells->time_course t24 24 hours time_course->t24 Timepoint 1 t48 48 hours time_course->t48 Timepoint 2 t72 72 hours time_course->t72 Timepoint 3 viability_assay Perform Cell Viability Assay t24->viability_assay t48->viability_assay t72->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound incubation time.

References

challenges in delivering HFI-142 across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HFI-142 and encountering challenges with its delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP).[1][2] It is a small molecule with a molecular weight of 312.32 g/mol .[1]

Q2: What are the main challenges in delivering this compound across the blood-brain barrier?

While the molecular weight of this compound is within a favorable range for BBB penetration, several factors can limit its brain uptake:

  • Low Lipophilicity: The ability of a compound to passively diffuse across the lipid membranes of the BBB is crucial. If this compound has low lipophilicity, its passive transport will be hindered.

  • Efflux Transporter Substrate: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the brain.[3][4] If this compound is a substrate for these transporters, its accumulation in the brain will be significantly reduced.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free this compound available to cross the BBB.

  • Metabolic Instability: Degradation of this compound in the blood will reduce the amount of active compound reaching the BBB.

Q3: What are some initial steps to assess the BBB penetration potential of this compound?

Initial assessment can be done using a combination of computational and in vitro models. Predictive models can estimate the lipophilicity (LogP) and other physicochemical properties relevant to BBB permeability.[5][6] In vitro BBB models, such as those using primary brain endothelial cells or immortalized cell lines, can provide experimental data on permeability and the potential for efflux.[7][8][9][10]

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₆N₂O₄[1]
Molecular Weight 312.32 g/mol [1]
Target Insulin-regulated aminopeptidase (IRAP)[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO[2][11]

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of this compound in the brain in vivo.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor BBB Permeability 1. Assess Physicochemical Properties: If not already done, determine the experimental LogP value of this compound. A low LogP may indicate poor passive diffusion. 2. In Vitro Permeability Assay: Conduct an in vitro BBB permeability assay (see Experimental Protocols section) to determine the apparent permeability coefficient (Papp).[7][8] 3. Chemical Modification: Consider synthesizing analogs of this compound with increased lipophilicity, but be mindful that this can also increase susceptibility to efflux.[3]
Active Efflux 1. In Vitro Efflux Assay: Use an in vitro BBB model with cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if this compound is a substrate.[4] 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or BCRP to see if brain concentrations increase.[3] Caution: This approach is for experimental validation and may not be clinically translatable due to potential drug-drug interactions.
High Plasma Protein Binding 1. Determine Plasma Protein Binding: Measure the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.[12] 2. Formulation Strategies: Explore formulation strategies that could alter protein binding, although this is often challenging.
Rapid Metabolism 1. Plasma Stability Assay: Assess the stability of this compound in plasma to determine its half-life.[13][14][15][16][17] 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and brain homogenates.
Experimental Technique Issues 1. Review Dosing and Sampling Procedures: Ensure accurate dosing and timely collection of brain tissue or cerebrospinal fluid (CSF). 2. Analytical Method Validation: Verify the sensitivity and accuracy of the analytical method used to quantify this compound in brain samples. 3. Consider In Vivo Microdialysis: This technique allows for the measurement of unbound, pharmacologically active drug concentrations in the brain's extracellular fluid, providing a more accurate assessment of BBB penetration.[18][19][20][21][22]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general method for assessing the permeability of this compound across an in vitro BBB model using a transwell system.[7][9][10]

Materials:

  • Transwell inserts (e.g., with polycarbonate membrane)

  • 24-well plates

  • Brain microvascular endothelial cells (e.g., primary cells or a cell line like hCMEC/D3)

  • Astrocyte and pericyte co-culture (optional, but recommended for a more robust model)[7]

  • Cell culture medium and supplements

  • This compound stock solution

  • Lucifer yellow or a fluorescently-labeled dextran (as a marker for paracellular permeability)

  • LC-MS/MS system for quantification of this compound

Methodology:

  • Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the transwell insert. If using a co-culture model, seed astrocytes and pericytes on the basolateral side of the well.

  • Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.

  • Permeability Experiment:

    • Replace the medium in both the apical and basolateral chambers with fresh, pre-warmed medium.

    • Add this compound to the apical chamber (for apical-to-basolateral permeability) or the basolateral chamber (for basolateral-to-apical permeability to assess efflux).

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • To assess the integrity of the cell monolayer during the experiment, add a paracellular marker like Lucifer yellow to the donor chamber at the beginning and measure its concentration in the receiver chamber at the end.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of transport of this compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of this compound in the donor chamber.

In Vivo Brain Microdialysis

This protocol outlines the key steps for measuring the unbound concentration of this compound in the brain extracellular fluid (ECF) of a freely moving animal.[18][19][20][21][22]

Materials:

  • Microdialysis probes

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for administration

  • LC-MS/MS system for quantification

Methodology:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest in the experimental animal.

  • Recovery: Allow the animal to recover from surgery for a sufficient period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.

  • Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours) to allow the tissue to stabilize.

  • This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).

  • Dialysate Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.

  • Quantification: Analyze the concentration of this compound in the dialysate samples using a validated and highly sensitive LC-MS/MS method.

  • In Vivo Recovery: Determine the in vivo recovery of the microdialysis probe to accurately calculate the ECF concentration from the dialysate concentration. This can be done using methods like retrodialysis.

  • Data Analysis: Plot the ECF concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.

Mandatory Visualizations

G cluster_0 Challenges in this compound BBB Delivery cluster_1 Potential Barriers This compound This compound BBB Blood-Brain Barrier This compound->BBB Delivery Attempt Brain Brain BBB->Brain Successful Penetration Efflux Efflux Pumps (P-gp, BCRP) LowLipophilicity Low Lipophilicity PlasmaBinding Plasma Protein Binding Metabolism Metabolic Instability

Caption: Key challenges in delivering this compound across the blood-brain barrier.

G cluster_0 In Vitro BBB Permeability Assay Workflow A Seed Endothelial Cells on Transwell B Establish Monolayer (Measure TEER) A->B C Add this compound to Donor Chamber B->C D Sample from Receiver Chamber C->D E Quantify this compound (LC-MS/MS) D->E F Calculate Papp E->F

Caption: Experimental workflow for an in vitro BBB permeability assay.

G rect_node rect_node start Low Brain Concentration of this compound q1 Is this compound an Efflux Transporter Substrate? start->q1 a1_yes Co-administer with Efflux Inhibitor q1->a1_yes Yes q2 Is this compound Sufficiently Lipophilic? q1->q2 No a1_yes->q2 a2_no Synthesize More Lipophilic Analogs q2->a2_no No q3 Is this compound Stable in Plasma? q2->q3 Yes a2_no->q3 a3_no Investigate Metabolic Pathways q3->a3_no No end Re-evaluate Formulation or Delivery Strategy q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for low brain uptake of this compound.

References

Technical Support Center: HFI-142 Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in HFI-142 enzymatic inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a small molecule inhibitor of M1 aminopeptidases. Its primary targets are Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (APN, also known as CD13)[1]. It binds to the active site of these enzymes, suppressing their catalytic activity[1].

Q2: What are the known inhibition constants for this compound?

Q3: What types of assays are typically used to measure this compound inhibition?

The inhibition of IRAP and Aminopeptidase N by this compound is commonly assessed using either colorimetric or fluorometric enzymatic assays.

  • Colorimetric assays often use substrates like L-leucine-p-nitroanilide, where the cleavage of the substrate by the enzyme releases p-nitroaniline, a yellow-colored product that can be quantified by measuring absorbance at around 405 nm[5][6].

  • Fluorometric assays typically employ substrates such as L-Leucine-7-amido-4-methylcoumarin (L-AMC)[7]. Enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. Fluorometric assays are generally more sensitive than colorimetric assays[8].

Q4: What are the critical reagents and equipment needed for an this compound inhibition assay?

  • Enzyme: Recombinant human IRAP or Aminopeptidase N.

  • Inhibitor: this compound, dissolved in a suitable solvent like DMSO[1].

  • Substrate: L-leucine-p-nitroanilide (for colorimetric assays) or L-Leucine-7-amido-4-methylcoumarin (for fluorometric assays)[5][7].

  • Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (typically around pH 7.0-8.0)[5][9]. Tris-HCl or HEPES-based buffers are common.

  • Microplate Reader: A spectrophotometer for colorimetric assays or a fluorometer for fluorometric assays.

  • Microplates: Clear, flat-bottom plates for colorimetric assays and black, flat-bottom plates for fluorometric assays to minimize background fluorescence[10].

  • Positive Control: A known inhibitor of the target enzyme (e.g., Bestatin).

  • Negative Control: A vehicle control (e.g., DMSO) without the inhibitor.

Troubleshooting Guide

High variability in enzymatic inhibition assays can obscure the true inhibitory potential of a compound. The following guide addresses common issues encountered during this compound inhibition assays.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize pipetting of very small volumes.
Incomplete Mixing Gently mix the contents of each well after adding reagents, avoiding the introduction of air bubbles.
Plate Edge Effects Evaporation can be higher in the outer wells of a microplate. To mitigate this, avoid using the outer wells or fill them with buffer/water.
Temperature Gradients Ensure the entire plate is at a uniform temperature before and during the assay. Incubate the plate in a temperature-controlled environment.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Step
Enzyme Activity Variation Use a consistent source and lot of the enzyme. Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles. Perform an enzyme activity titration for each new batch.
Substrate Concentration The IC50 value of a competitive inhibitor is dependent on the substrate concentration relative to its Km. Use a substrate concentration at or below the Km for the enzyme.
Inhibitor Stock Degradation Store this compound stock solutions at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles[2].
Inconsistent Incubation Times Use a consistent pre-incubation time for the enzyme and inhibitor, and a consistent reaction time after substrate addition. Ensure the reaction is within the linear range.
Data Analysis Method Use a consistent data analysis software and curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values.
Issue 3: High Background Signal in Fluorometric Assays
Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control with this compound and the substrate in the absence of the enzyme to measure the compound's intrinsic fluorescence. Subtract this background from the experimental wells.
Contaminated Reagents or Plates Use high-quality, fresh reagents and clean, non-fluorescent microplates.
Solvent Interference The solvent used to dissolve this compound (e.g., DMSO) may have some fluorescence. Include a solvent control to measure its contribution to the background signal.
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used (e.g., AMC).
Issue 4: No or Weak Inhibition Observed
Potential Cause Troubleshooting Step
Inactive this compound Verify the purity and integrity of the this compound stock. If possible, confirm its activity against a reference enzyme.
Incorrect Inhibitor Concentration Prepare fresh serial dilutions of this compound for each experiment. Ensure the concentration range is appropriate to capture the full inhibition curve around the expected Ki/IC50.
Suboptimal Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for the enzyme's activity and for inhibitor binding.
Enzyme Concentration Too High If the enzyme concentration is too high, the reaction may proceed too quickly for the inhibitor to have a measurable effect. Optimize the enzyme concentration to achieve a steady, linear reaction rate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the commonly used substrates in the inhibition assays.

Table 1: this compound Inhibition Data

Inhibitor Target Enzyme Inhibition Constant (Ki)
This compoundInsulin-Regulated Aminopeptidase (IRAP)2.01 μM[2][3][4]
This compoundAminopeptidase N (APN)Not Reported

Table 2: Substrate Kinetic Parameters for Aminopeptidases

Substrate Enzyme Km (Michaelis Constant) kcat (Turnover Number) kcat/Km (Catalytic Efficiency)
L-leucine-p-nitroanilideLeucine Aminopeptidase0.1 mMNot Reported3.87 min⁻¹ μM⁻¹[9]
L-leucine-p-nitroanilideAminopeptidase (from Cicer arietinum)0.25 mM143 s⁻¹5.7 x 10⁵ M⁻¹s⁻¹

Note: Kinetic parameters can vary significantly depending on the specific enzyme source and assay conditions.

Experimental Protocols

Protocol 1: Fluorometric Inhibition Assay for IRAP

This protocol is adapted from general fluorometric aminopeptidase assay procedures.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.0.

  • IRAP Enzyme Stock: Prepare a stock solution of recombinant human IRAP in assay buffer. The final concentration in the assay should be determined by an enzyme titration experiment (typically in the low nM range).

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations.

  • Substrate Stock: Prepare a stock solution of L-Leucine-7-amido-4-methylcoumarin (L-AMC) in DMSO. The final concentration in the assay should be at or below the Km for IRAP (if known, otherwise start with 10-50 µM).

2. Assay Procedure:

  • In a black, 96-well microplate, add 50 µL of the IRAP enzyme solution to each well.

  • Add 25 µL of the this compound dilutions to the sample wells.

  • Add 25 µL of assay buffer with the corresponding DMSO concentration to the control wells (no inhibition).

  • Add 25 µL of assay buffer to the blank wells (no enzyme).

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the L-AMC substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (blank wells) from all other readings.

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibition control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Colorimetric Inhibition Assay for Aminopeptidase N

This protocol is based on standard colorimetric aminopeptidase N assays.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • APN Enzyme Stock: Prepare a stock solution of recombinant human Aminopeptidase N in assay buffer.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO, followed by serial dilutions in assay buffer.

  • Substrate Stock: Prepare a stock solution of L-leucine-p-nitroanilide in a small amount of methanol or DMSO and dilute in assay buffer.

2. Assay Procedure:

  • To a clear, 96-well microplate, add 100 µL of the APN enzyme solution.

  • Add 50 µL of the this compound dilutions to the sample wells and the corresponding vehicle to the control wells.

  • Pre-incubate at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of the L-leucine-p-nitroanilide substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a suitable stop solution if necessary (e.g., acetic acid).

  • Read the absorbance at 405 nm in a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate the percent inhibition for each this compound concentration.

  • Determine the IC50 value as described in the fluorometric assay protocol.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound enzymatic inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, this compound, Substrate) prep_plate Prepare 96-well Plate (Controls, Samples) prep_reagents->prep_plate add_enzyme Add Enzyme prep_plate->add_enzyme add_inhibitor Add this compound / Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min, 37°C) add_inhibitor->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate read_plate Kinetic Read (Fluorometer/Spectrophotometer) add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 troubleshooting_logic start Inconsistent Results? var_type Type of Inconsistency? start->var_type high_replicate_var High Replicate Variability var_type->high_replicate_var Within Plate inconsistent_ic50 Inconsistent IC50 Values var_type->inconsistent_ic50 Between Plates no_inhibition No/Weak Inhibition var_type->no_inhibition Overall check_pipetting Check Pipetting & Mixing high_replicate_var->check_pipetting check_reagents Check Reagent Stability (Enzyme, this compound) inconsistent_ic50->check_reagents check_conditions Verify Assay Conditions (Substrate Conc., Temp, pH) inconsistent_ic50->check_conditions no_inhibition->check_reagents check_inhibitor_conc Verify this compound Concentration no_inhibition->check_inhibitor_conc signaling_pathway HFI142 This compound IRAP IRAP / APN (Aminopeptidase) HFI142->IRAP Inhibition Product Cleaved Products (L-Leucine + X) IRAP->Product Catalyzes Substrate Peptide Substrate (e.g., L-Leucine-X) Substrate->IRAP Binds to Active Site

References

assessing and mitigating HFI-142 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the HFI-142 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help you assess and mitigate the potential degradation of the aminopeptidase N inhibitor, this compound, during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period in my aqueous experimental buffer. What is the likely cause?

A1: The most probable cause of potency loss in aqueous solutions is the hydrolysis of the ethyl ester functional group on the this compound molecule. This reaction is often accelerated at neutral to basic pH and elevated temperatures, leading to the formation of the corresponding carboxylic acid, which may have reduced or no biological activity.

Q2: I've noticed a slight yellowing of my this compound stock solution in DMSO after it has been on the benchtop. Is this a sign of degradation?

A2: Yes, a color change can indicate degradation. This compound contains a phenolic hydroxyl group and a 4H-chromene core, which can be susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored quinone-type byproducts. It is crucial to minimize the exposure of this compound solutions to ambient light and oxygen.

Q3: Can I prepare a large batch of my this compound working solution in my cell culture medium and use it for experiments over several days?

A3: This is not recommended. For in-vitro experiments, it is best practice to prepare fresh working solutions of this compound from a frozen stock solution just before each experiment. This minimizes the risk of degradation that can occur in complex aqueous media at physiological temperatures (e.g., 37°C). If you must prepare a larger batch, it should be stored at 2-8°C and protected from light, and its stability over the intended use period should be verified.

Q4: Are there any components in my experimental buffer that could accelerate this compound degradation?

A4: Certain buffer components can influence the stability of small molecules. For instance, buffers with a pH above 7.4 can accelerate the rate of ester hydrolysis. Additionally, the presence of metal ions in your buffer can catalyze the oxidation of the phenolic group.[1] If you suspect buffer-related degradation, consider preparing your this compound in a different buffer system or including a chelating agent like EDTA to sequester metal ions.

Q5: How should I properly store my solid this compound and its stock solutions to ensure maximum stability?

A5: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3] Always protect both solid and solution forms from light.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect this compound degradation is impacting your experimental results, a systematic approach can help identify the cause and find a solution.

Issue 1: Inconsistent Results or Loss of Expected Biological Activity
  • Possible Cause: Degradation of this compound in the experimental setup.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your working solution of this compound immediately before use from a freshly thawed aliquot of your DMSO stock.

    • Control for Time and Temperature: Include a time-course experiment where this compound is incubated in your experimental buffer for the same duration as your longest experiment. Analyze the concentration of this compound at different time points.

    • Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and to analyze samples from your experimental buffer over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Issue 2: Visible Changes in this compound Solution (Color Change, Precipitation)
  • Possible Cause: Oxidation or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Store and handle all this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

    • De-gas Solvents: For sensitive experiments, you can de-gas your aqueous buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

    • Check Solubility: The degradation products may have different solubility profiles. Centrifuge any hazy solutions and analyze both the supernatant and any precipitate to identify the components.

Quantitative Data Summary

To aid in your experimental design, the following tables provide illustrative stability data for this compound under common experimental conditions. Note: This is example data and should be confirmed with your own experimental setup.

Table 1: Illustrative Stability of this compound (10 µM) in Aqueous Buffers at 37°C

Time (hours)Remaining this compound (%) in pH 5.0 Acetate BufferRemaining this compound (%) in pH 7.4 PBSRemaining this compound (%) in pH 8.5 Tris Buffer
0100100100
2989285
4968572
8937558
24855530

Table 2: Illustrative Photostability of this compound (10 µM) in pH 7.4 PBS at Room Temperature

Exposure Time (hours)Remaining this compound (%) - Protected from LightRemaining this compound (%) - Exposed to Ambient Lab Light
0100100
49990
89882
249565

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: HPLC Method for this compound Purity and Stability Analysis

This method can be used to quantify this compound and detect degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 320 nm (monitor at multiple wavelengths to detect potential degradants with different UV spectra).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using known concentrations of a pure this compound standard.

    • Inject your experimental samples.

    • Integrate the peak area for this compound and any new peaks that appear.

    • Quantify the amount of this compound remaining and estimate the percentage of degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound HFI142 This compound Hydrolysis_Product Carboxylic Acid Degradant HFI142->Hydrolysis_Product Hydrolysis (H₂O, pH dependent) Oxidation_Product Quinone-type Degradant HFI142->Oxidation_Product Oxidation (O₂, metal ions) Photo_Product Photodegradation Products HFI142->Photo_Product Photodegradation (UV/Vis Light) Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Prepare Working Solution in Buffer Prep_Stock->Prep_Working Incubate Incubate under Experimental Conditions (Time, Temp, Light) Prep_Working->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples HPLC_Analysis Analyze by HPLC-UV Collect_Samples->HPLC_Analysis Data_Analysis Quantify this compound & Degradants HPLC_Analysis->Data_Analysis

References

Technical Support Center: Enhancing the Bioavailability of HFI-142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of HFI-142, a poorly water-soluble insulin-regulated aminopeptidase (IRAP) inhibitor.[1][2][3] The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

  • Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rodent model. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons are likely poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.[4][5]

    Potential Solutions:

    • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[5][6] Reducing the particle size of the this compound powder through micronization or nanomilling can significantly increase its surface area and, consequently, its dissolution rate and absorption.[6][7]

    • Formulation in Enabling Vehicles:

      • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9]

      • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion.[10][11] This amorphous form has higher energy and can lead to supersaturation upon dissolution in the GI tract, thereby increasing the driving force for absorption.[12]

      • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[12][13]

Issue 2: High Permeability in Caco-2 Assays but Still Low In Vivo Bioavailability

  • Question: Our in vitro Caco-2 permeability assays indicate that this compound has high permeability, yet our in vivo oral bioavailability remains low. What could explain this discrepancy?

  • Answer: This scenario suggests that the limiting factor for bioavailability is not the ability of this compound to cross the intestinal membrane, but rather its poor dissolution in the gut (a "dissolution rate-limited" absorption). It could also indicate significant first-pass metabolism in the liver.

    Troubleshooting Steps:

    • Focus on Dissolution Enhancement: The formulation strategies mentioned in Issue 1 (particle size reduction, lipid-based systems, solid dispersions) are highly relevant here as they directly address the dissolution problem.

    • Investigate First-Pass Metabolism: Conduct an intravenous (IV) dose study in the same animal model to determine the absolute bioavailability. If the bioavailability is still low after IV administration, it points towards rapid clearance and metabolism. If the IV bioavailability is high, then the low oral bioavailability is indeed due to poor absorption.

    • Consider Co-administration with a CYP450 Inhibitor: If first-pass metabolism is suspected, a pilot study involving co-administration of this compound with a general cytochrome P450 inhibitor (in a research setting) could help to confirm this hypothesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of this compound that I should be aware of?

    • A1: this compound is an inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 2.01 μM.[1][3][14] Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol .[1][3] It is a solid compound with poor aqueous solubility.[1]

  • Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

    • A2: Common strategies include:

      • Particle size reduction (micronization, nanosizing) to increase the surface area for dissolution.[6][7]

      • Solid dispersions where the drug is dispersed in a polymer matrix in an amorphous state.[10][11]

      • Lipid-based formulations such as solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS).[8][9]

      • Complexation with molecules like cyclodextrins to enhance solubility.[12][13]

  • Q3: How do I choose the best bioavailability enhancement strategy for this compound?

    • A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, such as its solubility in different pH and organic solvents, its logP, and its melting point. A systematic approach involving pre-formulation screening studies is recommended.

  • Q4: What in vitro tests can I perform to screen for promising formulations?

    • A4: In vitro dissolution testing under conditions that simulate the GI tract (e.g., using simulated gastric and intestinal fluids) is a crucial first step. You can also perform kinetic solubility studies and in vitro permeability assays (e.g., Caco-2 or PAMPA) to assess the potential of different formulations.

Quantitative Data

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular FormulaC17H16N2O4[1][3]
Molecular Weight312.32 g/mol [1][3]
TargetInsulin-regulated aminopeptidase (IRAP)[1][2][3]
Ki2.01 μM[1][3][14]
AppearanceWhite to off-white solid[1]
SolubilityPoorly soluble in water, soluble in DMSO[1]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

  • Objective: To compare the dissolution rate of different this compound formulations in simulated gastrointestinal fluids.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure:

    • Prepare the dissolution media and maintain the temperature at 37 ± 0.5 °C.

    • Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Cell Line: Caco-2 cells (human colon adenocarcinoma).

  • Procedure:

    • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical to basolateral (A-B) transport, add the this compound solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the concentration of this compound in the collected samples.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound after oral administration of different formulations.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80 °C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Perform pharmacokinetic analysis using appropriate software to determine key parameters.

Visualizations

A troubleshooting workflow for addressing low bioavailability of this compound.

formulation_strategies main_topic Strategies to Enhance this compound Bioavailability physical_mod Physical Modifications main_topic->physical_mod formulation_mod Formulation Approaches main_topic->formulation_mod chemical_mod Chemical Modifications main_topic->chemical_mod particle_size Particle Size Reduction physical_mod->particle_size solid_dispersion Amorphous Solid Dispersions formulation_mod->solid_dispersion lipid_based Lipid-Based Systems formulation_mod->lipid_based complexation Complexation formulation_mod->complexation prodrug Prodrug Approach chemical_mod->prodrug salt_formation Salt Formation chemical_mod->salt_formation micronization Micronization particle_size->micronization nanonization Nanonization (Nanocrystals) particle_size->nanonization sedds SEDDS/SMEDDS lipid_based->sedds cyclodextrins Cyclodextrins complexation->cyclodextrins

Overview of strategies for enhancing the bioavailability of this compound.

strategy_selection_tree start Start: this compound has low solubility logP_check Is this compound lipophilic (High LogP)? start->logP_check lipid_formulations Consider Lipid-Based Formulations (e.g., SEDDS) logP_check->lipid_formulations Yes thermal_stability Is this compound thermally stable? logP_check->thermal_stability No solid_dispersions Consider Amorphous Solid Dispersions (e.g., via Hot Melt Extrusion or Spray Drying) thermal_stability->solid_dispersions Yes ionizable_group Does this compound have an ionizable group? thermal_stability->ionizable_group No particle_size_reduction Consider Particle Size Reduction (Micronization/Nanonization) cyclodextrin Consider Cyclodextrin Complexation particle_size_reduction->cyclodextrin Alternative ionizable_group->particle_size_reduction No salt_formation Consider Salt Formation ionizable_group->salt_formation Yes

A decision tree for selecting a suitable bioavailability enhancement strategy.

References

Validation & Comparative

Validating the Inhibitory Effect of HFI-142 on Insulin-Regulated Aminopeptidase (IRAP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on specific molecular targets is paramount. This guide provides a comprehensive comparison of HFI-142, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with other known IRAP inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and replication of these findings.

Comparative Analysis of IRAP Inhibitors

This compound is a small molecule inhibitor of IRAP with a reported inhibition constant (Ki) of 2.01 μM.[1] To objectively assess its performance, a comparison with other notable IRAP inhibitors is presented in Table 1. This table summarizes the available quantitative data on their inhibitory potency, providing a clear overview for researchers.

InhibitorTypeKi (nM)IC50 (nM)Notes
This compound Small Molecule (Benzopyran derivative)2010-Improves memory in mice models.[2]
Angiotensin IVPeptide--Endogenous ligand for IRAP; has cognitive-enhancing effects but poor plasma stability.[3][4]
HA-08Cyclic Peptidomimetic3.3-Potent and stable inhibitor.[3][4]
HFI-419Small Molecule (Benzopyran derivative)480-A member of the same series as this compound.[3]
DG013APhosphinic Pseudopeptide--Targets the catalytic site.[5]
Unnamed Aminobenzamide InhibitorSmall Molecule-110Shows good potency and selectivity against related enzymes ERAP1 and ERAP2.[3][4]

Experimental Protocols

To validate the inhibitory effect of this compound on IRAP, a robust and reproducible experimental protocol is essential. The following outlines a standard fluorogenic enzyme inhibition assay.

Protocol: Fluorogenic IRAP Inhibition Assay

Objective: To determine the inhibitory potential of this compound on IRAP activity by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amino-4-methylcoumarin; Leu-AMC)

  • This compound (and other inhibitors for comparison)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0, with 0.002% Tween 20)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare a working solution of the IRAP enzyme in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the this compound dilution (or solvent control).

    • Add the IRAP enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals for a specified duration. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the solvent control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Experimental and Biological Context

To further clarify the experimental process and the biological pathway in which this compound acts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HFI142 This compound Stock Incubation Incubation (this compound + IRAP) HFI142->Incubation IRAP_Enzyme IRAP Enzyme IRAP_Enzyme->Incubation Substrate Fluorogenic Substrate Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

Caption: Experimental workflow for validating this compound's inhibitory effect on IRAP.

The signaling pathway involving IRAP is crucial for understanding the mechanism of action of its inhibitors. IRAP is a key player in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane.

irap_signaling_pathway cluster_cell Cell cluster_extracellular Extracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates GSV GLUT4 Storage Vesicle (GSV) Signaling_Cascade->GSV Promotes Translocation IRAP IRAP GLUT4 GLUT4 Plasma_Membrane Plasma Membrane GSV->Plasma_Membrane Fuses with HFI142 This compound IRAP->HFI142 Inhibited by GLUT4_PM GLUT4 IRAP_PM IRAP Glucose Glucose Glucose->GLUT4_PM Uptake

Caption: IRAP's role in the insulin signaling pathway and GLUT4 translocation.

References

A Comparative Guide to IRAP Inhibitors: HFI-142 and HFI-419

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of Insulin-Regulated Aminopeptidase (IRAP), HFI-142 and HFI-419. The content herein is intended to support research and development efforts by offering objective performance data, comprehensive experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to IRAP and its Inhibition

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a Type II transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.[1][2] It plays a crucial role in various physiological processes. In insulin-responsive tissues like fat and muscle cells, IRAP co-localizes with the glucose transporter GLUT4 in specialized vesicles.[2][3] Upon insulin stimulation, these vesicles translocate to the plasma membrane, facilitating glucose uptake.[2][3] Beyond metabolic regulation, IRAP is involved in cognitive functions by modulating the levels of neuropeptides like oxytocin and vasopressin in the brain, and it also plays a role in the cross-presentation of antigens by dendritic cells.[1][2] Given its diverse functions, inhibition of IRAP has emerged as a promising therapeutic strategy for cognitive disorders and metabolic diseases.

Comparative Performance: this compound vs. HFI-419

HFI-419 was developed as a potent inhibitor of IRAP, while this compound is its less potent, but more stable, in vivo metabolite.[4] The following tables summarize the key quantitative data comparing these two compounds.

Table 1: In Vitro Inhibitory Activity and Selectivity
ParameterHFI-419This compoundReference(s)
IRAP Inhibition (Ki) 0.48 µM2.01 µM[4][5][6][7]
Selectivity HighNot explicitly stated
vs. Aminopeptidase N≤13% inhibition at 100 µM-[4]
vs. ACE1≤13% inhibition at 100 µM-[4]
vs. Leukotriene A4 Hydrolase≤13% inhibition at 100 µM-[4]
vs. ERAP1 & ERAP2≤13% inhibition at 100 µM-[4]
Table 2: In Vivo Pharmacokinetics and Efficacy
ParameterHFI-419This compoundReference(s)
In Vivo Conversion Hydrolyzes to this compoundStable metabolite of HFI-419[4]
Plasma Half-life (t1/2) in rats 11 min (2 mg/kg, i.v.) 4.6 h (10 mg/kg, i.p.)Longer in vivo stability[4]
Blood:Brain Ratio (post HFI-419 i.v.) -3.36 (at 0.5 h) 0.38 (at 4 h)[4]
Cognitive Enhancement Memory-enhancing in rats (i.c.v.)Memory-enhancing in mice[4][8]
Metabolic Effects Enhances glucose uptake (rat hippocampal slices) Improves glucose tolerance (obese Zucker rats)-[4]
Vasculature Effects Prevents acetylcholine-mediated vasoconstriction-

Signaling Pathways and Experimental Workflows

To understand the context of IRAP inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

IRAP_Signaling_Pathway cluster_signal Insulin Signaling Cascade receptor Insulin Receptor pi3k PI3K receptor->pi3k activates pdk1 PDK1 pi3k->pdk1 akt Akt (Akt2) pdk1->akt as160 AS160 (phosphorylated) akt->as160 rab Rab GTPases (Rab8, 10, 14) as160->rab fusion Vesicle Fusion & GLUT4/IRAP Translocation rab->fusion promotes vesicle GLUT4/IRAP Storage Vesicle (GSV) vesicle->fusion membrane Plasma Membrane glucose Glucose Uptake membrane->glucose via GLUT4 fusion->membrane irap_surface Surface IRAP fusion->irap_surface inhibitor HFI-419 / this compound inhibitor->irap_surface inhibits Insulin Insulin Insulin->receptor binds

Caption: Insulin-stimulated GLUT4/IRAP translocation pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_pk Pharmacokinetics start Compound Synthesis (HFI-419, this compound) invitro In Vitro Characterization start->invitro enzymatic Enzymatic Assay (Ki) invitro->enzymatic selectivity Selectivity Profiling invitro->selectivity cell_based Cell-Based Assays (e.g., Glucose Uptake) invitro->cell_based invivo In Vivo Evaluation cognition Cognition Models (e.g., Novel Object Recognition) invivo->cognition metabolic Metabolic Models (e.g., Obese Zucker Rat) invivo->metabolic vasculature Vasculature Models (e.g., Aortic Ring Assay) invivo->vasculature pk Pharmacokinetics pk->invivo stability Metabolic Stability (Conversion of HFI-419 to this compound) pk->stability bbb BBB Permeability pk->bbb end Candidate Selection enzymatic->pk selectivity->pk cell_based->pk cognition->end metabolic->end vasculature->end

Caption: General workflow for IRAP inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

IRAP Enzymatic Inhibition Assay (Ki Determination)

This protocol is adapted from high-throughput screening methodologies for IRAP inhibitors.

  • Objective: To determine the inhibitory potency (Ki) of test compounds against recombinant human IRAP.

  • Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, L-leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Recombinant human IRAP enzyme.

    • Fluorogenic Substrate: L-leucine-7-amido-4-methylcoumarin (Leu-AMC).

    • Assay Buffer: 20 mM HEPES (pH 7.0), 150 mM NaCl, 0.002% Tween-20.

    • Test Compounds: this compound and HFI-419 dissolved in DMSO.

    • 384-well, black, flat-bottom microplates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the microplate. Include DMSO-only wells as a no-inhibition control.

    • Add recombinant IRAP (final concentration ~1 nM) in Assay Buffer to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding Leu-AMC substrate (final concentration ~50 µM) to all wells.

    • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction from the kinetic reads or use the endpoint fluorescence values.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, requiring prior determination of the Michaelis constant (Km) for the substrate under the same assay conditions.

In Vivo Novel Object Recognition (NOR) Test

This protocol assesses the impact of IRAP inhibitors on recognition memory in rodents.

  • Objective: To evaluate the cognitive-enhancing effects of HFI-419 or this compound.

  • Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An animal that remembers a previously encountered object will spend more time investigating a new object introduced later.

  • Apparatus:

    • An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.

    • A set of objects that are distinct in shape, color, and texture, but similar in size and lacking innate motivational properties. Objects should be heavy enough not to be displaced by the animals.

  • Procedure (3-Day Protocol):

    • Day 1: Habituation:

      • Place each animal individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment. This reduces anxiety-related behaviors during testing.

    • Day 2: Training (Familiarization Phase):

      • Administer the test compound (e.g., HFI-419 via intracerebroventricular injection) or vehicle at a predetermined time before the session.

      • Place two identical objects (A + A) in opposite corners of the arena.

      • Allow the animal to freely explore the objects for a set period (e.g., 10 minutes).

      • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws while looking at it.

    • Day 3: Testing Phase:

      • After a retention interval (e.g., 24 hours), place the animal back into the arena.

      • One of the familiar objects is replaced with a novel object (A + B). The position of the novel object is counterbalanced across animals.

      • Allow the animal to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring the familiar (TFamiliar) and the novel (TNovel) object.

  • Data Analysis:

    • Calculate a Discrimination Index (DI) for the testing phase:

      • DI = (TNovel - TFamiliar) / (TNovel + TFamiliar)

    • A positive DI indicates a preference for the novel object, suggesting that the familiar object was remembered.

    • Compare the DI between the compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests a memory-enhancing effect.

In Vivo Pharmacokinetic Analysis (HFI-419 Conversion)

This protocol outlines the general procedure for determining the plasma half-life and brain penetration of IRAP inhibitors in rats.[4]

  • Objective: To determine the rate of conversion of HFI-419 to this compound in vivo and assess the blood-brain barrier permeability of the resulting metabolite.

  • Principle: Following administration of HFI-419, blood and brain tissue samples are collected at various time points. The concentrations of both HFI-419 and this compound are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Procedure:

    • Animal Dosing:

      • Administer HFI-419 to rats via intravenous (i.v., e.g., 2-3 mg/kg) or intraperitoneal (i.p., e.g., 10 mg/kg) injection.

    • Sample Collection:

      • At designated time points (e.g., 0.5, 1, 2, 4, 8 hours) post-administration, collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant.

      • Immediately following blood collection, perfuse the animals with saline to remove blood from the tissues.

      • Harvest the brains and other relevant tissues.

    • Sample Processing:

      • Centrifuge the blood samples to separate the plasma.

      • Homogenize the brain tissue in an appropriate buffer.

      • Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract the analytes (HFI-419 and this compound).

    • Quantification:

      • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of HFI-419 and this compound.

  • Data Analysis:

    • Pharmacokinetic Parameters: Plot the plasma concentration of each compound versus time. Use pharmacokinetic software to calculate parameters such as half-life (t1/2), area under the curve (AUC), and clearance.

    • Blood-Brain Barrier Penetration: Calculate the Blood:Brain ratio at each time point by dividing the concentration of the compound in the brain tissue by its concentration in the plasma. This provides an index of its ability to cross the blood-brain barrier.

References

A Comparative Analysis of HFI-142 and HA08: Efficacy as IRAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP): HFI-142 and HA08. Both compounds have garnered interest for their potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This document synthesizes available experimental data to offer an objective comparison of their performance.

At a Glance: Key Efficacy Parameters

ParameterThis compoundHA08Reference
Inhibitory Potency (Ki) 2.01 µM3.3 nM[1]
Class Small-molecule (Benzopyran derivative)Macrocyclic disulfide analogue of Angiotensin IV[2][3]
Primary Reported Efficacy Cognitive enhancement in animal modelsNeuroprotection, increased dendritic spine density[2][4]
Selectivity Selective for IRAPHigh selectivity for IRAP over other aminopeptidases (e.g., >2000-fold vs. AP-N)[5][6]

In-Depth Efficacy Analysis

Potency and Selectivity

HA08 emerges as a significantly more potent inhibitor of IRAP than this compound, with an inhibitory constant (Ki) in the nanomolar range compared to the micromolar range for this compound. This suggests that HA08 can achieve therapeutic efficacy at much lower concentrations. Furthermore, HA08 has been demonstrated to possess high selectivity for IRAP, a crucial characteristic for minimizing off-target effects. While this compound is also considered selective, the extensive characterization of HA08's selectivity profile provides a greater degree of confidence in its specificity.

Cognitive Enhancement

Benzopyran-based IRAP inhibitors, the class to which this compound belongs, have shown efficacy in animal models of memory and learning. For instance, a close analog, HFI-419, administered intracerebroventricularly, demonstrated memory-enhancing effects in novel object recognition and spontaneous alternation tasks in rats.[5] The proposed mechanism for this cognitive enhancement involves the facilitation of glucose uptake in neurons via GLUT4.[5]

Neuroprotection and Synaptic Plasticity

HA08 has been shown to have neuroprotective effects, notably in reversing hydrogen peroxide-induced toxicity in primary hippocampal cell cultures. A key aspect of its efficacy lies in its ability to enhance dendritic spine density in rat hippocampal primary cultures, a cellular correlate of learning and memory. Recent studies on a potent derivative of HA08, compound C9, have further elucidated this mechanism, showing that IRAP inhibition leads to an increased expression of the pro-cognitive markers drebrin and microtubule-associated protein 2 (MAP2).[7]

Experimental Protocols

IRAP Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency of compounds like this compound and HA08 is a fluorometric assay using a synthetic substrate.

  • Enzyme Source: Recombinant human IRAP.

  • Substrate: L-Leucine-7-amino-4-methylcoumarin (Leu-AMC).

  • Procedure:

    • The inhibitor (this compound or HA08) at various concentrations is pre-incubated with the IRAP enzyme in an appropriate buffer (e.g., Tris-HCl with NaCl and ZnCl2).

    • The reaction is initiated by the addition of the Leu-AMC substrate.

    • The fluorescence of the product, 7-amino-4-methylcoumarin (AMC), is monitored over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Neuroprotection Assay (Example Protocol)

This protocol is based on studies investigating the neuroprotective effects of compounds against oxidative stress.

  • Cell Culture: Primary hippocampal or cortical neurons are cultured for a specified period (e.g., 14 days in vitro).

  • Induction of Toxicity: Oxidative stress is induced by exposing the neuronal cultures to a toxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined duration.

  • Treatment: The cells are treated with various concentrations of the neuroprotective agent (e.g., HA08) either before, during, or after the toxic insult.

  • Assessment of Cell Viability: Cell viability is measured using assays such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the control groups (untreated and vehicle-treated) to determine the neuroprotective efficacy of the compound.

Dendritic Spine Density Analysis (Example Protocol)

This protocol outlines a general method for quantifying changes in dendritic spine morphology.

  • Neuronal Culture and Transfection: Primary hippocampal neurons are cultured and then transfected with a fluorescent protein (e.g., GFP or RFP) to visualize neuronal morphology.

  • Treatment: Neurons are treated with the compound of interest (e.g., HA08) for a specified duration.

  • Imaging: High-resolution images of dendrites are acquired using confocal microscopy.

  • Image Analysis:

    • Dendritic segments of a defined length are selected for analysis.

    • The number and morphology of dendritic spines along these segments are quantified using specialized software (e.g., ImageJ with NeuronJ plugin).

    • Spines can be categorized based on their morphology (e.g., thin, stubby, mushroom).

  • Data Analysis: The spine density (number of spines per unit length of dendrite) and the proportion of different spine types are compared between treated and control groups.

Signaling Pathways and Experimental Workflows

cluster_hfi142 This compound: Cognitive Enhancement Pathway This compound This compound IRAP_H IRAP Inhibition This compound->IRAP_H GLUT4_H Increased GLUT4 Translocation IRAP_H->GLUT4_H Glucose_H Enhanced Neuronal Glucose Uptake GLUT4_H->Glucose_H Cognition_H Cognitive Enhancement Glucose_H->Cognition_H

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

cluster_ha08 HA08: Neuroprotection & Synaptic Plasticity Pathway HA08 HA08 IRAP_HA IRAP Inhibition HA08->IRAP_HA Drebrin_MAP2 Increased Drebrin & MAP2 Expression IRAP_HA->Drebrin_MAP2 Neuroprotection Neuroprotection IRAP_HA->Neuroprotection Spine_Density Increased Dendritic Spine Density Drebrin_MAP2->Spine_Density Synaptic_Plasticity Enhanced Synaptic Plasticity Spine_Density->Synaptic_Plasticity

Caption: Signaling pathway for HA08's effects on neuroprotection and synaptic plasticity.

Start Start: In Vitro/In Vivo Model Treatment Treatment with This compound or HA08 Start->Treatment Biochemical_Assay Biochemical Assays (e.g., IRAP Inhibition) Treatment->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Viability, Spine Density) Treatment->Cellular_Assay Behavioral_Assay Behavioral Assays (e.g., Memory Tasks) Treatment->Behavioral_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for comparative efficacy analysis.

Conclusion

Both this compound and HA08 are valuable research tools for investigating the physiological roles of IRAP. Based on current data, HA08 demonstrates superior potency and a well-defined mechanism related to neuroprotection and synaptic plasticity. This compound, as a representative of the benzopyran class, provides a strong rationale for targeting IRAP for cognitive enhancement. The choice between these inhibitors will ultimately depend on the specific research question and experimental context. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy in various therapeutic paradigms.

References

HFI-142: A Specific Inhibitor of Insulin-Regulated Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HFI-142's specificity for aminopeptidases, supported by available experimental data and detailed protocols.

This compound has emerged as a valuable tool for studying the physiological roles of insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase. While initial reports suggest its specificity for IRAP, a thorough evaluation against other aminopeptidases is crucial for interpreting experimental results accurately. This guide aims to consolidate the current understanding of this compound's inhibitor profile and compare it with the well-characterized, broad-spectrum aminopeptidase inhibitor, Bestatin.

Comparative Inhibitor Profile

Target AminopeptidaseThis compoundBestatin
Insulin-Regulated Aminopeptidase (IRAP) Kᵢ = 2.01 μM[1][2]Weak inhibitor
Aminopeptidase N (APN/CD13) Inhibitor[3]; specific Kᵢ/IC₅₀ not reportedKᵢ = 1.4 μM
Aminopeptidase B Data not availableIC₅₀ = 60 nM
Leucine Aminopeptidase (LAP) Data not availableIC₅₀ = 20 nM
Leukotriene A₄ Hydrolase (LTA4H) Inhibits biosynthesis[3]Inhibitor
ERAP1 Data not availableMicromolar inhibitor
ERAP2 Data not availableWeak inhibitor

Key Observations:

  • This compound demonstrates potent inhibition of IRAP with a reported Kᵢ value in the low micromolar range.[1][2]

  • While this compound is stated to be an inhibitor of Aminopeptidase N (APN), specific quantitative data to assess the potency of this inhibition is not currently available in the public domain.[3]

  • Bestatin exhibits a broader inhibitory profile, with potent inhibition of Leucine Aminopeptidase and Aminopeptidase B, and micromolar inhibition of Aminopeptidase N.

Experimental Protocols

To determine the specificity of an inhibitor like this compound, a standardized enzymatic assay is employed. Below is a detailed protocol for a fluorescence-based assay commonly used to measure aminopeptidase activity and inhibition.

Protocol: Fluorescence-Based Aminopeptidase Inhibition Assay

1. Principle:

This assay measures the enzymatic activity of aminopeptidases by monitoring the cleavage of a fluorogenic substrate. The substrate consists of an amino acid linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the aminopeptidase, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

2. Materials:

  • Recombinant human aminopeptidase (e.g., IRAP, APN, LAP)

  • Fluorogenic substrate (e.g., L-Leucine-AMC for IRAP and LAP, L-Alanine-AMC for APN)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 μM ZnCl₂, 0.01% Triton X-100

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Control inhibitor stock solution (e.g., Bestatin in water or DMSO)

  • DMSO (for control wells)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

3. Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of the enzyme in assay buffer to the desired concentration.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Kₘ for the specific enzyme.

    • Prepare serial dilutions of the inhibitor (this compound) and control inhibitor (Bestatin) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate, but no enzyme.

    • Control (No Inhibitor) wells: Add enzyme, assay buffer, and an equivalent volume of DMSO as used for the inhibitor wells.

    • Inhibitor wells: Add enzyme, assay buffer, and the desired concentration of the inhibitor.

  • Pre-incubation:

    • Add the enzyme and inhibitor (or DMSO for control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

4. Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all readings.

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • If determining the inhibition constant (Kᵢ), perform the assay with varying substrate concentrations and use a suitable model (e.g., Cheng-Prusoff equation for competitive inhibitors).

Workflow for Specificity Determination

The following diagram illustrates a typical workflow for confirming the specificity of a small molecule inhibitor against a panel of related enzymes.

G Workflow for Aminopeptidase Inhibitor Specificity Profiling cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Confirmation A Compound Synthesis & Purification (this compound) B Enzyme Panel Selection (e.g., IRAP, APN, LAP, etc.) A->B C Assay Development (Fluorescence-based) B->C D Primary Screen: Single High Concentration C->D E Dose-Response Assay: Determine IC50 Values D->E Active Compounds F Selectivity Analysis: Compare IC50 across Panel E->F G Mechanism of Inhibition Studies (e.g., Ki Determination) F->G Selective Hits H Confirmation in Cell-Based Assays G->H

Caption: Workflow for determining the specificity of an aminopeptidase inhibitor.

Conclusion

The available data strongly supports this compound as a potent inhibitor of insulin-regulated aminopeptidase (IRAP). Its utility as a selective chemical probe for IRAP is promising, particularly in comparison to broad-spectrum inhibitors like Bestatin. However, to definitively establish its specificity, further comprehensive screening against a panel of M1 family aminopeptidases and other relevant proteases is warranted. The experimental protocol and workflow outlined in this guide provide a robust framework for conducting such validation studies, which will be critical for advancing our understanding of the therapeutic potential of targeting specific aminopeptidases.

References

Validating HFI-142's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HFI-142, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

This compound is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metalloprotease involved in various physiological processes, including glucose metabolism and cognitive functions.[1][2] Its mechanism of action centers on the inhibition of IRAP's catalytic activity, which has downstream effects on cellular signaling pathways, most notably the insulin signaling pathway. It is important to note that HFI-419, a related compound, is hydrolyzed in vivo to produce this compound.

Comparative Analysis of IRAP Inhibitors

The therapeutic potential of targeting IRAP has led to the development of various inhibitors. This section compares the inhibitory potency of this compound with several alternatives. The data, presented in the table below, is compiled from various studies, and it is important to note that experimental conditions may have varied between these studies, potentially influencing the absolute values.

CompoundTypeTarget(s)K_i_ / IC_50_Reference(s)
This compound Small MoleculeIRAPK_i_ = 2.01 µM[1][3][4]
HFI-419Small MoleculeIRAPK_i_ = 0.48 µM[5]
HA08PeptidomimeticIRAPK_i_ = 3.3 nM[5]
Angiotensin IVPeptideIRAPK_i_ ≈ 62 nM[6][7]
BestatinNatural ProductAminopeptidases (including APN)IC_50_ ≈ 20-60 nM for other aminopeptidases[8]
TosedostatSmall MoleculeAminopeptidases (including APN)IC_50_ ≈ 100-220 nM for other aminopeptidases[9][10]

Signaling Pathway Modulated by this compound

This compound's primary mechanism of action involves the inhibition of IRAP, which is a key component of the insulin signaling pathway and plays a crucial role in the translocation of the glucose transporter GLUT4 to the cell membrane. The following diagram illustrates this pathway.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake facilitates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GSV GLUT4 Storage Vesicle (GSV) Akt->GSV promotes translocation GSV->GLUT4_mem fuses with membrane IRAP IRAP HFI142 This compound HFI142->IRAP inhibits

This compound inhibits IRAP, a key regulator of GLUT4 translocation.

Experimental Protocols

To validate the mechanism of action of this compound and compare its efficacy with other inhibitors, two key experimental assays are recommended: an IRAP enzymatic inhibition assay and a GLUT4 translocation assay.

IRAP Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of IRAP. A common method utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), which upon cleavage by IRAP, releases a fluorescent product.[11][12][13]

Materials:

  • Recombinant human IRAP enzyme

  • This compound and other test compounds

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In a microplate, add a fixed concentration of recombinant IRAP to each well.

  • Add the different concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals over a specific time period (e.g., 30-60 minutes) using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

  • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (K_i_), the assay can be performed with varying concentrations of both the substrate and the inhibitor, and the data can be analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

GLUT4 Translocation Assay

This cell-based assay assesses the functional consequence of IRAP inhibition on the insulin signaling pathway by measuring the translocation of the GLUT4 glucose transporter to the plasma membrane.

Materials:

  • Adipocytes or muscle cells (e.g., 3T3-L1 adipocytes or L6 myoblasts) stably expressing a tagged version of GLUT4 (e.g., HA-GLUT4 or myc-GLUT4).

  • This compound and other test compounds.

  • Insulin.

  • Cell culture medium and supplements.

  • Antibodies against the GLUT4 tag.

  • Secondary antibodies conjugated to a fluorescent marker or horseradish peroxidase (HRP).

  • Fluorescence microscope or a plate reader for colorimetric or chemiluminescent detection.

Procedure (Immunofluorescence-based):

  • Seed the GLUT4-tagged cells in appropriate culture plates or on coverslips.

  • Once the cells are differentiated (e.g., into adipocytes), serum-starve them for a few hours.

  • Pre-incubate the cells with different concentrations of this compound or other test compounds for a specific duration.

  • Stimulate the cells with a submaximal concentration of insulin for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. Include a basal (unstimulated) control and an insulin-only control.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Without permeabilizing the cells, incubate with a primary antibody that recognizes the extracellular tag of GLUT4. This will only label the GLUT4 that has translocated to the plasma membrane.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Image the cells using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane.

  • Compare the fluorescence intensity in cells treated with the inhibitors to the insulin-only control to determine the effect of the compounds on GLUT4 translocation.

Experimental Workflow

The following diagram outlines a typical workflow for validating the mechanism of action of a new IRAP inhibitor like this compound.

Experimental Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Model Validation Enzyme_Assay IRAP Enzymatic Inhibition Assay Determine_IC50 Determine IC50 and Ki values Enzyme_Assay->Determine_IC50 Selectivity_Assay Selectivity Profiling (vs. other aminopeptidases) Determine_IC50->Selectivity_Assay GLUT4_Translocation GLUT4 Translocation Assay Selectivity_Assay->GLUT4_Translocation Glucose_Uptake Glucose Uptake Assay GLUT4_Translocation->Glucose_Uptake Animal_Model Select Relevant Animal Model (e.g., cognitive impairment, metabolic disorder) Glucose_Uptake->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (e.g., memory tests, glucose tolerance tests) Pharmacokinetics->Efficacy_Studies

A stepwise approach to validate this compound's mechanism of action.

References

A Comparative Guide to the Pharmacokinetic Profiles of IRAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Insulin-Regulated Aminopeptidase (IRAP) has emerged as a promising therapeutic target for cognitive disorders and other conditions. The development of IRAP inhibitors has evolved from peptide-based compounds to more drug-like small molecules, with a key focus on optimizing their pharmacokinetic profiles for better in vivo efficacy and clinical translation. This guide provides a comparative overview of the pharmacokinetic properties of different classes of IRAP inhibitors, supported by experimental data and detailed methodologies.

Comparing the Pharmacokinetic Profiles of IRAP Inhibitors

The journey to develop effective IRAP inhibitors has been marked by a significant challenge: achieving favorable pharmacokinetic properties. Early peptide-based inhibitors, such as Angiotensin IV (Ang IV) and its analogs, demonstrated target engagement but were hampered by rapid degradation in the body and poor penetration of the blood-brain barrier. This led to the design of more robust macrocyclic peptidomimetics and, subsequently, small molecule inhibitors with improved drug-like characteristics.

This comparison focuses on three major classes of IRAP inhibitors:

  • Peptide-Based Inhibitors: These are typically analogs of the endogenous IRAP substrate, Angiotensin IV.

  • Macrocyclic Peptidomimetics: These inhibitors, like HA-08, were designed to have increased metabolic stability compared to their linear peptide counterparts.

  • Small Molecule Inhibitors: This diverse class includes compounds from various chemical scaffolds, such as benzopyrans (e.g., HFI-419), aryl sulfonamides, and spiro-oxindole dihydroquinazolinones, all developed with the aim of achieving better oral bioavailability and central nervous system exposure.

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for representative compounds from each class of IRAP inhibitors.

Disclaimer: The following table presents illustrative pharmacokinetic data based on typical values observed for compounds of similar classes in preclinical studies. Directly comparable, publicly available pharmacokinetic data for all listed IRAP inhibitor classes is limited. The values are intended to provide a comparative perspective on the expected pharmacokinetic profiles.

Inhibitor ClassRepresentative CompoundAnimal ModelRoute of AdministrationHalf-Life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Oral Bioavailability (F%)
Peptide-Based Angiotensin IV AnalogRatIntravenous< 0.5> 500.5 - 1.0< 1
Macrocyclic Peptidomimetic HA-08 AnalogRatIntravenous1 - 220 - 401.0 - 2.0< 5
Small Molecule HFI-419RatOral4 - 610 - 202.0 - 5.020 - 40
Small Molecule Aryl SulfonamideRatOral6 - 85 - 151.5 - 3.030 - 50
Small Molecule Spiro-oxindoleRatOral2 - 415 - 302.5 - 6.010 - 30

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves in vivo studies in animal models, most commonly rodents. Below are detailed methodologies for a representative pharmacokinetic study.

In Vivo Pharmacokinetic Study in Rats

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimatized for at least one week before the experiment. For studies involving oral administration, animals are fasted overnight prior to dosing.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to achieve the desired concentration. The formulation is administered as a bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).

  • Oral (PO) Administration: The test compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water. The formulation is administered via oral gavage at a specific dose (e.g., 5-20 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification of Inhibitor in Plasma:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the IRAP inhibitor in the plasma samples.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using known concentrations of the inhibitor spiked into blank plasma. The concentration of the inhibitor in the study samples is determined by comparing its peak area to the calibration curve.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key pharmacokinetic parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated.

  • For oral dosing studies, the maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) are also determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving IRAP and a typical experimental workflow for pharmacokinetic profiling.

IRAP_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 GLUT4 Vesicle Trafficking cluster_2 Plasma Membrane Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway GLUT4_Vesicle GLUT4 Storage Vesicle (contains GLUT4 and IRAP) PI3K_Akt_Pathway->GLUT4_Vesicle stimulates Translocation Translocation to Plasma Membrane GLUT4_Vesicle->Translocation Fusion Vesicle Fusion Translocation->Fusion GLUT4 GLUT4 Fusion->GLUT4 IRAP IRAP Fusion->IRAP Plasma_Membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates AngIV Angiotensin IV AngIV->IRAP inhibits IRAP_Inhibitor IRAP Inhibitor IRAP_Inhibitor->IRAP inhibits

Caption: IRAP's role in the insulin-mediated GLUT4 translocation pathway.

PK_Workflow A Animal Dosing (IV or Oral) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Pharmacokinetic Profile F->G

Caption: Experimental workflow for in vivo pharmacokinetic profiling.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HFI-142 is a known inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-metalloprotease involved in various physiological processes, including glucose metabolism and cognitive functions.[1] This guide provides a comparative analysis of the off-target selectivity of this compound against related M1 family aminopeptidases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to highlight the importance of comprehensive selectivity profiling in drug development.

Off-Target Selectivity Profile of this compound

Comprehensive quantitative data on the off-target selectivity of this compound is limited in publicly available literature. However, existing information indicates that this compound also interacts with other aminopeptidases. This section summarizes the available quantitative and qualitative data.

Target EnzymeAlternative NamesThis compound Inhibition DataReference
Insulin-Regulated Aminopeptidase (IRAP) Placental Leucine Aminopeptidase (P-LAP), OxytocinaseKᵢ = 2.01 µM [2][3]
Aminopeptidase N (APN) CD13, Alanyl AminopeptidaseInhibits enzymatic activity (Quantitative data not available)[4]
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) ARTS-1Data not available
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) L-RAPData not available

Key Observations:

  • This compound is a micromolar inhibitor of its primary target, IRAP.[2][3]

  • Qualitative statements indicate that this compound also inhibits Aminopeptidase N (APN).[4] However, the lack of a specific IC₅₀ or Kᵢ value prevents a direct comparison of potency between IRAP and APN.

  • The selectivity of this compound against other closely related M1 aminopeptidases, such as ERAP1 and ERAP2, has not been reported in the reviewed literature. Given the structural similarities within the M1 aminopeptidase family, cross-reactivity is a possibility that warrants experimental investigation.[5]

Experimental Protocols

This section outlines a general methodology for assessing the off-target selectivity of this compound against related aminopeptidases, based on commonly used enzymatic assays.

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of M1 aminopeptidases (IRAP, APN, ERAP1, ERAP2).

Materials:

  • Recombinant human IRAP, APN, ERAP1, and ERAP2 enzymes

  • Fluorogenic substrates:

    • For IRAP and ERAP1: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

    • For ERAP2: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)

    • For APN: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

  • This compound compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme and Substrate Preparation: Dilute the enzymes and substrates to their optimal working concentrations in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Kₘ) for each enzyme.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted this compound or vehicle control (buffer with the same concentration of solvent as the compound dilutions) to the wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission). The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathway and Experimental Workflow

To provide a broader context for the role of IRAP and the experimental approach to studying its inhibition, the following diagrams illustrate the IRAP signaling pathway and a typical experimental workflow for selectivity profiling.

IRAP_Signaling_Pathway cluster_vesicle Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (inactivates Rab-GAP activity) GLUT4_Vesicle GLUT4/IRAP Vesicle AS160->GLUT4_Vesicle Promotes Translocation Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Fuses with GLUT4 GLUT4 IRAP IRAP Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates

Caption: Insulin-stimulated GLUT4 and IRAP translocation pathway.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Enzyme_Panel Prepare Enzyme Panel (IRAP, APN, ERAP1, ERAP2) Start->Enzyme_Panel Assay_Setup Set up 96-well Plate: Enzyme + Inhibitor Compound_Prep->Assay_Setup Enzyme_Panel->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Data_Acquisition Measure Fluorescence (Kinetic Read) Reaction_Start->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis Results Selectivity Profile Data_Analysis->Results

Caption: Workflow for off-target selectivity profiling.

References

Independent Verification of HFI-142's Cognitive Enhancement Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive enhancement effects of the novel compound HFI-142 with established nootropics, donepezil and memantine. Due to the limited publicly available data on this compound, this guide utilizes preclinical data from its close structural and functional analog, HFI-419, an inhibitor of insulin-regulated aminopeptidase (IRAP). This analysis is based on a comprehensive review of existing experimental data to offer an independent verification of the potential cognitive-enhancing properties of this new class of compounds.

Executive Summary

This compound and its analog HFI-419 represent a novel class of potential cognitive enhancers that target the insulin-regulated aminopeptidase (IRAP). Preclinical studies with HFI-419 demonstrate promising results in animal models of learning and memory, suggesting a potential for therapeutic intervention in cognitive disorders. This guide presents a side-by-side comparison of HFI-419 with the widely prescribed cognitive enhancers, donepezil and memantine, focusing on their mechanisms of action, and preclinical efficacy in validated behavioral paradigms.

Data Presentation: Preclinical Cognitive Enhancement Effects

The following tables summarize the quantitative data from preclinical studies on HFI-419, donepezil, and memantine in two standard behavioral tasks used to assess learning and memory in rodents: the Novel Object Recognition (NOR) task and the Spontaneous Alternation Task (SAT).

Table 1: Novel Object Recognition (NOR) Task

CompoundAnimal ModelDosing RegimenKey FindingsReference
HFI-419 Rat1 nmol, intracerebroventricular (i.c.v.)Significantly increased time spent exploring the novel object compared to the familiar object, indicating improved recognition memory.[1]
Donepezil Rat1 mg/kg, intraperitoneal (i.p.)Reversed scopolamine-induced deficits in novel object recognition.[2]
Memantine Rat10 mg/kg, intraperitoneal (i.p.)Ameliorated age-related decline in novel object recognition memory.[3][4]

Table 2: Spontaneous Alternation Task (SAT)

CompoundAnimal ModelDosing RegimenKey FindingsReference
HFI-419 Rat0.1 nmol, intracerebroventricular (i.c.v.)Significantly increased the percentage of spontaneous alternations, indicating improved spatial working memory.[1]
Donepezil Rat0.5 mg/kg, oralSignificantly increased the percentage of spontaneous alternations in a scopolamine-induced amnesia model.[5]
Memantine Rat5 mg/kg, intraperitoneal (i.p.)Increased spontaneous alternation behavior in a model of cognitive impairment.[6]

Experimental Protocols

Novel Object Recognition (NOR) Task (Adapted from Albiston et al., 2008)

This task assesses an animal's ability to recognize a novel object in a familiar environment.

  • Habituation: Rats are individually placed in an open-field arena (e.g., 50 cm x 50 cm x 50 cm) for a 10-minute session on two consecutive days to acclimate to the environment.

  • Training (T1): On the third day, two identical objects are placed in the arena, and the rat is allowed to explore them for a 5-minute period.

  • Testing (T2): After a retention interval (e.g., 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object during a 5-minute session is recorded. A significant increase in time spent with the novel object is indicative of successful recognition memory.

Spontaneous Alternation Task (SAT) (Adapted from Albiston et al., 2008)

This task assesses spatial working memory, which relies on the animal's innate tendency to explore novel environments.

  • Apparatus: A Y-maze or a plus-maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).

  • Procedure: Rats are placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Analysis: An alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternations reflects better spatial working memory.

Mandatory Visualization

Signaling Pathways

The proposed signaling pathway for the cognitive-enhancing effects of this compound (acting through IRAP inhibition) and the established mechanisms of donepezil and memantine are depicted below.

Cognitive Enhancement Signaling Pathways cluster_HFI142 This compound (IRAP Inhibition) cluster_Donepezil Donepezil cluster_Memantine Memantine HFI142 This compound IRAP IRAP HFI142->IRAP inhibits SynapticPlasticity ↑ Synaptic Plasticity (LTP) IRAP->SynapticPlasticity GlucoseUptake ↑ Neuronal Glucose Uptake IRAP->GlucoseUptake Neuropeptides ↑ Neuropeptide Levels IRAP->Neuropeptides Cognition1 Cognitive Enhancement SynapticPlasticity->Cognition1 GlucoseUptake->Cognition1 Neuropeptides->Cognition1 Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits ACh ↑ Acetylcholine AChE->ACh Cholinergic ↑ Cholinergic Transmission ACh->Cholinergic Cognition2 Cognitive Enhancement Cholinergic->Cognition2 Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR antagonizes Glutamate ↓ Glutamate Excitotoxicity NMDAR->Glutamate NeuronalSurvival ↑ Neuronal Survival Glutamate->NeuronalSurvival Cognition3 Cognitive Enhancement NeuronalSurvival->Cognition3

Caption: Signaling pathways for this compound, Donepezil, and Memantine.

Experimental Workflow

The general experimental workflow for assessing the cognitive-enhancing effects of a novel compound like this compound in preclinical models is outlined below.

Experimental Workflow cluster_preclinical Preclinical Assessment cluster_behavioral Behavioral Paradigms AnimalModel Animal Model Selection (e.g., Rats) CompoundAdmin Compound Administration (e.g., i.c.v., i.p., oral) AnimalModel->CompoundAdmin BehavioralTesting Behavioral Testing CompoundAdmin->BehavioralTesting NOR Novel Object Recognition BehavioralTesting->NOR SAT Spontaneous Alternation Task BehavioralTesting->SAT DataAnalysis Data Analysis and Interpretation NOR->DataAnalysis SAT->DataAnalysis

Caption: General workflow for preclinical cognitive assessment.

Logical Relationship

The logical relationship between this compound, its molecular target, and the observed cognitive effects is illustrated in the following diagram.

Logical Relationship of this compound HFI142 This compound IRAP_Inhibition Inhibition of Insulin-Regulated Aminopeptidase (IRAP) HFI142->IRAP_Inhibition Molecular_Mechanisms Molecular Mechanisms IRAP_Inhibition->Molecular_Mechanisms Synaptic_Plasticity Enhanced Synaptic Plasticity Molecular_Mechanisms->Synaptic_Plasticity Glucose_Metabolism Improved Neuronal Glucose Metabolism Molecular_Mechanisms->Glucose_Metabolism Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Synaptic_Plasticity->Cognitive_Enhancement Glucose_Metabolism->Cognitive_Enhancement

Caption: Logical flow from this compound to cognitive enhancement.

References

Comparative Analysis of HFI-142 Activity Across Different Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HFI-142, a small molecule inhibitor of aminopeptidase N (APN/CD13) and insulin-regulated aminopeptidase (IRAP), has emerged as a compound of interest in cancer research.[1] Aminopeptidases are implicated in various aspects of tumor progression, including angiogenesis, invasion, and metastasis, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of the reported activity of this compound and outlines key experimental protocols relevant to its evaluation.

Data Presentation

Currently, there is a notable lack of publicly available, comprehensive studies detailing the cytotoxic or anti-proliferative activity of this compound across a broad panel of cancer cell lines. While the compound is known to inhibit its targets, with a reported Ki of 2.01 μM for IRAP, specific IC50 values for this compound in cancer cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and HepG2 (liver) have not been identified in the current literature.[2]

One study investigated a closely named compound, HL142, in ovarian cancer cell lines OVCAR3 and OVCAR8. This research demonstrated that HL142 inhibits proliferation, colony formation, migration, and invasion.[3] However, the precise chemical relationship between this compound and HL142 remains to be clarified, and therefore, these findings cannot be definitively attributed to this compound.

Due to the absence of specific IC50 values for this compound in various cancer cell lines, a quantitative comparison table cannot be provided at this time. Further research is required to establish a comprehensive activity profile of this compound.

Signaling Pathways and Experimental Workflows

The inhibition of aminopeptidase N by this compound suggests potential interference with downstream signaling pathways crucial for cancer cell survival and proliferation. While direct evidence linking this compound to the modulation of specific pathways such as PI3K/Akt or MAPK/ERK is not yet available in published literature, these pathways are known to be associated with aminopeptidase N activity in cancer.

Below are diagrams illustrating the putative signaling pathway that could be affected by this compound and a general workflow for assessing its cellular activity.

HFI142_Signaling_Pathway cluster_membrane Cell Membrane APN Aminopeptidase N (APN/CD13) Bioactive_Peptides Bioactive Peptides APN->Bioactive_Peptides HFI142 This compound HFI142->APN Inhibition Substrate Peptide Substrates Substrate->APN Cleavage Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Bioactive_Peptides->Downstream_Signaling Cell_Responses Cell Proliferation, Invasion, Angiogenesis Downstream_Signaling->Cell_Responses

Putative Signaling Pathway of this compound.

Experimental_Workflow Start Start: Cancer Cell Lines Cell_Culture 1. Cell Culture (e.g., A549, HeLa, MCF-7, HepG2) Start->Cell_Culture HFI142_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->HFI142_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, MTS) HFI142_Treatment->Viability_Assay Western_Blot 5. Western Blot Analysis (p-Akt, p-ERK) HFI142_Treatment->Western_Blot IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination End End: Data Interpretation IC50_Determination->End Pathway_Analysis 6. Signaling Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->End

General Experimental Workflow for this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, standard methodologies for key experiments that would be cited in the evaluation of this and similar compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., near the IC50 value) for a specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

A Comparative Analysis of Aminopeptidase N Inhibitors and Standard Chemotherapy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on HFI-142: Extensive literature searches did not yield any publicly available preclinical or clinical data on the anti-cancer effects of the aminopeptidase inhibitor this compound. Therefore, a direct comparison of this compound with standard anti-cancer drugs is not possible at this time.

However, as this compound is identified as an inhibitor of Aminopeptidase N (APN), this guide offers a comparative analysis of two other well-researched APN inhibitors, Bestatin (Ubenimex) and Tosedostat , against standard-of-care chemotherapy in relevant cancer types. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable insight into the therapeutic potential of targeting APN in cancer.

Introduction to Aminopeptidase N (APN) Inhibition in Cancer Therapy

Aminopeptidase N (also known as CD13) is a cell-surface enzyme that plays a crucial role in various physiological processes. In the context of cancer, APN is often overexpressed and is implicated in tumor growth, invasion, angiogenesis, and metastasis. Inhibition of APN can lead to an amino acid deprivation response within cancer cells, ultimately triggering apoptosis (programmed cell death).[1][2] This mechanism provides a compelling rationale for the development of APN inhibitors as anti-cancer agents.

This guide will focus on the anti-cancer effects of Bestatin and Tosedostat, particularly in Acute Myeloid Leukemia (AML), and compare their efficacy with the standard "7+3" induction regimen of Cytarabine and Daunorubicin.

Quantitative Comparison of In Vitro Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of Bestatin and Tosedostat against various cancer cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugCancer Cell LineIC50 ValueNotes
Bestatin (Ubenimex) A549 (Lung Carcinoma)15.93 µMIn the presence of 5-FU, 48-hour treatment.[3]
A549 (Lung Carcinoma)512.9 µM-
MCF-7 (Breast Cancer)2.412 mM-[4]
SKBR3 (Breast Cancer)3.078 mM-[4]
HL-60 (Promyelocytic Leukemia)0.1 µg/mlRemarkable cell growth inhibition.[5]
Tosedostat U-937 (Histiocytic Lymphoma)10 nM-[6][7]
HL-60 (Promyelocytic Leukemia)30 nM-[7]
KG-1 (Myelogenous Leukemia)15 nM-[7]
GDM-1 (Myelomonocytic Leukemia)15 nM-[7]
HuT 78 (T-cell Lymphoma)>10 µMInactive.[6][7]

Clinical Efficacy in Acute Myeloid Leukemia (AML)

The following table provides a comparative overview of the clinical outcomes of Bestatin and Tosedostat in patients with AML, alongside the standard "7+3" chemotherapy regimen.

TreatmentPatient PopulationKey OutcomesReference
Bestatin (Ubenimex) Adult Acute Nonlymphocytic LeukemiaProlonged remission duration and statistically significant longer survival, especially in elderly patients (50-65 years).[8][9]
Tosedostat Elderly and/or relapsed/refractory AMLOverall response rate of 27% (3 complete remissions, 7 complete marrow responses, and 7 partial marrow responses in 51 AML patients). All responders were >60 years old, and 79% had relapsed or refractory AML.[10][11][12]
Standard "7+3" Chemotherapy (Cytarabine + Daunorubicin) Newly diagnosed AMLComplete remission (CR) or CR with incomplete hematologic recovery (CRi) rate of 66.4% when combined with Venetoclax in the VIALE-A study.[13]
Elderly AML (another study)Addition of Tosedostat to standard chemotherapy negatively affected therapeutic outcome, with a 2-year overall survival of 33% for the standard arm versus 18% for the tosedostat arm.[14]

Mechanisms of Action

Aminopeptidase N Inhibitors (Bestatin & Tosedostat): Bestatin and Tosedostat are competitive inhibitors of M1 family aminopeptidases, including APN.[3][15][16] By blocking these enzymes, they are thought to induce an amino acid deprivation response selectively in tumor cells. This disruption of amino acid homeostasis interferes with protein synthesis and the turnover of cell cycle intermediates, leading to apoptosis.[2][17]

Standard Chemotherapy (Cytarabine & Daunorubicin):

  • Cytarabine: A pyrimidine nucleoside analog that, once converted to its active triphosphate form, inhibits DNA polymerase and gets incorporated into DNA. This leads to the termination of DNA chain elongation and blocks DNA synthesis and repair, primarily during the S phase of the cell cycle.[1][18][19][20][21]

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, thereby halting DNA replication and transcription. Daunorubicin can also generate reactive oxygen species, causing further cellular damage.[22][23][24][25][26]

Signaling Pathway Diagrams

Aminopeptidase N Inhibitor Mechanism Mechanism of Aminopeptidase N Inhibitors APN_Inhibitor Bestatin / Tosedostat APN Aminopeptidase N (CD13) (on cancer cell surface) APN_Inhibitor->APN Inhibits AminoAcid_Deprivation Intracellular Amino Acid Deprivation APN->AminoAcid_Deprivation Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis AminoAcid_Deprivation->Protein_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Aminopeptidase N Inhibitors.

Standard Chemotherapy Mechanism Mechanism of Standard AML Chemotherapy cluster_cytarabine Cytarabine cluster_daunorubicin Daunorubicin Cytarabine Cytarabine Ara_CTP ara-CTP (active metabolite) Cytarabine->Ara_CTP Intracellular conversion DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Ara_CTP->DNA_Synthesis Incorporates into DNA, chain termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Daunorubicin Daunorubicin DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II DNA_Intercalation->Topoisomerase_II Inhibits DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Prevents re-ligation DNA_Strand_Breaks->Apoptosis Induces

Caption: Mechanism of Standard AML Chemotherapy.

Experimental Protocols

In Vitro Cell Viability Assay (for IC50 Determination)

  • Cell Culture: Cancer cell lines (e.g., A549, HL-60) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: The investigational drug (e.g., Bestatin, Tosedostat) or standard drug is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or WST-8 assay. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability relative to the control is calculated for each drug concentration. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[27]

Clinical Trial Design for AML (General Overview)

  • Patient Population: The trial enrolls patients with a confirmed diagnosis of AML, often within a specific demographic (e.g., elderly, relapsed/refractory).

  • Study Design: The study can be a single-arm Phase I/II trial to assess safety and preliminary efficacy, or a randomized controlled Phase III trial comparing the investigational drug to the standard of care.

  • Treatment Regimen: Patients receive the investigational drug (e.g., Tosedostat) at a specified dose and schedule, or the standard chemotherapy regimen (e.g., "7+3" Cytarabine and Daunorubicin).

  • Endpoints:

    • Primary Endpoints: Often include overall survival (OS) and complete remission (CR) rate.

    • Secondary Endpoints: May include event-free survival (EFS), duration of remission, and safety/tolerability.

  • Response Assessment: Patient response to treatment is evaluated at regular intervals using bone marrow biopsies and blood counts, according to established criteria (e.g., European LeukemiaNet criteria).

  • Statistical Analysis: The data is analyzed to determine the statistical significance of the differences in outcomes between the treatment arms.

Experimental Workflow

Anti_Cancer_Drug_Evaluation_Workflow General Workflow for Anti-Cancer Drug Evaluation cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Studies (Cell Lines) - IC50 Determination - Mechanism of Action in_vivo In Vivo Studies (Animal Models) - Efficacy - Toxicity in_vitro->in_vivo phase1 Phase I - Safety - Dosage in_vivo->phase1 phase2 Phase II - Efficacy - Side Effects phase1->phase2 phase3 Phase III - Comparison to Standard Treatment phase2->phase3 fda FDA Review & Approval phase3->fda

References

Assessing the Reproducibility of HFI-142 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental results for HFI-142, an inhibitor of insulin-regulated aminopeptidase (IRAP), alongside other relevant compounds. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this guide aims to facilitate an objective assessment of this compound's performance and the reproducibility of its reported effects.

Quantitative Data Summary

To provide a clear comparison of this compound with other inhibitors of insulin-regulated aminopeptidase (IRAP) and aminopeptidase N (APN), the following tables summarize key quantitative data from various studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Inhibitory Potency of this compound and Alternative IRAP Inhibitors

CompoundTargetAssay TypeReported Value (Kᵢ)Reported Value (IC₅₀)Source
This compound IRAPEnzymatic2.01 µM-[1]
HFI-419IRAPEnzymatic420 nM-
HFI-435IRAPEnzymatic360 nM-
HFI-437IRAPEnzymatic20 nM-
HA08IRAPEnzymatic--

Table 2: Inhibitory Potency of Aminopeptidase N (APN) Inhibitors

CompoundTargetAssay TypeReported Value (IC₅₀)Source
BestatinAPNEnzymatic7.3 µM
TosedostatAPNEnzymatic220 nM
AmastatinAPNEnzymatic-
AHPA-ValAPNEnzymatic-

Key Experimental Protocols

The reproducibility of experimental results is intrinsically linked to the detailed execution of experimental protocols. Below are methodologies for key experiments cited in the study of this compound and similar compounds.

Insulin-Regulated Aminopeptidase (IRAP) Inhibition Assay

This enzymatic assay is fundamental to determining the inhibitory potential of compounds like this compound against IRAP.

Materials:

  • Recombinant human IRAP

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin; Leu-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of recombinant IRAP in the assay buffer.

  • Add a small volume of the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the IRAP solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC to each well.

  • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) by fitting the dose-response data to an appropriate equation.

Aminopeptidase N (APN) Inhibition Assay

This assay is used to assess the inhibitory activity of compounds against another related M1 aminopeptidase, APN.

Materials:

  • Porcine kidney microsomes (as a source of APN) or recombinant human APN

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide; L-Leu-pNA)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • Test compounds

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Prepare a suspension of porcine kidney microsomes or a solution of recombinant APN in the assay buffer.

  • Dispense the test compound at various concentrations into the wells of a 96-well plate, including appropriate controls.

  • Add the enzyme preparation to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Start the reaction by adding the L-Leu-pNA substrate.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction if necessary (e.g., by adding acetic acid).

  • Measure the absorbance of the product (p-nitroaniline) at 405 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the IRAP assay.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G Signaling Pathway of IRAP Inhibition cluster_inhibition IRAP Inhibition cluster_downstream Downstream Effects This compound This compound IRAP IRAP This compound->IRAP Inhibits Substrate_Cleavage Substrate Cleavage (e.g., Oxytocin, Vasopressin) IRAP->Substrate_Cleavage Prevents Biological_Response Biological Response (e.g., Cognitive Enhancement) Substrate_Cleavage->Biological_Response Leads to G Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate with inhibitor dilutions Prepare_Reagents->Plate_Setup Pre-incubation Add Enzyme and Pre-incubate Plate_Setup->Pre-incubation Reaction_Initiation Add Substrate to Start Reaction Pre-incubation->Reaction_Initiation Data_Acquisition Measure Signal (Fluorescence/Absorbance) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End G Logical Relationship of Aminopeptidase Inhibitors Aminopeptidase_Inhibitors Aminopeptidase_Inhibitors IRAP_Inhibitors IRAP Inhibitors Aminopeptidase_Inhibitors->IRAP_Inhibitors APN_Inhibitors APN Inhibitors Aminopeptidase_Inhibitors->APN_Inhibitors This compound This compound IRAP_Inhibitors->this compound HFI-419 HFI-419 IRAP_Inhibitors->HFI-419 Bestatin Bestatin APN_Inhibitors->Bestatin Tosedostat Tosedostat APN_Inhibitors->Tosedostat This compound->APN_Inhibitors Potential crossover

References

A Comparative Guide to Research Tools for Interleukin-1 Receptor Antagonist Protein (IRAP/IL-1Ra) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of key research tools for studying Interleukin-1 Receptor Antagonist Protein (IRAP), also known as IL-1Ra. Given the inquiry regarding HFI-142, it is critical to clarify that this compound is an inhibitor of Insulin-Regulated Aminopeptidase, which shares the acronym IRAP, and is not a tool for studying the Interleukin-1 Receptor Antagonist Protein. This guide will focus on the correct research tools for IL-1Ra investigations.

The Interleukin-1 (IL-1) signaling pathway is a critical component of the inflammatory response. IL-1Ra is the endogenous inhibitor of this pathway, making it a crucial subject of study and a therapeutic agent in various inflammatory diseases. Effective research and drug development in this area rely on robust and well-validated research tools. This guide compares the primary tool for studying IL-1Ra, its recombinant form Anakinra, with other methods and agents used to investigate the IL-1 pathway.

Data Presentation: Comparison of IL-1 Pathway Inhibitors

The following table summarizes the key characteristics of IL-1Ra (Anakinra) and other biologic inhibitors of the IL-1 signaling pathway.

FeatureAnakinra (Recombinant IL-1Ra)Canakinumab (Anti-IL-1β mAb)Rilonacept (IL-1 Trap)
Target IL-1 Receptor (IL-1RI)Interleukin-1β (IL-1β)Interleukin-1β (IL-1β) and Interleukin-1α (IL-1α)
Mechanism of Action Competitively blocks the binding of both IL-1α and IL-1β to IL-1RI, preventing signal transduction.[1][2]High-affinity human monoclonal antibody that neutralizes the activity of IL-1β.A dimeric fusion protein that binds to IL-1α and IL-1β, preventing their interaction with cell surface receptors.
Binding Affinity (Kd) Binds to IL-1RI with an affinity similar to IL-1β.High affinity for human IL-1β.High affinity for IL-1α and IL-1β.
Half-life 4-6 hours.Approximately 26 days.Data not readily available in cited sources.
Common Research Applications In vitro and in vivo studies of IL-1 signaling, validation of IL-1 dependent processes, preclinical models of inflammatory diseases.Studies specifically investigating the role of IL-1β, in vivo neutralization of IL-1β.In vitro and in vivo studies requiring the neutralization of both IL-1α and IL-1β.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in IL-1Ra research.

In Vitro IL-1Ra Activity Assay using a Reporter Cell Line

This assay measures the ability of IL-1Ra to inhibit IL-1β-induced activation of a downstream signaling pathway, such as NF-κB.

  • Cell Line: HEK-Blue™ IL-1β reporter cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Protocol:

    • Seed HEK-Blue™ IL-1β cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Prepare a constant, stimulatory concentration of recombinant human IL-1β (e.g., 1 ng/mL).

    • Prepare serial dilutions of recombinant IL-1Ra (Anakinra) or the test sample.

    • Pre-incubate the IL-1β with the IL-1Ra dilutions for 30 minutes at 37°C.

    • Add the IL-1β/IL-1Ra mixtures to the cells.

    • Include control wells with cells only, cells with IL-1β only, and cells with IL-1Ra only.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Measure SEAP activity in the cell culture supernatant using a spectrophotometer at 620-655 nm with a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Calculate the concentration of IL-1Ra required to inhibit 50% of the IL-1β-induced SEAP activity (IC50).

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1Ra Quantification

This protocol allows for the quantitative measurement of IL-1Ra in biological samples.

  • Principle: A sandwich ELISA using a pair of antibodies specific for IL-1Ra.

  • Protocol:

    • Coat a 96-well microplate with a capture antibody specific for human IL-1Ra and incubate overnight at 4°C.

    • Wash the plate to remove unbound antibody.

    • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards of known IL-1Ra concentrations and unknown samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for IL-1Ra and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of IL-1Ra in the samples.

Co-Immunoprecipitation (Co-IP) to Study IL-1RI and IL-1Ra Interaction

This technique is used to demonstrate the direct binding of IL-1Ra to the IL-1 receptor.

  • Protocol:

    • Culture cells expressing IL-1RI (e.g., EL4 thymoma cells) and treat with recombinant IL-1Ra.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Pre-clear the cell lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against IL-1RI or IL-1Ra overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody against the protein that was not used for immunoprecipitation (e.g., if you immunoprecipitated with anti-IL-1RI, blot with anti-IL-1Ra).

Mandatory Visualizations

IL-1 Signaling Pathway and Inhibition by IL-1Ra

IL-1 Signaling Pathway cluster_cell Cell Membrane IL1 IL-1α / IL-1β IL1RI IL-1RI IL1->IL1RI Binds IL1Ra IL-1Ra (Anakinra) IL1Ra->IL1RI Blocks IL1RAP IL-1RAcP IL1RI->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates MAPKs->Nucleus Activate Transcription Factors Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: IL-1 signaling pathway and its inhibition by IL-1Ra (Anakinra).

Experimental Workflow: In Vitro IL-1Ra Activity Assay

Experimental Workflow start Start: Seed Reporter Cells prep_il1 Prepare constant IL-1β solution start->prep_il1 prep_il1ra Prepare serial dilutions of IL-1Ra start->prep_il1ra preincubate Pre-incubate IL-1β with IL-1Ra prep_il1->preincubate prep_il1ra->preincubate add_to_cells Add mixture to cells and incubate 24h preincubate->add_to_cells measure Measure SEAP activity in supernatant add_to_cells->measure analyze Analyze Data: Calculate IC50 measure->analyze

Caption: Workflow for an in vitro IL-1Ra bioassay using reporter cells.

Logical Relationship: IL-1 Family Ligand-Receptor Interactions

Ligand-Receptor Interactions IL1a IL-1α IL1RI IL-1RI (Signaling Receptor) IL1a->IL1RI IL1RII IL-1RII (Decoy Receptor) IL1a->IL1RII IL1b IL-1β IL1b->IL1RI IL1b->IL1RII IL1Ra IL-1Ra IL1Ra->IL1RI Blocks IL1Ra->IL1RII Signaling Pro-inflammatory Signaling IL1RI->Signaling Leads to NoSignaling No Signaling IL1RII->NoSignaling Leads to

Caption: Interactions of IL-1 family ligands with signaling and decoy receptors.

References

A Head-to-Head Comparison of HFI-142 and Other Novel Inhibitors of Insulin-Regulated Aminopeptidase (IRAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-142 with other notable and novel inhibitors. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data.

Introduction to IRAP and its Inhibition

Insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease, is a transmembrane enzyme involved in various physiological processes. These include the trafficking of the GLUT4 glucose transporter, T-cell receptor signaling, and the processing of several peptide hormones.[1][2] Its role in these pathways has made it an attractive therapeutic target for a range of conditions, including cognitive disorders and immune modulation.[1][3] this compound is a known inhibitor of IRAP that binds to its active site.[4][5][6][7] In recent years, a diverse range of novel IRAP inhibitors with different mechanisms of action and potency have been developed, prompting a need for a comparative analysis.

Comparative Analysis of IRAP Inhibitors

The landscape of IRAP inhibitors has expanded beyond active site-directed molecules like this compound to include allosteric modulators and peptidomimetics. This section provides a quantitative and qualitative comparison of this compound with a selection of these novel inhibitors.

Data Presentation: Inhibitor Potency and Mechanism

The following table summarizes the inhibitory constants (Ki and IC50) and the mechanism of action for this compound and other selected IRAP inhibitors. This data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

InhibitorClassMechanism of ActionKi (nM)IC50 (nM)Reference(s)
This compound BenzopyranActive Site, Competitive2010-[4][5][6][7]
HFI-419 BenzopyranAllosteric480-[8][9]
DG013A Phosphinic PseudopeptideActive Site, Transition-State Analog-30 (IRAP), 33 (ERAP1), 11 (ERAP2)[10][11][12]
HA08 Macrocyclic PeptidomimeticActive Site3.318[9][13][14]
AL-11 PeptidomimeticActive Site27.5-[15][16]
AL-40 (IVDE77) PeptidomimeticActive Site--[15][16]
Aryl Sulfonamide (cpd 10) Aryl Sulfonamide--1100[17][18]
Compound 43 Malonic Acid Derivative--3.4[19]

Note: IC50 and Ki values can vary based on the substrate and assay conditions used. The relationship between IC50 and Ki is dependent on the concentration of the substrate used in the assay relative to its Km value.[20]

Key Comparisons and Insights

  • Mechanism of Action: A key differentiator among these inhibitors is their mechanism of action. This compound acts as a competitive inhibitor by binding to the active site of IRAP.[4][5][6][7] In contrast, HFI-419, a structurally related benzopyran, has been identified as an allosteric inhibitor, meaning it binds to a site other than the active site to modulate enzyme activity.[21] This difference in binding mode can lead to variations in substrate-dependent inhibition and potential for greater selectivity.[21] Other inhibitors, such as the phosphinic pseudopeptide DG013A, are designed as transition-state analogs that mimic the substrate during catalysis.[10]

  • Potency: The macrocyclic peptidomimetic HA08 stands out with a Ki value of 3.3 nM, demonstrating significantly higher potency compared to this compound (Ki = 2010 nM).[9][13][14] The malonic acid derivative, Compound 43 , also shows exceptional potency with an IC50 of 3.4 nM.[19] The peptidomimetics AL-11 and AL-40 also exhibit high affinity.[15][16] The aryl sulfonamide class of inhibitors generally shows more moderate potency.[17][18]

  • Selectivity: For therapeutic applications, selectivity for IRAP over other related aminopeptidases (e.g., ERAP1, ERAP2) is crucial to minimize off-target effects. DG013A, while potent, shows significant inhibition of ERAP1 and ERAP2, indicating a lack of selectivity.[10][11] In contrast, Compound 43 demonstrates remarkable selectivity, with over a 100-fold and 1000-fold lower activity against ERAP1 and ERAP2, respectively.[19]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of IRAP inhibitors.

Fluorescence-Based Enzymatic Inhibition Assay

This assay is widely used for high-throughput screening and determination of inhibitor potency.[22][23][24]

Principle: The assay measures the cleavage of a fluorogenic substrate, typically L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), by IRAP. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and the increase in fluorescence intensity is monitored over time.

Materials:

  • Recombinant human IRAP

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl

  • Inhibitor compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

  • Add 20 µL of recombinant IRAP (final concentration ~0.5-1 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of Leu-AMC substrate (final concentration equal to its Km, typically ~20-50 µM) in assay buffer.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (Vi) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based Peptide Substrate Inhibition Assay

This method is crucial for evaluating inhibitors using more physiologically relevant peptide substrates.[25]

Principle: This assay directly measures the cleavage of a peptide substrate (e.g., vasopressin, oxytocin) by IRAP. The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact substrate from its cleavage products. The decrease in the substrate peak area or the increase in the product peak area is quantified to determine the extent of inhibition.

Materials:

  • Recombinant human IRAP

  • Peptide substrate (e.g., vasopressin)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl

  • Inhibitor compounds dissolved in DMSO

  • Quenching solution: 10% trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microcentrifuge tube, combine the inhibitor solution (or DMSO for control), recombinant IRAP (final concentration ~5-10 nM), and assay buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the peptide substrate (final concentration ~10-20 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the RP-HPLC system.

  • Elute the substrate and product(s) using a gradient of mobile phase B.

  • Monitor the elution profile by absorbance at ~220 nm.

  • Integrate the peak areas of the substrate and/or product(s).

  • Calculate the percent inhibition based on the reduction in substrate cleavage compared to the DMSO control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving IRAP and a typical experimental workflow for inhibitor screening.

IRAP_GLUT4_Trafficking cluster_0 Insulin Signaling Cascade cluster_1 GLUT4 Vesicle Trafficking Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS IRS Proteins Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSV GLUT4 Storage Vesicles (containing GLUT4 and IRAP) Akt->GSV Promotes translocation Plasma Membrane Plasma Membrane GSV->Plasma Membrane Fuses with GLUT4 Translocation GLUT4 Translocation Plasma Membrane->GLUT4 Translocation Results in

Caption: Insulin-stimulated GLUT4 translocation pathway involving IRAP.

IRAP_Antigen_Presentation cluster_0 Antigen Processing cluster_1 MHC Class I Loading Exogenous Antigen Exogenous Antigen Endosome Endosome Exogenous Antigen->Endosome Internalized into Peptide Precursors Peptide Precursors Endosome->Peptide Precursors Processed into IRAP IRAP Peptide Precursors->IRAP Trimmed by MHC-I MHC Class I IRAP->MHC-I Loads peptide onto Peptide-MHC-I Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Cell Surface Cell Surface Peptide-MHC-I->Cell Surface Presented on

Caption: Role of IRAP in MHC Class I cross-presentation.

Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screen Primary Screen (Fluorescence-based Assay) Compound Library->Primary Screen Hit Confirmation Hit Confirmation (Dose-Response) Primary Screen->Hit Confirmation Secondary Assay Secondary Assay (HPLC-based Assay) Hit Confirmation->Secondary Assay Selectivity Profiling Selectivity Profiling (vs. ERAP1/ERAP2) Secondary Assay->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: A typical workflow for screening and identifying novel IRAP inhibitors.

Conclusion

The development of novel inhibitors targeting insulin-regulated aminopeptidase has significantly advanced our understanding of its physiological roles and therapeutic potential. While this compound remains a valuable tool as an active-site directed inhibitor, the emergence of highly potent and selective compounds, such as the macrocyclic peptidomimetic HA08 and the malonic acid derivative Compound 43, offers new avenues for research and drug development. Furthermore, the discovery of allosteric inhibitors like HFI-419 provides a distinct mechanistic approach that may offer advantages in terms of selectivity and in vivo efficacy. The continued exploration of diverse chemical scaffolds and inhibition mechanisms will be crucial in developing the next generation of IRAP-targeted therapeutics.

References

Benchmarking HFI-142: A Comparative Analysis Against Established Nootropics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel insulin-regulated aminopeptidase (IRAP) inhibitor, HFI-142, against a selection of well-documented nootropic agents. Due to the current scarcity of publicly available preclinical and clinical data on the direct cognitive effects of this compound, this comparison is primarily based on its validated mechanism of action and the established pro-cognitive effects of other IRAP inhibitors. The performance of known nootropics—Piracetam, Modafinil, and Lion's Mane (Hericium erinaceus)—is presented to establish a benchmark for future investigations into this compound.

Executive Summary

This compound is an inhibitor of insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive processes.[1][2] The inhibition of IRAP is a promising therapeutic strategy for cognitive enhancement, with other compounds in this class demonstrating positive effects on memory and learning in animal models. This guide will explore the theoretical basis for this compound's nootropic potential, contextualized by quantitative data from established nootropics.

Data Presentation: Comparative Nootropic Performance

The following tables summarize the available quantitative data for Piracetam, Modafinil, and Lion's Mane, offering a baseline for the anticipated performance of novel cognitive enhancers like this compound.

Table 1: Preclinical Efficacy of Nootropics in Animal Models

NootropicAnimal ModelCognitive TaskDosageKey FindingsReference
Piracetam Rats (Chronic Cerebral Hypoperfusion)Morris Water MazeNot SpecifiedAmeliorated cognitive deficits; Restored Long-Term Potentiation (LTP) to 85.71% of sham-operated group.[3]
Modafinil MiceMorris Water Maze75 mg/kg (i.p.)Improved acquisition of spatial memory; treated group successfully learned the task while controls did not.[4][5][6][7]
Lion's Mane MiceY-Maze & Novel Object Recognition100-250 mg/kg (crude extract)Improved spatial memory and recognition.[8]
Lion's Mane MiceNovel Object Recognition0.025 g/g (supplementation)36% increase in the number of approaches and a 44% increase in the total duration of approaches to the novel object.[9]

Table 2: Clinical Efficacy of Nootropics in Human Studies

NootropicPopulationCognitive DomainDosageKey FindingsReference
Piracetam Older adults with cognitive impairmentGlobal Impression of ChangeNot SpecifiedMeta-analysis showed a significant difference in favor of piracetam.[10]
Modafinil Healthy, non-sleep deprived adultsAttention, Executive Function, Memory, Processing Speed100 mg vs 200 mgSmall but significant overall positive effect (g = 0.10).
Lion's Mane Healthy adultsWorking Memory, Complex Attention, Reaction Time1 mgImproved performance 2 hours post-ingestion.[11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

IRAP_Inhibition_Pathway cluster_neuron Neuron IRAP IRAP GLUT4 GLUT4 IRAP->GLUT4 Regulates Translocation Neuropeptide_Substrates Neuropeptide Substrates (e.g., Vasopressin, Oxytocin) IRAP->Neuropeptide_Substrates Degrades Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Cognitive_Enhancement Cognitive_Enhancement Glucose_Uptake->Cognitive_Enhancement Increased_Neuropeptide_Signaling Increased Neuropeptide Signaling Increased_Neuropeptide_Signaling->Cognitive_Enhancement HFI_142 HFI_142 HFI_142->IRAP Inhibits

Figure 1: Proposed Mechanism of this compound for Cognitive Enhancement.

Morris_Water_Maze_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure Pool Circular Pool with Opaque Water Place_Animal Place Animal in Pool Pool->Place_Animal Platform Submerged Platform Swim Animal Swims to Find Platform Platform->Swim Cues Distal Visual Cues Cues->Swim Acclimatize Acclimatize Animal Acclimatize->Place_Animal Place_Animal->Swim Record_Latency Record Escape Latency and Path Length Swim->Record_Latency Guide_to_Platform Guide if Not Found Swim->Guide_to_Platform Rest_on_Platform Rest on Platform (15s) Record_Latency->Rest_on_Platform Guide_to_Platform->Rest_on_Platform Repeat_Trials Repeat Trials from Different Start Positions Rest_on_Platform->Repeat_Trials Probe_Trial Probe Trial (Platform Removed) Repeat_Trials->Probe_Trial Analyze_Data Analyze Time in Target Quadrant Probe_Trial->Analyze_Data

Figure 2: Workflow for the Morris Water Maze Test.

Known_Nootropics_Comparison cluster_piracetam Piracetam cluster_modafinil Modafinil cluster_lions_mane Lion's Mane Nootropic_Agents Nootropic_Agents Piracetam_Mech Mechanism: - Enhances membrane fluidity - Modulates neurotransmitter systems Nootropic_Agents->Piracetam_Mech Modafinil_Mech Mechanism: - Dopamine reuptake inhibitor - Influences other neurotransmitters Nootropic_Agents->Modafinil_Mech LionsMane_Mech Mechanism: - Stimulates Nerve Growth Factor (NGF) - Contains hericenones and erinacines Nootropic_Agents->LionsMane_Mech Piracetam_Effect Effects: - Improves cognition in impairment - Mixed results in healthy individuals Piracetam_Mech->Piracetam_Effect Modafinil_Effect Effects: - Promotes wakefulness - Modest cognitive enhancement Modafinil_Mech->Modafinil_Effect LionsMane_Effect Effects: - Neuroprotective - Improves memory in MCI LionsMane_Mech->LionsMane_Effect

Figure 3: Comparison of Mechanisms and Effects of Known Nootropics.

Experimental Protocols

Morris Water Maze (Spatial Learning and Memory)

Objective: To assess spatial learning and memory in rodents.

Apparatus:

  • A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Distal visual cues placed around the room.

Procedure:

  • Acquisition Phase:

    • The rat or mouse is placed in the water at one of four designated start positions, facing the pool wall.

    • The animal is allowed to swim and find the hidden platform.

    • The time taken to reach the platform (escape latency) and the path taken are recorded.

    • If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

    • This is repeated for several trials per day over a period of 5-7 days.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed from the pool.

    • The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Radial Arm Maze (Working and Reference Memory)

Objective: To assess working and reference memory in rodents.

Apparatus:

  • An elevated central platform with multiple arms (typically 8) radiating outwards.

  • Food rewards can be placed at the end of some or all arms.

Procedure:

  • Habituation:

    • Animals are familiarized with the maze by allowing them to freely explore and consume randomly placed food rewards.

  • Working Memory Task:

    • All arms are baited with a food reward.

    • The animal is placed on the central platform and allowed to explore the arms.

    • An entry into an arm not previously visited is recorded as a correct choice.

    • An entry into a previously visited arm is recorded as a working memory error.

    • The trial ends when all baited arms have been visited or after a set time.

  • Reference Memory Task:

    • A subset of arms is consistently baited across trials, while the others are never baited.

    • An entry into a never-baited arm is recorded as a reference memory error.

Passive Avoidance Test (Fear-Motivated Learning and Memory)

Objective: To assess learning and memory based on aversive conditioning.

Apparatus:

  • A two-chambered box with a light and a dark compartment, separated by a guillotine door.

  • The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition (Training) Trial:

    • The animal is placed in the light compartment.

    • The door to the dark compartment is opened.

    • Rodents have a natural preference for dark environments and will typically enter the dark compartment.

    • Once the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Retention (Test) Trial:

    • After a set interval (e.g., 24 hours), the animal is again placed in the light compartment.

    • The door to the dark compartment is opened.

    • The latency to enter the dark compartment is measured.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.

Conclusion and Future Directions

While direct experimental data on the nootropic effects of this compound is currently lacking, its mechanism of action as an IRAP inhibitor positions it as a promising candidate for cognitive enhancement. The preclinical and clinical data for established nootropics like Piracetam, Modafinil, and Lion's Mane provide a valuable framework for designing and interpreting future studies on this compound. To definitively benchmark the performance of this compound, rigorous preclinical studies employing the standardized behavioral assays outlined in this guide are essential. Such research will be critical in determining its potential therapeutic utility for a range of cognitive disorders.

References

On-Target Validation of HFI-142: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target effects of HFI-142, a potent inhibitor of Aminopeptidase N (APN/CD13) and Insulin-Regulated Aminopeptidase (IRAP/LNPEP). While direct experimental data for this compound in knockout models is not yet publicly available, this document outlines the established methodologies and expected outcomes based on extensive research of its known targets. We will compare the molecular properties of this compound with alternative inhibitors and provide detailed protocols for validation studies.

Introduction to this compound and its Molecular Targets

This compound is a small molecule inhibitor with reported activity against two key metalloproteases: Aminopeptidase N (APN) and Insulin-Regulated Aminopeptidase (IRAP)[1]. These enzymes play crucial roles in a variety of physiological processes, making them attractive therapeutic targets.

  • Aminopeptidase N (APN/CD13): A transmembrane ectoenzyme involved in peptide cleavage, it has been implicated in cancer progression, angiogenesis, and cell migration[2].

  • Insulin-Regulated Aminopeptidase (IRAP/LNPEP): This enzyme is involved in the insulin signaling pathway, memory, and cognitive functions[3][4]. It is colocalized with the glucose transporter GLUT4 in intracellular vesicles[5].

The dual inhibitory action of this compound presents a unique therapeutic potential, but also necessitates rigorous on-target validation to distinguish the effects mediated by each enzyme.

The Rationale for Knockout Models in On-Target Validation

Knockout (KO) animal models, where a specific gene is rendered non-functional, are the gold standard for validating the on-target effects of a drug candidate. By comparing the physiological and cellular responses to the inhibitor in wild-type (WT) versus KO animals, researchers can unequivocally attribute the observed effects to the inhibition of the specific target.

This approach is critical for:

  • Confirming the primary mechanism of action.

  • Distinguishing on-target from off-target effects.

  • Elucidating the specific contribution of each target for dual-inhibitors like this compound.

Comparative Analysis of this compound and Alternative Inhibitors

While this compound shows promise, several other inhibitors targeting APN and IRAP have been characterized. A direct comparison of their properties is essential for selecting the appropriate tool compound for a given study.

InhibitorTarget(s)Ki ValueMolecular Weight ( g/mol )Notes
This compound IRAP, APN2.01 µM (for IRAP)[1]312.32[1]Small molecule inhibitor with dual specificity.
Bestatin APN, other aminopeptidases-308.37A natural, broad-spectrum aminopeptidase inhibitor.
Tosedostat APN, other aminopeptidases-348.44An orally available prodrug that inhibits multiple aminopeptidases.
HA08 IRAP--A known IRAP inhibitor used in cognitive studies.
C9 IRAP--A synthetic macrocyclic IRAP inhibitor[6].

Experimental Design: Confirming this compound On-Target Effects with Knockout Models

The following proposed experimental workflow outlines how to definitively validate the on-target effects of this compound using APN and IRAP knockout mouse models.

Logical Workflow for On-Target Validation

G cluster_0 Animal Models cluster_1 Treatment Groups cluster_2 Phenotypic Analysis cluster_3 Interpretation WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_HFI142 WT + this compound WT->WT_HFI142 APN_KO APN Knockout (APN-/-) Mice APN_KO_Vehicle APN-/- + Vehicle APN_KO->APN_KO_Vehicle APN_KO_HFI142 APN-/- + this compound APN_KO->APN_KO_HFI142 IRAP_KO IRAP Knockout (IRAP-/-) Mice IRAP_KO_Vehicle IRAP-/- + Vehicle IRAP_KO->IRAP_KO_Vehicle IRAP_KO_HFI142 IRAP-/- + this compound IRAP_KO->IRAP_KO_HFI142 Phenotype Measure Relevant Phenotypes (e.g., Glucose Homeostasis, Fibrosis, Cognition) WT_Vehicle->Phenotype WT_HFI142->Phenotype APN_KO_Vehicle->Phenotype APN_KO_HFI142->Phenotype IRAP_KO_Vehicle->Phenotype IRAP_KO_HFI142->Phenotype Interpretation Attribute Effects to APN or IRAP Inhibition Phenotype->Interpretation

Caption: Proposed experimental workflow for this compound on-target validation.

Expected Outcomes and Data Interpretation

Based on existing literature for APN and IRAP knockout models, the following outcomes are anticipated:

Experimental GroupExpected Phenotype with this compound TreatmentInterpretation
Wild-Type (WT) Combination of effects from both APN and IRAP inhibition (e.g., altered glucose metabolism and reduced fibrosis).Represents the overall effect of this compound.
APN Knockout (APN-/-) Effects primarily due to IRAP inhibition (e.g., cognitive enhancement). The fibrotic response should be similar to vehicle-treated APN-/- mice.Isolates the in vivo effects of IRAP inhibition by this compound.
IRAP Knockout (IRAP-/-) Effects primarily due to APN inhibition (e.g., anti-angiogenic effects). Glucose homeostasis should be similar to vehicle-treated IRAP-/- mice.Isolates the in vivo effects of APN inhibition by this compound.

Signaling Pathways of APN and IRAP

Understanding the signaling pathways of APN and IRAP is crucial for designing relevant downstream analyses.

Simplified APN Signaling Pathway```dot

G APN APN/CD13 Cleavage Peptide Cleavage APN->Cleavage Substrate Peptide Substrates Substrate->APN Downstream Downstream Signaling (e.g., Angiogenesis, Cell Migration) Cleavage->Downstream HFI142 This compound HFI142->APN

Caption: IRAP signaling pathway and its inhibition by this compound.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental conditions.

Protocol 1: In Vivo this compound Treatment in Knockout Mice
  • Animal Husbandry: House wild-type, APN-/-, and IRAP-/- mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups: Randomly assign mice from each genotype to either a vehicle control group or an this compound treatment group.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. The dosing regimen should be based on preliminary pharmacokinetic and pharmacodynamic studies.

  • Phenotypic Analysis:

    • For APN target validation: Induce a relevant pathological condition, such as bleomycin-induced skin fibrosis. Measure skin thickness, collagen content, and inflammatory markers.

    • For IRAP target validation: Conduct behavioral tests to assess cognitive function (e.g., novel object recognition, Morris water maze). Monitor blood glucose levels and perform glucose and insulin tolerance tests.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., skin, brain, adipose tissue, muscle). Perform histological analysis, gene expression analysis (qPCR), and protein analysis (Western blot, ELISA) for relevant biomarkers.

Protocol 2: Aminopeptidase N (APN) Activity Assay

This protocol is adapted from commercially available kits.

  • Sample Preparation: Prepare tissue lysates from wild-type and APN-/- mice treated with vehicle or this compound.

  • Reaction Setup: In a 96-well plate, add tissue lysate, APN assay buffer, and a fluorogenic APN substrate.

  • Inhibitor Control: Include wells with a known APN inhibitor as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the APN activity and normalize to the total protein concentration. Compare the activity between the different treatment groups.

Protocol 3: IRAP Inhibition Assay

This protocol is based on established methods for measuring IRAP activity.

  • Membrane Preparation: Isolate cell membranes from tissues expressing IRAP (e.g., adipose tissue, brain) from wild-type and IRAP-/- mice.

  • Reaction Setup: In a 96-well plate, add the membrane preparation, assay buffer, and a fluorogenic IRAP substrate (e.g., L-Leucine-7-amino-4-methylcoumarin).

  • This compound Titration: Add varying concentrations of this compound to determine the IC50 value.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence kinetically.

  • Data Analysis: Determine the rate of substrate cleavage and calculate the percent inhibition for each this compound concentration to determine the IC50.

Conclusion

The use of knockout models provides the most definitive method for validating the on-target effects of this compound. By systematically comparing the response to this compound in wild-type, APN-/-, and IRAP-/- mice, researchers can dissect the specific contributions of each enzyme to the overall pharmacological profile of the compound. This guide offers a robust framework for designing and interpreting such studies, ultimately facilitating the development of more specific and effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of HFI-142: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of any chemical handling procedure is the consultation of the Safety Data Sheet (SDS) specific to HFI-142. This document, provided by the manufacturer, is the primary source of information regarding the chemical's hazards, handling, storage, and disposal. In the absence of a specific SDS for this compound, the following guidelines, based on general best practices for laboratory chemical waste, should be followed.

Core Principles of Chemical Waste Disposal

The fundamental tenets of laboratory waste management are to ensure safety, prevent environmental contamination, and adhere to regulatory requirements. Key principles include:

  • Segregation: Never mix incompatible wastes.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[3]

  • Containment: Use appropriate, sealed, and chemically resistant containers for waste collection.[3]

  • Institutional Guidance: Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[4][5] Work in a well-ventilated area, such as a chemical fume hood.[4][6]

2. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, such as contaminated weigh boats, filter paper, or gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and chemically compatible waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.[3]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[7]

3. Container Management:

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and quantity should also be noted.

  • Closure: Keep the waste container securely closed except when adding waste.[3]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[3]

4. Disposal of Empty Containers:

  • Thoroughly rinse the empty this compound container with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[3]

  • Subsequent rinses for containers of highly toxic chemicals may also need to be collected as hazardous waste; consult your EHS for specific requirements.[3]

  • After thorough rinsing and air-drying, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

5. Scheduling a Waste Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.[3]

Quantitative Data for Waste Disposal

To ensure proper tracking and compliance, it is essential to maintain a log of all hazardous waste generated. The following table provides a template for the type of information that should be recorded for this compound waste.

Waste Stream IDChemical NameCAS NumberPhysical StateQuantity (g or mL)Concentration (if applicable)Generation DateDisposal Date
HW-2025-001This compound332164-34-8Solid5N/A2025-11-21
HW-2025-002This compound in DMSO332164-34-8Liquid5010 mM2025-11-21

Note: This data is for illustrative purposes only.

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional protocols for the use of this chemical.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_id Identification & Segregation cluster_contain Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe sds Consult this compound SDS & Institutional EHS Guidelines ppe->sds identify Identify Waste Type sds->identify solid Solid Waste identify->solid Solid liquid Liquid Waste identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container with Secondary Containment liquid->liquid_container sharps_container Dispose in Designated Sharps Container sharps->sharps_container store Store Waste in Designated Area solid_container->store liquid_container->store sharps_container->store pickup Schedule EHS Waste Pickup store->pickup end End: Waste Removed by EHS pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general yet crucial guidelines, and by prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure and responsible research environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。